molecular formula C17H18N3NaO4S B1140435 5-Hydroxy Omeprazole Sodium Salt CAS No. 1215629-45-0

5-Hydroxy Omeprazole Sodium Salt

Cat. No.: B1140435
CAS No.: 1215629-45-0
M. Wt: 383.4 g/mol
InChI Key: VZCHYRCJHZQAPP-UHFFFAOYSA-N
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Description

5-Hydroxy Omeprazole Sodium Salt is a major hydroxylated metabolite of Omeprazole, making it a critical reference standard and tool for researchers investigating the drug's metabolic fate and pharmacokinetic profile . Studies utilizing this compound are fundamental for mapping the biotransformation pathways of proton pump inhibitors, enabling a deeper understanding of their absorption, distribution, metabolism, and excretion (ADME) . Its primary application lies in the development and validation of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Omeprazole and its metabolites in biological matrices. This application is essential for conducting bioequivalence studies, therapeutic drug monitoring, and advanced pharmaceutical research, providing invaluable insights into the compound's in vivo behavior and variability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1215629-45-0

Molecular Formula

C17H18N3NaO4S

Molecular Weight

383.4 g/mol

IUPAC Name

sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate

InChI

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1

InChI Key

VZCHYRCJHZQAPP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+]

Synonyms

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt;  5-Hydroxyomeprazole Sodium Salt;  Hydroxyomeprazole Sodium Salt; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Hydroxy Omeprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and handling of 5-Hydroxy Omeprazole Sodium Salt , a critical reference standard for phenotyping Cytochrome P450 2C19 (CYP2C19) activity.

Introduction & Metabolic Significance

5-Hydroxy Omeprazole (5-Hydroxymethylomeprazole) is the primary metabolite of the proton pump inhibitor Omeprazole, formed exclusively by CYP2C19 .[1][2] Unlike the sulfone metabolite (formed by CYP3A4), the formation rate of 5-hydroxy omeprazole serves as a direct in vivo probe for CYP2C19 enzymatic activity.

The Sodium Salt form (CAS: 1215629-45-0) is preferred for analytical standards due to its enhanced solubility in aqueous mobile phases and improved stability compared to the free acid/base forms, which are susceptible to acid-catalyzed degradation.[1][2]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolism of Omeprazole, highlighting the specificity of the 5-hydroxy pathway.

MetabolicPathway Figure 1: Divergent Metabolic Pathways of Omeprazole Omeprazole Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Liver Microsomes) Omeprazole->CYP2C19 CYP3A4 CYP3A4 Omeprazole->CYP3A4 FiveOH 5-Hydroxy Omeprazole (CYP2C19 Probe) CYP2C19->FiveOH Hydroxylation (5-methyl group) Sulfone Omeprazole Sulfone (CYP3A4 Probe) CYP3A4->Sulfone Sulfoxidation

[3][4]

Retrosynthetic Analysis & Strategy

Direct hydroxylation of Omeprazole is chemically non-selective. The authoritative synthetic route (Striela et al., Arkivoc 2016) utilizes a convergent approach: coupling a functionalized pyridine intermediate with a benzimidazole thiol, followed by controlled oxidation.

Key Challenges:

  • Regioselectivity: Ensuring the hydroxyl group is exclusively on the 5-methyl of the pyridine ring.

  • Oxidation Control: Stopping oxidation at the sulfoxide stage without over-oxidizing to the sulfone.

  • Salt Formation: Stabilizing the acid-labile benzimidazole moiety.[1]

Retrosynthesis Figure 2: Retrosynthetic Strategy Target 5-Hydroxy Omeprazole Sodium Salt FreeBase 5-Hydroxy Omeprazole (Free Base) FreeBase->Target NaOH / Crystallization Sulfide Sulfide Intermediate (Thioether) Sulfide->FreeBase m-CPBA Oxidation Pyridine Pyridine Precursor [6-(chloromethyl)-4-methoxy- 5-methylpyridin-3-yl]methanol Pyridine->Sulfide Coupling (NaOH/EtOH) Benzimidazole Benzimidazole Thiol 2-mercapto-5-methoxy- 1H-benzimidazole Benzimidazole->Sulfide Coupling

Detailed Synthesis Protocol

Phase 1: Preparation of the Pyridine Precursor

Note: If the specific precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol is not commercially available, it is synthesized from 3,5-dimethyl-4-nitropyridine-N-oxide via sequential Boekelheide rearrangement and chlorination.[1][2]

Reagents:

  • Precursor: [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (Compound A )[1][2]

  • Reagent: 2-mercapto-5-methoxy-1H-benzimidazole (Compound B )[1][2][3]

  • Solvent: Ethanol (95%), Dichloromethane (DCM)[2]

  • Base: Sodium Hydroxide (NaOH) pellets (99%)[2]

Phase 2: Thioether Coupling

This step links the pyridine and benzimidazole rings via a sulfide bridge.

  • Dissolution: Dissolve 2-mercapto-5-methoxy-1H-benzimidazole (1.0 eq) in Ethanol (10 mL/g) containing NaOH (2.2 eq). Stir at room temperature until a clear solution forms.

  • Addition: Add the pyridine precursor A (1.0 eq) dissolved in a minimal amount of Ethanol dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor reaction progress by TLC (DCM:MeOH 9:1).

  • Workup:

    • Cool to room temperature.[4]

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water and extract with DCM (3x).

    • Dry organic layer over anhydrous

      
       and concentrate to yield the Sulfide Intermediate .
      
    • Validation: Mass Spec should show M+H corresponding to the sulfide (approx. 345 Da).

Phase 3: Controlled Oxidation (Sulfoxide Formation)

This is the critical step. Over-oxidation produces the sulfone impurity.

  • Setup: Dissolve the Sulfide Intermediate (from Phase 2) in DCM/Methanol (10:1 ratio). Cool to -10°C using an ice-salt bath.

  • Oxidant Preparation: Prepare a solution of m-Chloroperbenzoic acid (m-CPBA) (0.95 eq—slight deficit to prevent over-oxidation) in DCM.

  • Addition: Add the m-CPBA solution dropwise over 45 minutes, maintaining temperature below -5°C.

  • Quenching: Stir for an additional 30 minutes. Quench with 10% aqueous

    
     (Sodium Thiosulfate) and saturated 
    
    
    
    .
  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Acetonitrile/Water or purify via flash chromatography (DCM/MeOH gradient) to isolate 5-Hydroxy Omeprazole (Free Base) .

Phase 4: Sodium Salt Formation

Converting the free base to the sodium salt ensures stability and water solubility.

  • Stoichiometry: Dissolve the purified 5-Hydroxy Omeprazole (Free Base) in Methanol.

  • Salting: Add exactly 1.0 equivalent of NaOH (as a 1M methanolic solution). Stir for 30 minutes at room temperature.

  • Precipitation: Add the solution dropwise into a large volume of Diethyl Ether or Methyl tert-butyl ether (MTBE) under vigorous stirring. The sodium salt will precipitate as a white/off-white solid.[1][2]

  • Filtration: Filter under nitrogen atmosphere (hygroscopic). Wash with ether.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Characterization & Validation

NMR Spectroscopy

The following data validates the structure of the Sodium Salt. Note the absence of the benzimidazole NH proton and the distinct shift of the pyridine methylene protons.

NucleusChemical Shift (δ ppm)MultiplicityAssignmentStructural Logic
1H 8.25SingletPyridine C2-HAromatic proton adjacent to Nitrogen.[1][2]
1H 7.50DoubletBenzimidazole C4-HCharacteristic aromatic pattern.[1][2]
1H 6.85DoubletBenzimidazole C7-HUpfield due to methoxy donation.[1][2]
1H 4.72Singlet

-Sulfinyl
Diastereotopic protons (chiral sulfur).[1][2]
1H 4.60Singlet

-OH
Diagnostic Peak: Distinguishes from Omeprazole (

).[1][2]
1H 3.82Singlet

Benzimidazole methoxy.[1][2][3]
1H 3.70Singlet

Pyridine methoxy.[1][2]
1H 2.15SingletPyridine

Remaining methyl group on pyridine.
Mass Spectrometry (LC-MS/MS)[1][2][8][9][10]
  • Instrument: Q-TOF or Triple Quad.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 362.12 m/z (Free Base Mass).

  • Sodium Adduct: [M+Na]+ = 384.10 m/z .

  • Key Fragment: 198 m/z (Benzimidazole moiety) and 164 m/z (Pyridine moiety with hydroxymethyl).

Stability Data
  • Solid State: Stable for >2 years at -20°C when stored under Argon.[1][2]

  • Solution State: Unstable in acidic media (pH < 7). Reconstitute in pH 8.0 phosphate buffer or 0.1M NaOH for analytical use.

References

  • Striela, R., et al. (2016).[5] "Total synthesis of 5-hydroxyomeprazole." Arkivoc, 2016(iii), 339-351.[5][6]

  • Abouir, K., et al. (2024).[7] "Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping." Journal of Chromatography B, 123962.[7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46781846, 5-Hydroxy Omeprazole Sodium Salt.[1]

  • Santa Cruz Biotechnology. "5-Hydroxy Omeprazole Sodium Salt Product Data."

Sources

5-Hydroxy Omeprazole Sodium Salt CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Application: CYP2C19 Phenotyping, Metabolic Stability Profiling, and Pharmacokinetic Analysis

Executive Summary

5-Hydroxy Omeprazole (5-OH-OMP) is the primary metabolite of the proton pump inhibitor Omeprazole, formed exclusively via the cytochrome P450 isoform CYP2C19 .[1][2][3][4] Because its formation is the rate-limiting step in Omeprazole clearance for Extensive Metabolizers (EM), 5-OH-OMP serves as the "gold standard" biomarker for phenotyping CYP2C19 activity in vivo and in vitro.

While the free acid form (CAS 92340-57-3) is the standard reference, the Sodium Salt form is increasingly utilized in high-throughput screening (HTS) and in vitro hepatocyte assays due to its superior aqueous solubility, eliminating the need for high concentrations of DMSO which can inhibit CYP enzymes.

Part 1: Chemical Identity & Physicochemical Properties[5][6]

The sodium salt is a semi-synthetic derivative designed to improve the handling of the lipophilic metabolite in aqueous buffers.

Comparative Datasheet: Free Base vs. Sodium Salt
Property5-Hydroxy Omeprazole (Free Base)5-Hydroxy Omeprazole Sodium Salt
CAS Number 92340-57-3 1215629-45-0 (Reference)
Molecular Formula


Molecular Weight 361.42 g/mol 383.40 g/mol
Solubility (Water) Poor (< 0.1 mg/mL)High (> 10 mg/mL)
Solubility (Organics) Soluble in DMSO, MethanolSoluble in Methanol; Poor in Hexane
Appearance Off-white / Pale yellow solidOff-white hygroscopic solid
pKa ~4.0 (Pyridine N), ~8.7 (Benzimidazole)N/A (Salt form dissociates)
Stability & Storage (Critical)
  • Light Sensitivity: High. Both forms degrade rapidly under UV/Vis light to form pyridinium derivatives. Protocol: All handling must occur under amber light or in foil-wrapped vessels.

  • Acid Lability: Extremely unstable in acidic media (pH < 5.0). The sodium salt provides a temporary alkaline microenvironment, but stock solutions must be buffered to pH > 7.4 immediately.

Part 2: Metabolic Significance & Pathway[3]

The ratio of Omeprazole to 5-Hydroxy Omeprazole is the definitive metric for determining a subject's CYP2C19 genotype (Poor Metabolizer vs. Extensive Metabolizer).

Mechanism of Action

Omeprazole is a racemate.[5] CYP2C19 stereoselectively hydroxylates the (R)-enantiomer at the 5-position of the pyridine ring. The (S)-enantiomer (Esomeprazole) is metabolized more slowly, primarily via CYP3A4.

Pathway Diagram

The following diagram illustrates the competitive metabolic routes. Note the divergence between CYP2C19 (hydroxylation) and CYP3A4 (sulfoxidation).[1][6][7]

OmeprazoleMetabolism cluster_0 Genotype Impact Omeprazole Omeprazole (Parent Drug) FiveOH 5-Hydroxy Omeprazole (Primary Metabolite) Omeprazole->FiveOH CYP2C19 (Major Pathway) Sulfone Omeprazole Sulfone (Secondary Metabolite) Omeprazole->Sulfone CYP3A4 (Minor Pathway) FiveOHSulfone 5-Hydroxy Omeprazole Sulfone FiveOH->FiveOHSulfone CYP3A4 Sulfone->FiveOHSulfone CYP2C19 Note Poor Metabolizers (PM) lack CYP2C19 activity, shifting flux to Sulfone.

Figure 1: Metabolic fate of Omeprazole.[1][4][6][8][9] The 5-hydroxylation pathway (green node) is the specific marker for CYP2C19 activity.

Part 3: Analytical Methodologies (HPLC-MS/MS)

Quantifying 5-Hydroxy Omeprazole requires preventing acid-catalyzed degradation during sample preparation. The sodium salt is used to prepare calibration standards, but the analyte in biological matrices is the free species.

Protocol: Validated LC-MS/MS Workflow

Objective: Simultaneous quantification of Omeprazole and 5-OH-OMP in plasma.

1. Reagent Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 5-Hydroxy Omeprazole Sodium Salt in 100% Methanol (not water, to prevent hydrolysis over time). Store at -80°C.

  • Internal Standard (IS): Omeprazole-d3 or Pantoprazole.

  • Buffer: 10mM Ammonium Bicarbonate (pH 8.0). Why? Volatile for MS, and basic pH stabilizes the benzimidazole ring.

2. Sample Extraction (Liquid-Liquid Extraction)
  • Step A: Aliquot 50 µL plasma into a 96-well plate.

  • Step B: Add 20 µL IS working solution.

  • Step C: Add 200 µL Ethyl Acetate:MTBE (1:1) . Note: Avoid acidic precipitation (e.g., TCA/Perchloric acid) as it destroys the analyte.

  • Step D: Vortex (5 min) and Centrifuge (4000g, 10 min).

  • Step E: Transfer supernatant, evaporate under

    
    , and reconstitute in Mobile Phase A/B (50:50).
    
3. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18), 3.5 µm, 2.1 x 50 mm. High pH resistant column is required.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 8.5).

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: 10% B to 90% B over 4 minutes.

4. Mass Spectrometry Parameters (ESI+)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)
Omeprazole 346.1198.124
5-OH Omeprazole 362.1214.126
Omeprazole Sulfone 362.1180.128

Technical Note: 5-OH Omeprazole and Omeprazole Sulfone are isobaric (m/z 362.1). They must be chromatographically separated. The Sulfone elutes later than the 5-OH metabolite on C18 columns.

Part 4: Pharmacogenetic Interpretation

In clinical drug development, the Metabolic Ratio (MR) is calculated to stratify patient populations.



  • Extensive Metabolizers (EM): MR < 1.0 (Rapid conversion to 5-OH).

  • Poor Metabolizers (PM): MR > 10.0 (Accumulation of parent drug; negligible 5-OH formation).

  • Clinical Implication: PM patients have higher exposure to Omeprazole, leading to higher gastric pH control but increased risk of drug-drug interactions (DDIs).

References

  • Santa Cruz Biotechnology. (2024). 5-Hydroxy Omeprazole Sodium Salt Product Datasheet. Retrieved from

  • Cayman Chemical. (2024). 5-hydroxy Omeprazole (Free Base) Technical Information. Retrieved from

  • Äbelö, A., et al. (2000). "Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes." Drug Metabolism and Disposition, 28(8), 966-972.[2] Retrieved from

  • National Center for Biotechnology Information. (2024).[11] PubChem Compound Summary for CID 46781846, 5-Hydroxy Omeprazole Sodium Salt. Retrieved from

  • Hofmann, U., et al. (2006). "Simultaneous determination of omeprazole and its metabolites in human plasma by HPLC-MS/MS.

Sources

Technical Deep Dive: Primary Metabolites of Omeprazole in Humans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Omeprazole, a substituted benzimidazole proton pump inhibitor (PPI), undergoes extensive hepatic biotransformation before renal (80%) and biliary (20%) elimination.[1] In humans, the metabolism is stereoselective and primarily mediated by two cytochrome P450 enzymes: CYP2C19 and CYP3A4 .[2]

The metabolic profile is dominated by two primary metabolites:[1][3]

  • 5-Hydroxyomeprazole: Formed via CYP2C19-mediated hydroxylation (Major pathway for R-omeprazole).[4]

  • Omeprazole Sulfone: Formed via CYP3A4-mediated sulfoxidation (Major pathway for S-omeprazole/esomeprazole).

A secondary metabolite, 5-O-desmethylomeprazole , is also formed via CYP2C19 but represents a minor pathway in extensive metabolizers (EM). Understanding these pathways is critical for drug development, particularly when assessing drug-drug interaction (DDI) potential and the impact of CYP2C19 genetic polymorphisms.

Metabolic Pathway Architecture

The biotransformation of omeprazole is not a linear process; it is a competitive interplay between hydroxylation and sulfoxidation. The "metabolic shunt" hypothesis explains why poor metabolizers (PMs) of CYP2C19 exhibit markedly different pharmacokinetic profiles—when the primary CYP2C19 route is blocked, the drug is shunted toward the CYP3A4 sulfone pathway.

Stereoselectivity[4][5]
  • (R)-Omeprazole: Preferentially hydroxylated at the 5-position of the pyridine ring by CYP2C19 to form 5-hydroxyomeprazole .[4]

  • (S)-Omeprazole (Esomeprazole): Less susceptible to CYP2C19; primarily metabolized by CYP3A4 to omeprazole sulfone , contributing to its higher intrinsic clearance stability and bioavailability compared to the racemate.

Pathway Visualization

The following diagram illustrates the primary and secondary biotransformation routes, highlighting the enzyme dependencies.

OmeprazoleMetabolism Omeprazole Omeprazole (Parent) (Racemate) CYP2C19 CYP2C19 (Polymorphic) Omeprazole->CYP2C19 Omeprazole->CYP2C19 CYP3A4 CYP3A4 Omeprazole->CYP3A4 Hydroxy 5-Hydroxyomeprazole (Inactive) HydroxySulfone 5-Hydroxyomeprazole Sulfone Hydroxy->HydroxySulfone CYP3A4 Sulfone Omeprazole Sulfone (Inactive) Sulfone->HydroxySulfone CYP2C19 Desmethyl 5-O-Desmethylomeprazole CYP2C19->Hydroxy Hydroxylation (Major for R-form) CYP2C19->Desmethyl O-Demethylation (Minor) CYP3A4->Sulfone Sulfoxidation (Major for S-form)

Figure 1: Hepatic biotransformation pathways of omeprazole in humans. CYP2C19 drives hydroxylation, while CYP3A4 drives sulfoxidation.

Chemical Characterization of Metabolites

Accurate identification requires distinguishing these metabolites by their mass shifts and fragmentation patterns.

MetaboliteChemical TransformationMolecular FormulaMass Shift (vs Parent)Primary EnzymeActivity
Omeprazole ParentC₁₇H₁₉N₃O₃S0-Active (Pro-drug)
5-Hydroxyomeprazole Hydroxylation of the 5-methyl group on the pyridine ring.C₁₇H₁₉N₃O₄S+16 DaCYP2C19Inactive
Omeprazole Sulfone Oxidation of the sulfinyl sulfur to a sulfonyl group.C₁₇H₁₉N₃O₅S+16 DaCYP3A4Inactive
5-O-Desmethylomeprazole Removal of methyl group from 5-methoxy on benzimidazole.C₁₆H₁₇N₃O₃S-14 DaCYP2C19Inactive

Technical Note: Both 5-hydroxyomeprazole and omeprazole sulfone have the same nominal mass increase (+16 Da). They must be separated chromatographically or distinguished by unique MS/MS fragments (see Section 5).

Genetic Polymorphism & Clinical Impact[2][6][7]

The CYP2C19 gene is highly polymorphic.[5] The "metabolic ratio" (MR) of Omeprazole to 5-Hydroxyomeprazole in plasma is the gold standard for phenotyping CYP2C19 activity in vivo.

Phenotype Profiles[2][6]
  • Extensive Metabolizers (EM): Normal CYP2C19 function (1/1). Rapid clearance via hydroxylation.

  • Poor Metabolizers (PM): Loss-of-function alleles (*2, *3). Hydroxylation is blocked.

    • Consequence: Omeprazole AUC increases ~3-10 fold.

    • Shunt: Metabolism shifts toward Omeprazole Sulfone (CYP3A4 pathway).[4]

  • Ultrarapid Metabolizers (UM): Gain-of-function allele (*17). Accelerated hydroxylation, potentially leading to therapeutic failure.

Quantitative Comparison (Single Dose 20mg):

ParameterExtensive Metabolizer (EM)Poor Metabolizer (PM)Fold Change
Omeprazole AUC ~600 - 1,000 ng·h/mL~6,000 - 10,000 ng·h/mL~10x Increase
Metabolic Ratio (OMP / 5-OH) ~0.5 - 2.0> 10.0High
Dominant Metabolite 5-HydroxyomeprazoleOmeprazole SulfonePathway Switch

Analytical Methodologies (LC-MS/MS)[8][9][10]

For pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to the need to quantify low levels of metabolites in complex plasma matrices.

Experimental Workflow

The following protocol outlines a validated approach for simultaneous quantification.

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Human Plasma (200 µL) LLE Liquid-Liquid Extraction (Ethyl Acetate or MTBE) Sample->LLE IS Internal Standard (e.g., Omeprazole-d3) IS->LLE Dry Evaporate to Dryness (N2 stream) LLE->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC HPLC/UHPLC (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Figure 2: LC-MS/MS workflow for the extraction and quantification of omeprazole and its metabolites.

Protocol Specifications

1. Sample Preparation (Liquid-Liquid Extraction):

  • Buffer: Add 50 µL of 0.1 M Sodium Carbonate (pH ~9.0) to 200 µL plasma to ensure analytes are in non-ionized form.

  • Solvent: Add 1.0 mL Ethyl Acetate or Methyl tert-butyl ether (MTBE). Vortex 2 min.

  • Separation: Centrifuge at 4,000 rpm for 10 min. Transfer supernatant.

  • Reconstitution: Evaporate supernatant; reconstitute in 200 µL Mobile Phase (Initial conditions).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5-8 minutes.

3. Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Notes
Omeprazole 346.2 m/z198.2 m/z~15Quantifier
5-Hydroxyomeprazole 362.0 m/z214.0 m/z~20Distinct fragment
Omeprazole Sulfone 362.0 m/z150.0 m/z~25Distinct fragment
Omeprazole-d3 349.2 m/z198.2 m/z~15Internal Standard

Self-Validation Check: Ensure the chromatographic resolution between 5-hydroxyomeprazole and omeprazole sulfone is >1.5 if using isobaric transitions, though the unique fragments (214 vs 150) usually allow for selectivity even with co-elution.

References

  • ClinPGx. (2024). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4594, Omeprazole. Retrieved from [Link]

  • Andersson, T., et al. (1990). The Pharmacokinetics of Omeprazole in Humans--A Study of Single Intravenous and Oral Doses. PubMed. Retrieved from [Link]

  • Ishii, M., et al. (2008). Simultaneous Determination of Omeprazole and its Metabolites in Human Plasma by LC-MS/MS. Taylor & Francis Online. Retrieved from [Link]

  • Shirasaka, Y., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites. Drug Metabolism and Disposition.[1][3][4][5][7][6][8][9] Retrieved from [Link]

Sources

Stereoselective Metabolism of Omeprazole to 5-Hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Scientists

Executive Summary

Omeprazole, a substituted benzimidazole proton pump inhibitor (PPI), exists as a racemate of S- and R-enantiomers.[1][2] While both enantiomers are pharmacologically active, their metabolic fates differ radically due to the stereoselectivity of the hepatic cytochrome P450 system.[3]

This guide dissects the stereoselective hydroxylation of omeprazole to 5-hydroxyomeprazole—the dominant clearance pathway for the R-enantiomer.[1][3][4][5] We provide a mechanistic breakdown of CYP2C19 involvement, comparative kinetic data, and a validated experimental protocol for quantifying this metabolic route in human liver microsomes (HLM). Understanding this pathway is critical for interpreting the pharmacokinetics of the "chiral switch" to esomeprazole (S-omeprazole) and predicting drug-drug interactions (DDIs) in CYP2C19 variable populations.

Part 1: Mechanistic Enzymology

The Chiral Divergence

The metabolism of omeprazole occurs primarily in the liver via two isoforms: CYP2C19 and CYP3A4 .[5][6] The stereochemical configuration of the sulfoxide center dictates the enzyme affinity and the regioselectivity of oxidation.

  • R-Omeprazole: The pro-R methyl group on the pyridine ring is sterically positioned for hydroxylation by CYP2C19. Consequently, 5-hydroxylation is the major clearance pathway (>87% of intrinsic clearance).

  • S-Omeprazole (Esomeprazole): The S-configuration hinders access to the 5-methyl group within the CYP2C19 active site. Instead, CYP2C19 preferentially catalyzes 5-O-demethylation (a slower reaction), while CYP3A4 catalyzes sulfoxidation .

Because CYP2C19-mediated 5-hydroxylation is a high-capacity, rapid pathway for the R-enantiomer, R-omeprazole undergoes extensive first-pass metabolism. In contrast, the S-enantiomer, being a poorer substrate for this specific reaction, exhibits higher metabolic stability and bioavailability—the scientific rationale behind Esomeprazole.

Pathway Visualization

The following diagram illustrates the stereoselective divergence in metabolic flux.

OmeprazoleMetabolism cluster_inputs R_Omep R-Omeprazole CYP2C19 CYP2C19 R_Omep->CYP2C19 CYP3A4 CYP3A4 R_Omep->CYP3A4 S_Omep S-Omeprazole (Esomeprazole) S_Omep->CYP2C19 S_Omep->CYP3A4 OH_Omep 5-Hydroxyomeprazole (Major R-Metabolite) CYP2C19->OH_Omep Hydroxylation (Dominant) CYP2C19->OH_Omep Hydroxylation (Minor) Desmethyl 5-O-Desmethylomeprazole CYP2C19->Desmethyl O-Demethylation Sulfone Omeprazole Sulfone CYP3A4->Sulfone CYP3A4->Sulfone Sulfoxidation

Caption: Stereoselective metabolic pathways.[1][2][3][7] Blue paths denote R-omeprazole (preferring 5-hydroxylation via CYP2C19); Green paths denote S-omeprazole (preferring sulfoxidation via CYP3A4).

Part 2: Stereoselective Kinetics

To quantify the "metabolic advantage" of the S-enantiomer, we must look at the intrinsic clearance (


). The data below summarizes the kinetic parameters derived from human liver microsomes (HLM) and recombinant enzymes.
Table 1: Comparative Kinetic Parameters (Human Liver Microsomes)
ParameterR-Omeprazole (5-OH Formation)S-Omeprazole (5-OH Formation)Mechanistic Implication
Primary Enzyme CYP2C19CYP2C19 (Minor role)R fits the active site for hydroxylation; S does not.[2][8]

(

M)
~6.3 - 14.0~15.0 - 20.0Affinity is comparable, but orientation differs.

HighLowR is converted rapidly; S turnover is slow.

(

L/min/mg)
~42.5 ~1.5 - 4.0 ~10-fold higher clearance for R-enantiomer.
CYP Contribution >85% CYP2C19<40% CYP2C19R clearance is highly sensitive to CYP2C19 polymorphisms.

Note: Data aggregated from Äbelö et al. (2000) and related kinetic studies cited in References.

Key Insight: The 10-fold difference in


 for the 5-hydroxy pathway is the primary driver for the higher AUC (Area Under the Curve) observed with Esomeprazole compared to R-omeprazole.

Part 3: Experimental Protocol

Validated Workflow for 5-Hydroxylation Assay

This protocol is designed to measure the formation rate of 5-hydroxyomeprazole in Human Liver Microsomes (HLM). It includes critical steps to ensure stereochemical stability, as omeprazole is acid-labile.

1. Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Critical: pH must be strictly controlled to prevent chemical degradation.

  • Substrate: Racemic Omeprazole or pure R/S enantiomers (dissolved in Methanol; final organic content <1%).

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein stock).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g.,

    
    -5-hydroxyomeprazole or Lansoprazole).
    
2. Incubation Procedure
  • Pre-incubation: Mix Buffer (380 µL) + Microsomes (final conc. 0.2–0.5 mg/mL) + Substrate (1–100 µM range for kinetics). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 20 µL NADPH regenerating system.

  • Reaction: Incubate at 37°C with shaking.

    • Time: 10–20 minutes (Must be within the linear range of metabolite formation).

  • Termination: Add 200 µL Ice-cold Stop Solution. Vortex immediately.

  • Clarification: Centrifuge at 3,500 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.

3. Analytical Method (Chiral LC-MS/MS)

To distinguish the enantiomers of the metabolite (if starting with racemate) or to verify purity, a chiral column is required.

  • Column: Chiralpak AD-H or Lux Cellulose-4 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane/Ethanol/DEA (60:40:0.1) or Acetonitrile/Ammonium Bicarbonate (pH 8.[9]0) for reverse phase chiral modes.

  • Detection: MS/MS (ESI+).

    • Precursor: m/z 362.1 (5-OH-Omeprazole)

    • Product: m/z 214.0 (Pyridinyl fragment).

Experimental Workflow Diagram

Protocol cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analytical Phase Step1 Thaw HLM on ice Dilute to 0.5 mg/mL Step2 Add Substrate (R/S-Omeprazole) Step1->Step2 Step3 Pre-incubate 37°C, 5 min Step2->Step3 Step4 INITIATE Add NADPH Step3->Step4 Step5 Incubate 10-20 mins Step4->Step5 Step6 TERMINATE Add Ice-Cold ACN + IS Step5->Step6 Step7 Centrifuge 3500g, 15 min Step6->Step7 Step8 Chiral LC-MS/MS Quantify 5-OH-Omeprazole Step7->Step8

Caption: Step-by-step microsomal incubation workflow for determining omeprazole hydroxylation kinetics.

Part 4: Clinical & Pharmacogenetic Implications

The dependence of R-omeprazole on CYP2C19 for 5-hydroxylation makes it a sensitive probe for CYP2C19 phenotype.

  • Poor Metabolizers (PM): Individuals with 2/2 or 2/3 genotypes lack functional CYP2C19.[10] In these patients, the 5-hydroxylation pathway is blocked. R-omeprazole accumulates, and its clearance shifts to the slower CYP3A4 sulfoxidation pathway.

    • Result: AUC of R-omeprazole increases 5-10 fold.

  • Extensive Metabolizers (EM): Normal 5-hydroxylation activity.

  • Ultrarapid Metabolizers (UM): (*17 allele carriers) exhibit accelerated 5-hydroxylation, potentially leading to therapeutic failure with standard omeprazole dosages.

Drug Development Note: Because S-omeprazole (Esomeprazole) relies less on CYP2C19-mediated hydroxylation (and more on O-demethylation and CYP3A4 pathways), its pharmacokinetics are less variable across these genotypes compared to the racemate. This "metabolic streamlining" is the core clinical advantage of the pure S-enantiomer.

References

  • Äbelö, A., Andersson, T. B., Antonsson, M., Naudot, A. K., Skånberg, I., & Weidolf, L. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(8), 966-972.

  • Shirasaka, Y., Sager, J. E., Lutz, J. D., Davis, C., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions.[5] Drug Metabolism and Disposition, 41(7), 1414-1424.

  • FDA Guidance for Industry. (2020).

  • Pearce, R. E., et al. (1996). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism.[4][5][6][11] Journal of Pharmacology and Experimental Therapeutics, 277(2), 805-816.

Sources

Pharmacokinetics of 5-Hydroxyomeprazole: A Technical Guide to In Vivo CYP2C19 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics of 5-hydroxyomeprazole in vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-hydroxyomeprazole (5-OH-OME) is the primary metabolite of the proton pump inhibitor omeprazole, formed exclusively via the cytochrome P450 2C19 (CYP2C19) isoenzyme.[1][2][3] Because its formation is rate-limited by CYP2C19 activity, the pharmacokinetic profile of 5-OH-OME—specifically its plasma ratio relative to the parent drug—serves as the "gold standard" in vivo probe for determining CYP2C19 metabolizer phenotypes (Poor, Intermediate, Extensive, and Ultrarapid).

This guide provides a deep technical analysis of the in vivo pharmacokinetics of 5-OH-OME, the impact of genetic polymorphisms, and validated bioanalytical protocols for its quantification in human plasma.

Mechanistic Foundation: The Metabolic Pathway

Omeprazole is a racemic mixture of (S)- and (R)-enantiomers.[4] Its metabolism is stereoselective and bifurcated between two primary pathways:[4]

  • Hydroxylation: Mediated primarily by CYP2C19 to form 5-hydroxyomeprazole .[1][3][5][6]

  • Sulfoxidation: Mediated primarily by CYP3A4 to form omeprazole sulfone .[1]

Crucially, the (S)-enantiomer of omeprazole is hydroxylated almost exclusively by CYP2C19, making the formation of 5-OH-OME a highly specific marker for this enzyme's activity. In contrast, sulfoxidation is generally constitutive and less affected by genetic polymorphism, serving as a metabolic internal control.

Visualization: Omeprazole Metabolic Pathway

The following diagram illustrates the competitive clearance pathways.

MetabolicPathway Omeprazole Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Polymorphic) Omeprazole->CYP2C19 CYP3A4 CYP3A4 (Constitutive) Omeprazole->CYP3A4 FiveOH 5-Hydroxyomeprazole (Target Analyte) CYP2C19->FiveOH Major Pathway (Hydroxylation) Sulfone Omeprazole Sulfone (Secondary Metabolite) CYP3A4->Sulfone Minor Pathway (Sulfoxidation) Excretion Renal Excretion FiveOH->Excretion Sulfone->Excretion

Figure 1: Metabolic bifurcation of Omeprazole.[1][4] The formation of 5-hydroxyomeprazole is the CYP2C19-dependent rate-limiting step.

In Vivo Pharmacokinetics

The pharmacokinetics (PK) of 5-OH-OME are inextricably linked to the CYP2C19 genotype of the subject. The formation clearance (


) of the metabolite drives its appearance in plasma, while its elimination is generally rapid and renal.
Impact of CYP2C19 Genotype

The population is stratified into four phenotypes based on CYP2C19 alleles (e.g., 1 wild type, *2/3 loss of function, *17 gain of function).

  • **Extensive Metabolizers (EM - 1/1): Rapid conversion of Omeprazole to 5-OH-OME. High metabolite concentrations are observed early (

    
     h).
    
  • **Poor Metabolizers (PM - 2/2, 2/3): Severe deficiency in 5-OH-OME formation. Plasma levels of 5-OH-OME are negligible, while parent Omeprazole AUC increases 5-10 fold.

  • **Ultrarapid Metabolizers (UM - 1/17, 17/17): Accelerated formation of 5-OH-OME. Parent drug exposure is significantly reduced, potentially leading to therapeutic failure in acid suppression therapy.

Comparative PK Parameters (Human Plasma)

The following table summarizes typical PK values following a single 20mg oral dose of Omeprazole. Note the inverse relationship between Parent and Metabolite AUCs.

ParameterPoor Metabolizers (PM)Extensive Metabolizers (EM)Ultrarapid Metabolizers (UM)
Genotype 2/2, 2/31/117/17
Omeprazole

(ng/mL)
> 1000400 - 600< 300
Omeprazole

(ng·h/mL)
> 4000800 - 1200< 500
5-OH-OME

(ng/mL)
< 50150 - 250> 300
5-OH-OME

(ng·h/mL)
< 200600 - 900> 1000
Metabolic Ratio (OME / 5-OH-OME) > 10.00.5 - 2.0< 0.5

Data synthesized from multiple PK studies (See References [1], [3], [5]).

The Metabolic Ratio (MR)

The core utility of measuring 5-OH-OME is to calculate the Metabolic Ratio (MR).



Measured at 3 hours post-dose.
  • MR > 10: Indicates a Poor Metabolizer (PM).

  • MR < 1: Indicates an Extensive or Ultrarapid Metabolizer.

Bioanalytical Methodology: Quantification via LC-MS/MS

To accurately determine PK parameters and MR, a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The method must separate 5-OH-OME from the parent drug and the sulfone metabolite.

Sample Preparation Protocol

Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and improve sensitivity for low-level metabolite detection in PMs.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of human plasma into a glass tube.

  • Internal Standard: Add 20 µL of Lansoprazole (or

    
    -Omeprazole) working solution (500 ng/mL).
    
  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (

    
    ) to adjust pH > 9.0 (ensures analytes are in non-ionized form for organic extraction).
    
  • Extraction: Add 3 mL of extraction solvent (Diethyl ether : Dichloromethane, 70:30 v/v).

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 150 µL of Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[7][8]

    • Gradient: 20% B to 90% B over 4 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+): Multiple Reaction Monitoring (MRM).[8]

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Omeprazole 346.1198.12015
5-OH-Omeprazole 362.1214.12218
Omeprazole Sulfone 362.1180.12220
Lansoprazole (IS) 370.1252.12515

Note: 5-OH-OME and Omeprazole Sulfone are isobaric (


 362). Chromatographic separation is critical, or specific unique fragment ions (214 vs 180) must be used.
Visualization: Bioanalytical Workflow

Bioanalysis Start Plasma Sample (200 µL) IS Add Internal Standard (Lansoprazole) Start->IS pH Adjust pH > 9.0 (0.1M Na2CO3) IS->pH LLE Liquid-Liquid Extraction (Ether:DCM 70:30) pH->LLE Dry Evaporate & Reconstitute LLE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Figure 2: Validated extraction and analysis workflow for 5-hydroxyomeprazole quantification.

Applications in Drug Development

CYP2C19 Phenotyping

In clinical trials, stratifying patients by CYP2C19 phenotype is essential for drugs metabolized by this pathway (e.g., clopidogrel, voriconazole). Administering a "cocktail" probe containing Omeprazole and measuring the 5-OH-OME/OME ratio allows researchers to categorize subjects without genetic sequencing, capturing the actual phenotypic activity (which may be influenced by inhibition/induction from other drugs).

Drug-Drug Interaction (DDI) Studies

When testing a new chemical entity (NCE), its potential to inhibit CYP2C19 is assessed by co-administering Omeprazole.

  • Mechanism: If the NCE inhibits CYP2C19, the formation of 5-OH-OME will decrease.

  • Readout: A significant increase in the OME AUC and a decrease in the 5-OH-OME AUC (increasing the MR) confirms the NCE is a CYP2C19 inhibitor [2].

Visualization: Phenotyping Logic

Phenotyping Input Calculate Metabolic Ratio (MR) [Omeprazole] / [5-OH-OME] at 3h Decision1 MR > 10.0? Input->Decision1 PM Poor Metabolizer (PM) (Deficient CYP2C19) Decision1->PM Yes Decision2 MR < 1.0? Decision1->Decision2 No UM Ultrarapid Metabolizer (UM) (High CYP2C19 Activity) Decision2->UM Yes EM Extensive Metabolizer (EM) (Normal Activity) Decision2->EM No

Figure 3: Decision logic for classifying CYP2C19 phenotype based on the Omeprazole Metabolic Ratio.

References

  • Hofmann, U., et al. "Omeprazole hydroxylation index for CYP2C19 phenotyping: possible effect of age, liver disease and length of therapy." British Journal of Clinical Pharmacology, vol. 53, no. 4, 2002. Link

  • FDA Guidance for Industry. "Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration, 2020. Link

  • Sim, S.C., et al. "The CYP2C19*17 allele: a new genetic determinant of ultrarapid metabolizer phenotype." Clinical Pharmacology & Therapeutics, vol. 80, no. 1, 2006.[2] Link

  • Wang, J., et al. "Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry."[9] Journal of Pharmaceutical and Biomedical Analysis, vol. 39, no. 3-4, 2005.[9] Link

  • Ramsay, T.L., et al. "Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 721, no. 2, 1999. Link

Sources

Technical Guide: In Vitro Studies on 5-Hydroxyomeprazole Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the in vitro characterization of 5-hydroxyomeprazole (5-OH-OME). It moves beyond basic definitions to explore the kinetic behaviors, pharmacological null-status, and critical role of this metabolite as a high-precision probe for CYP2C19 activity in drug development.

Executive Summary

5-Hydroxyomeprazole (5-OH-OME) is the primary oxidative metabolite of the proton pump inhibitor (PPI) omeprazole.[1][2][3] While the parent drug is pharmacologically active against the H+/K+ ATPase, 5-OH-OME is pharmacologically inactive . Its biological significance lies not in therapeutic potency, but in its utility as the "gold standard" biomarker for CYP2C19 phenotypic activity .

In drug discovery and development, quantifying the formation of 5-OH-OME is the primary method for:

  • CYP2C19 Phenotyping: Distinguishing Poor Metabolizers (PM) from Extensive Metabolizers (EM).

  • Drug-Drug Interaction (DDI) Screening: Assessing the inhibitory potential of new chemical entities (NCEs) on the CYP2C19 pathway.

Part 1: The Mechanistic Basis

Metabolic Pathway & Enzyme Kinetics

Omeprazole metabolism is stereoselective and biphasic. The formation of 5-OH-OME is mediated almost exclusively by CYP2C19 , making it a highly specific probe reaction. In contrast, the sulfone metabolite is formed by CYP3A4.[4][5]

  • High-Affinity Component: CYP2C19 (responsible for >90% of clearance in EMs).

  • Low-Affinity Component: CYP3A4 (contributes minimally to 5-hydroxylation, primarily drives sulfoxidation).[6]

Figure 1: Omeprazole Metabolic Divergence

OmeprazoleMetabolism OME Omeprazole (Parent Drug) HOME 5-Hydroxyomeprazole (CYP2C19 Probe) OME->HOME CYP2C19 (Major Pathway) SUL Omeprazole Sulfone (CYP3A4 Probe) OME->SUL CYP3A4 (Minor Pathway) SEC 5-Hydroxyomeprazole Sulfone HOME->SEC CYP3A4 SUL->SEC CYP2C19

Caption: CYP2C19-mediated hydroxylation is the rate-limiting step for omeprazole clearance in extensive metabolizers.

Pharmacological Inactivity: The Structural "Switch-Off"

Researchers often query the "biological activity" of the metabolite itself. It is critical to note that 5-OH-OME lacks the antisecretory properties of the parent drug.[3]

  • Mechanism of Parent (Omeprazole): Omeprazole is a weak base that accumulates in the acidic canaliculus of the parietal cell. There, it undergoes acid-catalyzed rearrangement to a sulfenamide , which forms a covalent disulfide bond with cysteines on the H+/K+ ATPase.

  • Mechanism of Inactivity (5-OH-OME): The addition of the hydroxyl group at position 5 of the benzimidazole ring increases hydrophilicity and alters the pKa. This prevents the metabolite from effectively accumulating in the parietal cell canaliculi and undergoing the necessary acid-activation to the sulfenamide form. Therefore, it cannot inhibit the proton pump.

Part 2: In Vitro Experimental Protocols

This section details the standard operating procedure (SOP) for generating and quantifying 5-OH-OME to assess CYP2C19 activity.

Experimental Design: Kinetic Profiling

To determine the intrinsic clearance (


) or inhibition constants (

), the incubation conditions must ensure linear metabolite formation.
ParameterStandard ConditionRationale
Enzyme Source Human Liver Microsomes (HLM) or rCYP2C19HLM provides a complete metabolic profile; rCYP2C19 isolates the specific pathway.
Protein Conc. 0.1 – 0.5 mg/mLHigh protein causes non-specific binding; low protein limits signal.
Substrate (OME) 10 – 20 µMNear the

of CYP2C19 (~6-13 µM) to ensure sensitivity to competitive inhibition.
Time 10 – 20 minutes5-OH-OME is subject to secondary metabolism; extended incubation degrades the analyte.
Cofactor NADPH (1 mM)Essential electron donor for P450 catalysis.
Step-by-Step Workflow
Figure 2: High-Throughput Incubation Workflow

Workflow Step1 Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Omeprazole Step2 Initiation Add NADPH (1mM) Step1->Step2 Step3 Incubation (10-20 min, Shaking) Step2->Step3 Step4 Termination Add Ice-Cold Acetonitrile + IS Step3->Step4 Step5 Clarification Centrifuge (3000g, 15 min) Step4->Step5 Step6 Analysis LC-MS/MS (MRM Mode) Step5->Step6

Caption: Standardized workflow for determining CYP2C19 activity via 5-OH-OME formation.

Analytical Method (LC-MS/MS)

Quantification requires high specificity to distinguish 5-OH-OME from the sulfone and parent drug.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transitions (MRM):

    • Omeprazole: 346.1

      
       198.1
      
    • 5-Hydroxyomeprazole: 362.1

      
       214.1
      
    • Internal Standard: 4-Desmethoxyomeprazole-d3 or Omeprazole-d3.[3]

Part 3: Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The formation rate of 5-OH-OME is used to calculate the intrinsic clearance, a measure of enzyme efficiency.



Where:

  • 
     = Velocity (pmol/min/mg)
    
  • 
     = Incubation time (min)
    

To derive kinetic constants (


, 

), plot

against substrate concentration

using the Michaelis-Menten equation:


  • Typical

    
     (CYP2C19):  6 – 13 µM
    
  • Typical

    
    :  Highly variable due to genetic polymorphism (CYP2C19*2, *3 alleles).
    
Interpreting Inhibition (DDI Studies)

When screening a New Chemical Entity (NCE) for CYP2C19 inhibition, the reduction in 5-OH-OME formation is measured.

  • IC50 Determination: The concentration of NCE required to reduce 5-OH-OME formation by 50%.

  • Competitive Inhibition: If the NCE increases the apparent

    
     of omeprazole without affecting 
    
    
    
    .
  • Mechanism-Based Inhibition (MBI): If pre-incubation of the NCE with NADPH leads to a time-dependent decrease in 5-OH-OME formation, the NCE may be an irreversible inactivator.

References

  • Andersson, T., et al. (1993).[7] Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation.[5][8] Journal of Pharmacology and Experimental Therapeutics.

  • Streetman, D. S., et al. (2000). Phenotyping of CYP2C19 using omeprazole metabolic ratios.[9][10] Pharmacogenetics.[2][3][11]

  • Pearce, R. E., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes.[5] Archives of Biochemistry and Biophysics.

  • BenchChem. (2025).[3] High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS.

  • Funck-Brentano, C., et al. (1997). In vitro properties of omeprazole and its metabolites.[2][4][9][7][12][13][14] British Journal of Clinical Pharmacology.

Sources

The Metabolic Architecture of Omeprazole: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, structural characterization, and clinical implications of omeprazole metabolites, designed for researchers and drug development professionals.

Executive Summary

Omeprazole (H 168/68) represented a paradigm shift in gastroenterology, moving beyond the competitive inhibition of H2-receptor antagonists (e.g., cimetidine) to the irreversible inhibition of the H+/K+-ATPase proton pump.[1] However, the drug's clinical success was not solely defined by its mechanism of action but by its complex metabolic fate. The elucidation of its primary metabolites—5-hydroxyomeprazole and omeprazole sulfone —revealed the critical role of hepatic cytochrome P450 enzymes (CYP2C19 and CYP3A4) and laid the scientific groundwork for the "chiral switch" that later produced esomeprazole.

Historical Genesis: From Timoprazole to H 168/68

The discovery of omeprazole by AB Hässle (now AstraZeneca) in 1979 was the culmination of optimizing benzimidazole derivatives for stability and pKa.

  • Timoprazole (H 83/69): The parent structure showed antisecretory activity but caused thyroid enlargement and thymus atrophy in toxicity studies.

  • Picoprazole (H 149/94): Modifications reduced toxicity, but the compound was chemically unstable.

  • Omeprazole (H 168/68): The addition of methoxy groups to the benzimidazole ring increased the pKa to ~4.0. This was a critical "Goldilocks" optimization: it ensured the drug remained stable at neutral pH (bloodstream) but rapidly protonated and activated within the highly acidic secretory canaliculus of the parietal cell.

Mechanism of Activation (The Prodrug Concept)

Omeprazole is technically a prodrug.[2] It is inactive in the plasma. Activation requires an acid-catalyzed rearrangement to the reactive sulfenamide , which forms a disulfide bond with cysteine residues (Cys813 or Cys822) on the proton pump.

MechanismOfAction Omeprazole Omeprazole (Prodrug, Neutral pH) ParietalCell Parietal Cell Canaliculus (pH < 1) Omeprazole->ParietalCell Diffusion Protonation Protonation (S-OH+) ParietalCell->Protonation Acid Catalysis Sulfenamide Cyclic Sulfenamide (Active Species) Protonation->Sulfenamide Rearrangement Inhibition Irreversible Disulfide Bond Sulfenamide->Inhibition Binds to ATPase H+/K+ ATPase (Cysteine Residue) ATPase->Inhibition

Figure 1: The acid-catalyzed activation cascade of omeprazole within the parietal cell.

Elucidation of Metabolic Pathways

Once in systemic circulation, omeprazole undergoes extensive hepatic metabolism.[2] Early radiolabeling studies (


C) identified three major metabolic products in plasma and urine.
The Primary Metabolites[4][5][6]
  • 5-Hydroxyomeprazole: Formed via hydroxylation of the benzimidazole ring.

    • Enzyme:[2][3][4]CYP2C19 (Primary).[3][5]

    • Significance: This is the dominant pathway in "Extensive Metabolizers" (EM).

  • Omeprazole Sulfone: Formed via oxidation of the sulfoxide sulfur.

    • Enzyme:[2][3][4]CYP3A4 .[2][3][5]

    • Significance: This pathway becomes compensatory in "Poor Metabolizers" (PM) who lack functional CYP2C19.

  • Omeprazole Sulfide: Formed via non-enzymatic reduction or gut microflora (minor systemic contribution).

The CYP2C19 Genetic Polymorphism

The discovery that CYP2C19 exhibits genetic polymorphism was a watershed moment. In PMs (approx. 3% of Caucasians, 15-20% of Asians), the clearance of omeprazole is drastically reduced, leading to higher AUC (Area Under the Curve) and greater acid suppression. This variability drove the development of Esomeprazole (the S-isomer), which is metabolized less by CYP2C19 and more by CYP3A4, resulting in more consistent pharmacokinetics across the population.

MetabolicPathway cluster_PM Pharmacogenetic Impact Parent Omeprazole (Racemic Mixture) CYP2C19 CYP2C19 (Polymorphic) Parent->CYP2C19 Major Route (R-isomer) CYP3A4 CYP3A4 (Conserved) Parent->CYP3A4 Minor Route (S-isomer) FiveOH 5-Hydroxyomeprazole (Inactive) CYP2C19->FiveOH Hydroxylation Desmethyl 5-O-Desmethylomeprazole CYP2C19->Desmethyl O-Dealkylation Sulfone Omeprazole Sulfone (Inactive) CYP3A4->Sulfone Sulfoxidation Note In CYP2C19 Poor Metabolizers: Pathway shifts to CYP3A4 (Sulfone formation) Result: High Parent Drug AUC

Figure 2: Hepatic biotransformation pathways of omeprazole, highlighting the enzyme-metabolite causality.

Technical Deep Dive: Structural Characterization

The identification of these metabolites relies on precise analytical techniques. Below are the standard physicochemical signatures used for validation.

Mass Spectrometry (LC-MS/MS) Signatures

Differentiation between the parent drug and its metabolites is achieved via specific mass transitions.

CompoundPrecursor Ion (

)
Product Ion (

)
Fragmentation Logic
Omeprazole 346.1

198.1Pyridinium moiety cleavage
5-Hydroxyomeprazole 362.1

214.1Hydroxylated benzimidazole fragment
Omeprazole Sulfone 362.1

150.0Sulfone-specific cleavage
Omeprazole Sulfide 330.1

182.1Reduced sulfur core
Pharmacokinetic Divergence (PM vs. EM)

The table below summarizes how the CYP2C19 genotype alters the pharmacokinetic landscape, a critical consideration for dosage and safety.

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Fold Change
Clearance (

)
High (500-600 mL/min)Low (50-100 mL/min)~5-10x Decrease
Half-life (

)
0.5 - 1.0 hour2.0 - 2.5 hours~3x Increase
AUC BaselineHigh~5-10x Increase
Major Plasma Metabolite 5-HydroxyomeprazoleOmeprazole SulfoneShift in Pathway

Experimental Protocol: Metabolite Identification

The following protocol outlines a self-validating workflow for isolating and identifying omeprazole metabolites using Human Liver Microsomes (HLM). This protocol ensures reproducibility and minimizes non-enzymatic degradation.

Reagents & Setup
  • System: Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Pre-Incubation:

    • Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer.

    • Add Omeprazole (final conc. 10 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Control: Prepare a sample without NADPH to assess non-enzymatic degradation.

  • Reaction Initiation:

    • Add NADPH-generating system to start the reaction.

    • Incubate at 37°C with varying time points (0, 15, 30, 60 min).

  • Termination & Extraction (Protein Precipitation):

    • Add 3 volumes of ice-cold ACN (Stop Solution) to the reaction mixture.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column (e.g., Phenomenex Kinetex).[6]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

ExperimentalWorkflow HLM Human Liver Microsomes Incubation Incubation (37°C, NADPH) HLM->Incubation Add Substrate Quench Quench (Ice-Cold ACN) Incubation->Quench t = 60 min Centrifuge Centrifuge (10,000g, 4°C) Quench->Centrifuge Precipitate Protein LCMS LC-MS/MS Analysis Centrifuge->LCMS Inject Supernatant

Figure 3: Standardized in vitro workflow for metabolite identification.

References

  • Lindberg, P., et al. (1990). "Omeprazole: The First Proton Pump Inhibitor."[1][2] Medicinal Research Reviews.

  • Cederberg, C., et al. (1989).[7] "Omeprazole: pharmacokinetics and metabolism in man." Scandinavian Journal of Gastroenterology.

  • Andersson, T., et al. (1990). "Polymorphic hydroxylation of omeprazole." Therapeutic Drug Monitoring.

  • Regårdh, C.G., et al. (1990). "Pharmacokinetics and metabolism of omeprazole in animals and man." Scandinavian Journal of Gastroenterology.

  • Ishii, M., et al. (2007).[8] "Simultaneous determination of omeprazole and its metabolites... in human plasma by LC-MS/MS." Journal of Liquid Chromatography & Related Technologies.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 5-Hydroxyomeprazole for CYP2C19 Phenotyping

[1]

Abstract & Introduction

The accurate quantification of 5-hydroxyomeprazole is critical in clinical pharmacology, specifically for phenotyping Cytochrome P450 2C19 (CYP2C19) activity. Omeprazole is extensively metabolized in the liver: CYP2C19 hydroxylates the drug to 5-hydroxyomeprazole , while CYP3A4 mediates the formation of omeprazole sulfone . The metabolic ratio of Omeprazole to 5-hydroxyomeprazole serves as a robust biomarker for distinguishing between Poor Metabolizers (PM) and Extensive Metabolizers (EM) of CYP2C19.

This application note details a validated, high-sensitivity HPLC-UV method for the simultaneous determination of 5-hydroxyomeprazole, omeprazole, and omeprazole sulfone in human plasma. Unlike standard generic protocols, this method addresses the specific acid-lability of omeprazole metabolites through optimized alkaline extraction and buffering strategies.

Metabolic Pathway Visualization

MetabolicPathwaycluster_legendPhenotyping SignificanceOMEOmeprazole(Parent Drug)OH_OME5-Hydroxyomeprazole(CYP2C19 Metabolite)OME->OH_OMECYP2C19(Major Pathway)SUL_OMEOmeprazole Sulfone(CYP3A4 Metabolite)OME->SUL_OMECYP3A4(Minor Pathway)LegendHigh OME / Low 5-OH-OME ratio indicatesPoor Metabolizer (PM) status.

Figure 1: Metabolic pathway of Omeprazole illustrating the divergent formation of 5-hydroxyomeprazole and omeprazole sulfone.[1]

Method Development Strategy

Stability Considerations

Omeprazole and its metabolites are benzimidazoles, which are notoriously unstable in acidic media.

  • Critical Control Point: Sample preparation and mobile phase pH must be maintained above pH 7.0. Acidic protein precipitation (e.g., TCA) is strictly prohibited as it degrades 5-hydroxyomeprazole.

  • Solution: We utilize a Liquid-Liquid Extraction (LLE) at alkaline pH (pH 8.5–9.0) to ensure analyte stability and maximize recovery.

Chromatographic Resolution

Separating the 5-hydroxy metabolite from the parent drug and the sulfone metabolite is challenging due to structural similarities.

  • Column Selection: A C18 column with high carbon loading is required to retain the polar 5-hydroxy metabolite sufficiently.

  • Detection: UV detection at 302 nm provides the optimal signal-to-noise ratio for all three analytes, minimizing interference from plasma endogenous components that absorb at lower wavelengths (e.g., 214 nm or 254 nm).

Experimental Protocol

Instrumentation & Reagents[3][4]
  • HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol, Dipotassium hydrogen phosphate (

    
    ), Dichloromethane, Isopropanol.
    
  • Internal Standard (IS): Phenacetin or Pantoprazole (10 µg/mL in Methanol).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 50 mM Phosphate Buffer (pH 7.6 adjusted with dilute

or NaOH)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Injection Volume 50 µL
Detection UV at 302 nm (Reference: 550 nm)
Run Time 15–20 minutes

Gradient Program:

  • 0–3 min: 15% B (Isocratic)

  • 3–10 min: 15% → 45% B (Linear Gradient)

  • 10–14 min: 45% B (Isocratic wash)

  • 14–15 min: 45% → 15% B

  • 15–20 min: 15% B (Re-equilibration)

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE to remove plasma proteins and concentrate the sample, providing superior sensitivity over protein precipitation.

  • Aliquot: Transfer 500 µL of human plasma into a 10 mL glass centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard working solution. Vortex for 10 seconds.

  • Alkalinization: Add 100 µL of 0.2 M Carbonate Buffer (pH 9.2) to ensure analytes are in their non-ionized, extractable state.

  • Extraction: Add 4.0 mL of extraction solvent (Dichloromethane : Isopropanol, 90:10 v/v).

    • Note: Ethyl Acetate is a viable green alternative, though DCM provides cleaner baselines.

  • Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (lower) layer to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (Buffer:ACN, 85:15). Vortex well.

  • Clarification: Transfer to an autosampler vial (optional: filter through 0.22 µm PTFE if cloudy).

Analytical Workflow Diagram

WorkflowSamplePlasma Sample(500 µL)IS_AddAdd Internal Standard& pH 9.2 BufferSample->IS_AddExtractLLE Extraction(DCM:IPA 90:10)IS_Add->ExtractCentrifugeCentrifuge4000 rpm, 10 minExtract->CentrifugeEvapEvaporate Organic Layer(N2 stream, 40°C)Centrifuge->EvapTransfer Organic PhaseReconReconstitute(Mobile Phase)Evap->ReconHPLCHPLC-UV Analysis(302 nm)Recon->HPLC

Figure 2: Step-by-step sample preparation and analytical workflow.

Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation studies compliant with FDA Bioanalytical Method Validation guidelines.

Validation ParameterResult / SpecificationNotes
Linearity Range 20 – 1000 ng/mL

for all analytes
Lower Limit of Quantitation (LLOQ) 10 ng/mLS/N > 10
Extraction Recovery 85% – 95%Consistent across low/high QC levels
Precision (Intra-day) < 5.0% CVn=6 replicates
Accuracy 98% – 102%Relative to nominal concentration
Stability (Autosampler) 24 hours at 4°CCritical due to degradation risk
Troubleshooting Guide
  • Peak Tailing: Usually indicates column aging or incorrect pH. Ensure the phosphate buffer is exactly pH 7.6.

  • Low Recovery: Check the pH of the plasma before extraction. If the sample is not sufficiently alkaline (pH > 8.5), the benzimidazoles will remain ionized and stay in the aqueous phase.

  • Interfering Peaks: If using DCM, ensure high-grade solvent is used to avoid stabilizer peaks.

References

  • Macek, J., Ptacek, P., & Klima, J. (1997). Determination of omeprazole in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 689(1), 239-243.[3] Link

  • Uno, T., Niioka, T., Hayakari, M., et al. (2005). High-performance liquid chromatographic determination of omeprazole and its metabolites in human plasma. Biomedical Chromatography, 19(8), 631-635. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by HPLC with UV-detection.[2] Journal of Pharmaceutical and Biomedical Analysis, 40(2), 359-363. Link

LC-MS/MS for sensitive detection of 5-hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-CYP High-Sensitivity Quantitation of 5-Hydroxyomeprazole in Human Plasma via LC-MS/MS for CYP2C19 Phenotyping

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of 5-hydroxyomeprazole (5-OH-OME) and its parent drug, Omeprazole (OME), in human plasma. As 5-OH-OME is the specific product of CYP2C19 -mediated hydroxylation, its accurate measurement is the gold standard for phenotyping CYP2C19 metabolizer status (Poor, Intermediate, Extensive, Ultra-rapid).

Key Technical Differentiators:

  • Isobaric Resolution: Chromatographic separation of 5-OH-OME from Omeprazole Sulfone (an isobaric CYP3A4 metabolite) to prevent false positives.

  • pH Stabilization: A customized alkaline extraction protocol to prevent the acid-catalyzed degradation of Omeprazole during sample processing.

  • Sensitivity: Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, suitable for detecting trace metabolite levels in Poor Metabolizers (PM).

Scientific Background & Mechanism

Omeprazole is a proton pump inhibitor (PPI) extensively metabolized in the liver.[1] Its metabolic ratio (Omeprazole / 5-OH-OME) is a validated biomarker for CYP2C19 activity.

  • CYP2C19 Pathway: Hydroxylates Omeprazole at the 5-position to form 5-Hydroxyomeprazole .[1]

  • CYP3A4 Pathway: Oxidizes the sulfinyl group to form Omeprazole Sulfone .[1]

Critical Analytical Challenge: 5-Hydroxyomeprazole and Omeprazole Sulfone are isomers (MW 361.4 Da). They share the same precursor ion (


) and often the same product ions. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory .
Figure 1: Omeprazole Metabolic Pathway

MetabolicPathway OME Omeprazole (Parent Drug) MW: 345.4 OH_OME 5-Hydroxyomeprazole (Target Analyte) MW: 361.4 (+16 Da) *Isobaric* OME->OH_OME Hydroxylation SUL_OME Omeprazole Sulfone (Interference) MW: 361.4 (+16 Da) *Isobaric* OME->SUL_OME Sulfoxidation CYP2C19 CYP2C19 (Polymorphic Enzyme) CYP2C19->OME Catalyzes CYP3A4 CYP3A4 CYP3A4->OME Catalyzes

Caption: Divergent metabolic pathways of Omeprazole. Note the isobaric nature of the hydroxy and sulfone metabolites.

Method Development Strategy

Stability Control (The "Alkaline" Imperative)

Omeprazole and its metabolites are acid-labile benzimidazoles. In acidic media (pH < 4), they degrade rapidly into discoloration products.

  • Protocol Decision: Avoid acidic protein precipitation (e.g., TCA or Perchloric acid).

  • Solution: Use Liquid-Liquid Extraction (LLE) at pH 8.5. This stabilizes the analytes and extracts them into an organic layer, leaving plasma proteins and salts behind.

Chromatographic Separation

To separate the isobaric 5-OH-OME and Omeprazole Sulfone, we utilize a high-pH mobile phase.

  • Column: C18 with high carbon load (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Ammonium Bicarbonate (pH 8.[2]5) promotes the non-ionized state of the benzimidazoles, improving retention and peak shape compared to acidic formate buffers.

Detailed Experimental Protocol

Chemicals & Reagents[3]
  • Standards: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone (for resolution check).

  • Internal Standard (IS): Omeprazole-d3 or Lansoprazole.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Ammonium Bicarbonate.

Sample Preparation (Liquid-Liquid Extraction)

This protocol prioritizes sensitivity and cleanliness over speed.

  • Aliquot: Transfer 200 µL of human plasma into a clean glass tube.

  • IS Addition: Add 20 µL of Internal Standard solution (500 ng/mL in MeOH). Vortex briefly.

  • Buffer Addition: Add 100 µL of 100 mM Ammonium Bicarbonate (pH 8.5).

    • Why? This ensures the sample pH is alkaline, stabilizing the drug and suppressing ionization for better extraction into organic solvent.

  • Extraction: Add 1.5 mL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 1.2 mL of the upper organic layer (Ethyl Acetate) to a fresh tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (10 mM Ammonium Bicarbonate : ACN, 70:30 v/v).

  • Final Spin: Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates before injection.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XBridge C18 BEH, 2.1 x 100 mm, 2.5 µm (pH stable up to 12).

  • Column Temp: 35°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 8.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 15% B

    • 4.0 min: 60% B

    • 4.1 min: 95% B (Wash)

    • 5.5 min: 95% B

    • 5.6 min: 15% B (Re-equilibration)

    • 7.5 min: Stop

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Table 1)

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Retention Time (approx)
Omeprazole 346.1198.120124.2 min
5-OH-Omeprazole 362.1214.122152.8 min
Omeprazole Sulfone362.1214.122153.9 min
Omeprazole-d3 (IS) 349.1198.120124.2 min

Note: The retention times highlight the critical separation between 5-OH-OME (2.8 min) and the Sulfone (3.9 min).

Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation (pH Controlled) cluster_analysis LC-MS/MS Analysis Step1 Plasma (200 µL) + IS + Amm. Bicarb (pH 8.5) Step2 LLE with Ethyl Acetate (Extracts neutral analytes) Step1->Step2 Step3 Evaporate & Reconstitute in Mobile Phase Step2->Step3 LC LC Separation (pH 8.5 Mobile Phase) Separates 5-OH from Sulfone Step3->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Data Data Processing Calculate Metabolic Ratio (OME / 5-OH-OME) MS->Data

Caption: Step-by-step workflow ensuring analyte stability and specificity.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following QC checks must be embedded in every batch:

  • Isobaric Resolution Check:

    • Inject a "System Suitability" mixture containing both 5-OH-OME and Omeprazole Sulfone before running samples.

    • Acceptance Criteria: Baseline resolution (

      
      ) between the two peaks. If they co-elute, the 5-OH-OME concentration will be overestimated.
      
  • Linearity & Sensitivity:

    • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

    • Correlation Coefficient (

      
      ): > 0.995.
      
    • Accuracy: ±15% (±20% at LLOQ).

  • Matrix Effect Evaluation:

    • Perform a "Post-Column Infusion" test during validation. Infuse 5-OH-OME continuously while injecting a blank plasma extract. Look for ion suppression zones at the retention time of the analyte.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Acidic interaction with silanols.Ensure Mobile Phase pH is

8.0. Use a "high pH" resistant column (e.g., BEH C18).
Low Recovery Analyte degradation during evaporation.Ensure evaporation temp is < 40°C. Do not leave samples dry for extended periods. Reconstitute immediately.
Interference Omeprazole Sulfone co-elution.Adjust gradient slope. Decrease organic modifier start percentage (e.g., start at 10% B instead of 15%).
Carryover Stickiness of Omeprazole.[4]Use a needle wash of 50:50 MeOH:ACN with 0.1% Formic Acid.

References

  • Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.[1][3] Journal of Chromatography B. [Link]

  • Uno, T., et al. (2015). Omeprazole Metabolism and CYP2C19 Phenotyping.[1][3][8][9][10][11] Journal of Personalized Medicine. [Link]

Sources

Application of 5-Hydroxy Omeprazole-d3 Sodium Salt as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 5-Hydroxy Omeprazole-d3 Sodium Salt as an Internal Standard

Abstract

This guide details the application of 5-Hydroxy Omeprazole-d3 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 5-hydroxyomeprazole in biological matrices. As the primary metabolite of omeprazole mediated by CYP2C19 , 5-hydroxyomeprazole serves as a critical biomarker for phenotyping CYP2C19 enzymatic activity.[1][2] This protocol addresses specific challenges—namely the acid-lability and photosensitivity of benzimidazoles—and provides a validated LC-MS/MS workflow using the sodium salt form to ensure superior solubility and stock stability compared to the free acid.

Introduction & Mechanistic Context

Omeprazole is a proton pump inhibitor (PPI) extensively metabolized in the liver.[1][3] Its pharmacokinetics are heavily influenced by genetic polymorphisms in the CYP2C19 gene.[1][4]

  • The Analyte: 5-Hydroxyomeprazole (5-OH-OME) is the specific product of CYP2C19-mediated hydroxylation.[1][3][5][6]

  • The Internal Standard: 5-Hydroxy Omeprazole-d3 (Sodium Salt) is the ideal SIL-IS. It mirrors the analyte’s extraction recovery, chromatographic retention, and ionization properties, while correcting for matrix effects (ion suppression/enhancement) in ESI-MS.

  • Why Sodium Salt? The free acid form of 5-hydroxyomeprazole is poorly soluble in water and highly unstable in acidic environments. The sodium salt form enhances aqueous solubility and stability in stock solutions, reducing the risk of precipitation during aqueous dilution steps.

CYP2C19 Phenotyping Pathway

The ratio of Omeprazole to 5-Hydroxyomeprazole in plasma is the gold standard for classifying patients as Poor Metabolizers (PM), Intermediate Metabolizers (IM), or Rapid Metabolizers (RM).

OmeprazoleMetabolism Omeprazole Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Polymorphic Enzyme) Omeprazole->CYP2C19 CYP3A4 CYP3A4 Omeprazole->CYP3A4 FiveOH 5-Hydroxy Omeprazole (Target Analyte) CYP2C19->FiveOH Major Pathway (Phenotyping Marker) Sulfone Omeprazole Sulfone (CYP3A4 Pathway) CYP3A4->Sulfone Minor Pathway

Figure 1: Metabolic pathway of Omeprazole. 5-Hydroxy Omeprazole is the specific marker for CYP2C19 activity.[1]

Chemical & Physical Properties

PropertyAnalyte (5-OH OME)Internal Standard (5-OH OME-d3 Na)
Chemical Name 5-Hydroxyomeprazole5-Hydroxyomeprazole-d3 Sodium Salt
Molecular Weight 361.4 g/mol ~386.4 g/mol (Sodium Salt)
Isotopic Label NoneDeuterium (d3) on the 5-methoxy group
Solubility Low in water; Soluble in MeOHHigh in Water/MeOH mixtures
Stability Acid Labile, PhotosensitiveAcid Labile, Photosensitive
Storage -20°C, Amber Vial-20°C, Amber Vial, Desiccated

Experimental Protocol

WARNING: All steps must be performed under yellow light or low light to prevent photodegradation. Avoid acidic solvents during stock preparation.

Stock Solution Preparation

The sodium salt allows for direct dissolution in aqueous-organic mixtures without aggressive sonication.

  • Primary Stock (1 mg/mL):

    • Weigh 1.0 mg of 5-Hydroxy Omeprazole-d3 Sodium Salt .

    • Dissolve in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Ammonium Hydroxide .

    • Note: The addition of base (NH4OH) is critical to maintain pH > 8.0, preventing rapid degradation.

  • Working Internal Standard (WIS):

    • Dilute Primary Stock to 500 ng/mL using 10 mM Ammonium Bicarbonate (pH 8.5) .

    • Prepare fresh daily.

Sample Preparation (Liquid-Liquid Extraction)

LLE is recommended over protein precipitation to remove phospholipids and improve sensitivity.

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of WIS (500 ng/mL 5-OH OME-d3). Vortex gently.

  • Buffer: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.0) .

    • Rationale: Alkalinizing the plasma ensures the analyte is in its non-ionized form (improving extraction efficiency) and protects it from acid hydrolysis.

  • Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Mix: Shaker for 10 minutes at 1000 rpm.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the organic (upper) layer to a clean glass vial.

  • Dry: Evaporate to dryness under Nitrogen at 30°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Parameters

Chromatography (High pH Method): Using a high pH mobile phase improves peak shape for basic compounds and ensures stability of the analyte on-column.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).

  • Mobile Phase B: Acetonitrile.[7][8][9][10]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (ESI Positive Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-OH Omeprazole 362.1214.12515
5-OH Omeprazole-d3 365.1 217.1 2515
Omeprazole (Parent)346.1198.12012

Note: The d3 label is typically located on the methoxy group of the benzimidazole ring. The fragment m/z 217 retains this label.

Workflow Visualization

BioanalysisWorkflow Sample Patient Plasma (100 µL) IS_Add Add IS: 5-OH Omeprazole-d3 Na (Corrects Matrix Effects) Sample->IS_Add Buffer Add Buffer: 0.1M Na2CO3 (pH 9.0) (Stabilizes & Neutralizes) IS_Add->Buffer Critical pH Step Extract LLE Extraction: Add MTBE -> Shake -> Centrifuge Buffer->Extract Dry Evaporate Organic Layer (N2 stream @ 30°C) Extract->Dry Top Layer Recon Reconstitute: High pH Mobile Phase Dry->Recon Inject LC-MS/MS Injection (MRM: 365.1 -> 217.1) Recon->Inject

Figure 2: Validated extraction workflow ensuring analyte stability via pH control.

Validation & Troubleshooting

Isotopic Contribution (Cross-Talk)
  • Check: Inject a blank sample containing only the Internal Standard (IS). Monitor the analyte channel (362 -> 214).

  • Acceptance: Response in the analyte channel must be < 5% of the LLOQ response.

  • Troubleshooting: If interference is high, lower the IS concentration or check the isotopic purity of the d3 salt (should be >99% D).

Stability Control
  • Symptom: Decreasing area counts over a long run.

  • Cause: Degradation in the autosampler.

  • Solution: Ensure the reconstitution solvent is alkaline (pH > 8). If using an acidic mobile phase (e.g., Formic Acid), keep the autosampler at 4°C and limit run batch size to < 4 hours.

Matrix Effects
  • Calculation: Compare the peak area of the IS spiked into extracted blank plasma vs. IS spiked into clean solvent.

  • Role of d3: The d3-IS should experience the same suppression as the analyte. If the IS response varies significantly between patients, the method is successfully compensating for matrix variability.

References

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for CYP2C19 and Proton Pump Inhibitor Dosing." CPIC Guidelines, 2020.[11][12][13] [Link]

  • Hofmann, U., et al. "Simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2006. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018. [Link]

  • Baldwin, R.M., et al. "Human CYP2C19 is a major omeprazole 5-hydroxylase." Drug Metabolism and Disposition, 2008. [Link]

Sources

Application Note: Use of 5-Hydroxy Omeprazole Sodium Salt in CYP2C19 Phenotyping and Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, Omeprazole serves as the "gold standard" probe substrate for phenotyping Cytochrome P450 2C19 (CYP2C19) activity. The accuracy of this phenotyping relies entirely on the precise quantification of its primary metabolite: 5-Hydroxy Omeprazole .

While Omeprazole itself is the substrate added to the cell culture, 5-Hydroxy Omeprazole Sodium Salt is the critical reagent used to validate and quantify the metabolic conversion. It serves two distinct but vital roles in cell culture workflows:

  • Analytical Reference Standard: Used to construct calibration curves for LC-MS/MS to quantify CYP2C19-mediated clearance.

  • Secondary Metabolite Substrate: Used directly in hepatocyte incubations to isolate and study downstream metabolic pathways (e.g., secondary oxidation by CYP3A4 to 5-hydroxy omeprazole sulfone).

This guide details the handling, solubilization, and experimental application of 5-Hydroxy Omeprazole Sodium Salt (CAS: 1215629-45-0) to ensure high-fidelity metabolic data.

Material Science: 5-Hydroxy Omeprazole Sodium Salt[1][2][3]

The sodium salt form is preferred over the free acid due to enhanced aqueous solubility and stability in neutral-to-basic buffers, which is critical when preparing spiking solutions for cell culture media.

PropertySpecificationCritical Note
Chemical Name 5-Hydroxy Omeprazole Sodium SaltMetabolite of Omeprazole
CAS Number 1215629-45-0Distinct from free base (92340-57-3)
Molecular Weight 383.40 g/mol Use this MW for Molarity calculations
Solubility DMSO (>20 mg/mL), Methanol, WaterHygroscopic; store desicated
Stability -80°C (Solid), -20°C (Solution)Light Sensitive (Protect from UV)
Pharmacology Inactive (Acid Suppression)Does not inhibit H+/K+ ATPase

Biological Mechanism & Pathway Visualization

Understanding the metabolic route is essential for designing the incubation sampling points. Omeprazole is cleared via two major pathways:[1]

  • CYP2C19

    
    5-Hydroxy Omeprazole  (Major pathway in Extensive Metabolizers).[2][3]
    
  • CYP3A4 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Omeprazole Sulfone.[4][5]
    

The 5-Hydroxy metabolite can be further metabolized by CYP3A4, meaning prolonged incubations can lead to "metabolite consumption," skewing kinetic data.

OmeprazoleMetabolism Figure 1: Metabolic Pathway of Omeprazole. The 5-Hydroxy metabolite is the specific marker for CYP2C19 activity. Omeprazole Omeprazole (Parent Drug) FiveOH 5-Hydroxy Omeprazole (Primary Metabolite) Omeprazole->FiveOH CYP2C19 (Major Route) Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 FiveOHSulfone 5-Hydroxy Omeprazole Sulfone FiveOH->FiveOHSulfone CYP3A4 (Secondary Metabolism) Sulfone->FiveOHSulfone CYP2C19

Figure 1: Metabolic Pathway of Omeprazole.[1][4] The formation of 5-Hydroxy Omeprazole is the specific marker for CYP2C19 activity.

Protocol: Preparation of Reference Standards

Objective: Create stable stock solutions of 5-Hydroxy Omeprazole Sodium Salt for LC-MS/MS calibration.

Reagents
  • 5-Hydroxy Omeprazole Sodium Salt (Purity >98%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade

  • Methanol (LC-MS grade)

Step-by-Step Procedure
  • Weighing: Weigh 1.0 mg of 5-Hydroxy Omeprazole Sodium Salt into a sterile, amber glass vial.

    • Note: The salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Primary Stock (10 mM): Calculate the volume of DMSO required based on the exact weight.

    • Example: For 1.0 mg, add 260.8 µL of DMSO. Vortex until completely dissolved.

  • Working Standards: Dilute the Primary Stock in 50% Methanol/Water to create a calibration range (e.g., 1 nM to 1000 nM).

    • Self-Validation: Verify the concentration via UV absorbance if a molar extinction coefficient is available, or cross-validate against a certified internal standard (e.g., 5-Hydroxy Omeprazole-d3).

  • Storage: Aliquot into single-use volumes (20 µL) and store at -80°C . Stable for 6 months.

Protocol: CYP2C19 Phenotyping in Primary Hepatocytes

Objective: Incubate Omeprazole with hepatocytes and use the 5-Hydroxy Omeprazole standard to quantify intrinsic clearance (


).
Experimental Design
  • System: Cryopreserved Human Hepatocytes (Suspension or Plated) or HepaRG™ cells.

  • Substrate: Omeprazole (10 µM final concentration).

  • Timepoints: 0, 15, 30, 60, 90, 120 minutes.

  • Replicates: Triplicate wells per timepoint.

Workflow Diagram

Workflow cluster_0 Phase 1: Cell Incubation cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis Hepatocytes Primary Hepatocytes (1 x 10^6 cells/mL) Dosing Add Omeprazole (10 µM) Hepatocytes->Dosing Incubation Incubate @ 37°C (0 - 120 min) Dosing->Incubation Quench Quench with ACN (containing Internal Std) Incubation->Quench Centrifuge Centrifuge 4000g, 10 min Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quant Quantify using 5-OH Omeprazole Na Salt Standard Curve LCMS->Quant

Figure 2: Experimental workflow for CYP2C19 phenotyping.

Detailed Methodology
1. Incubation
  • Thaw cryopreserved hepatocytes and suspend in Krebs-Henseleit Buffer (KHB) or Williams E Medium (pH 7.4) to a density of

    
     cells/mL.
    
  • Pre-incubate cells for 10 minutes at 37°C / 5% CO₂.

  • Initiate reaction by adding Omeprazole (1000x stock in DMSO) to a final concentration of 10 µM . DMSO content must remain <0.1%.

  • Agitate gently (orbital shaker) to ensure mixing.

2. Sampling & Quenching
  • At each timepoint (0, 15, 30, 60, 120 min), remove 50 µL of cell suspension.

  • Immediately transfer into a plate containing 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (e.g., 5-Hydroxy Omeprazole-d3 or Warfarin).

    • Rationale: The 3:1 ACN:Sample ratio ensures protein precipitation and halts enzymatic activity instantly.

3. Sample Preparation for Analysis[5][6][7][8]
  • Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of HPLC-grade water to dilute the organic solvent (reducing solvent strength for better retention on C18 columns).

4. Quantification (The "Application" of the Salt)
  • Prepare a standard curve using the 5-Hydroxy Omeprazole Sodium Salt stocks prepared in Section 4.

  • Matrix Match: Prepare standards in the same buffer/ACN mix as the samples to account for matrix effects.

  • Inject into LC-MS/MS.

    • Transition (MRM): 362.1

      
       214.1 m/z (Check specific instrument optimization).
      
    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

Data Analysis: Calculating Intrinsic Clearance

The rate of 5-Hydroxy Omeprazole formation is the direct measure of CYP2C19 activity.

  • Plot Data: Plot the concentration of 5-Hydroxy Omeprazole (nM) vs. Time (min).

  • Linearity Check: Determine the initial velocity (

    
    ) from the linear portion of the curve (usually 0–30 min).
    
  • Calculation:

    
    
    
    • Where

      
       is the substrate concentration (10 µM).
      
    • Note: If substrate depletion is significant (>10%), use non-linear regression.

Interpretation:

  • High Formation Rate: Indicates "Extensive Metabolizer" (EM) phenotype.[7]

  • Low/No Formation: Indicates "Poor Metabolizer" (PM) phenotype or CYP2C19 inhibition.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Non-linear formation rate Substrate depletion or Product inhibitionReduce incubation time or lower cell density (

cells/mL).
Signal in T=0 sample Contamination or unstable quenchEnsure Stop Solution is ice-cold; check stock purity.
Low Recovery of Standard Sodium salt precipitationEnsure the Sodium Salt standard is fully dissolved in DMSO before diluting in ACN/Water.
Peak Tailing pH mismatchThe Sodium Salt is basic. Ensure the LC mobile phase is buffered (e.g., 0.1% Formic Acid) to protonate the compound for C18 retention.

References

  • BenchChem. High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS. (2025).[6] Link

  • National Institutes of Health (NIH). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. PubMed. Link

  • Santa Cruz Biotechnology. 5-Hydroxy Omeprazole Sodium Salt Product Data.[9][10][11]Link

  • Basic & Clinical Pharmacology. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. (2024). Wiley Online Library.[12] Link

  • PubChem. 5-Hydroxy Omeprazole Sodium Salt Compound Summary. National Library of Medicine. Link

Sources

Application Note: Analytical Standards for Omeprazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Quantification in Human Plasma via LC-MS/MS

Executive Summary

This guide details the protocol for the bioanalytical quantification of Omeprazole (OME) and its two primary metabolites: 5-Hydroxyomeprazole (5-OH-OME) and Omeprazole Sulfone (OME-S) .[1][2][3]

Omeprazole is a proton pump inhibitor (PPI) characterized by significant chemical instability in acidic environments.[4] Accurate quantification requires rigorous pH control during sample handling. Furthermore, the two major metabolites are isobaric (m/z 362.1) , necessitating chromatographic resolution to prevent cross-signal interference. This protocol utilizes a liquid-liquid extraction (LLE) method under alkaline conditions coupled with a C18-based LC-MS/MS workflow to ensure specificity, stability, and sensitivity.

Metabolic & Chemical Context

Understanding the metabolic pathway is essential for selecting the correct analytical standards and defining separation criteria.

  • Omeprazole (Parent): Metabolized by CYP2C19 to form 5-Hydroxyomeprazole and by CYP3A4 to form Omeprazole Sulfone.[2][3]

  • 5-Hydroxyomeprazole (5-OH-OME): The primary metabolite in extensive metabolizers (EM).[3] It involves hydroxylation of the pyridine methyl group.

  • Omeprazole Sulfone (OME-S): The primary metabolite in poor metabolizers (PM) of CYP2C19. It involves oxidation of the sulfinyl sulfur to a sulfone.[3]

Analytical Challenge: Both metabolites share the same molecular weight (MW 361.4 Da) and protonated precursor ion ([M+H]+ 362.1). While they can be distinguished by specific fragment ions, chromatographic separation is the gold standard to avoid crosstalk.

Visualization: Metabolic Pathway & Isobaric Conflict

MetabolicPathway OME Omeprazole (Parent) [M+H]+: 346.1 OH_OME 5-Hydroxyomeprazole (CYP2C19) [M+H]+: 362.1 (Isobar 1) OME->OH_OME CYP2C19 (Major Pathway) OME_S Omeprazole Sulfone (CYP3A4) [M+H]+: 362.1 (Isobar 2) OME->OME_S CYP3A4 (Minor Pathway)

Figure 1: Metabolic pathway of Omeprazole illustrating the formation of isobaric metabolites 5-OH-OME and OME-S.

Protocol 1: Standard Preparation & Stability

Critical Warning: Omeprazole degrades rapidly in acidic media (pH < 7.0), turning yellow/brown due to rearrangement. All solvents and matrices must be kept neutral or slightly alkaline.

Materials
  • Analytes: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone (>98% purity).

  • Internal Standard (IS): Omeprazole-d3 or Lansoprazole.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade).

  • Stabilizer: 0.1 M Ammonium Bicarbonate (pH 8.0) or 10 mM NaOH.

Stock Solution Preparation
  • Weighing: Weigh ~10 mg of each standard into separate amber glass vials (light sensitive).

  • Dissolution: Dissolve in 100% Methanol . (Avoid acidic diluents).

    • Note: While Omeprazole is stable in methanol, aqueous dilutions must be alkaline.

  • Storage: Store stocks at -20°C or -80°C. Stable for 3-6 months.

Working Solutions
  • Diluent: Prepare a mixture of Methanol:Water (50:50 v/v) containing 0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate .

  • Serial Dilution: Dilute stocks to create a calibration curve range (typically 1.0 – 1000 ng/mL).

  • Freshness: Prepare working solutions daily or weekly; degradation products (e.g., omeprazole sulfide) can interfere.

Protocol 2: Sample Preparation (Alkaline LLE)

Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to minimize acid exposure and matrix effects.

Workflow Diagram

SamplePrep Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (20 µL OME-d3) Sample->IS_Add Buffer Add Alkaline Buffer (50 µL 0.1M NH4HCO3, pH 8.5) *CRITICAL STEP* IS_Add->Buffer Extract Add Extraction Solvent (1.5 mL Ethyl Acetate or MTBE) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (5 min @ 4000g) Extract->Vortex Transfer Transfer Organic Layer (Supernatant) Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (200 µL Mobile Phase) Dry->Recon

Figure 2: Alkaline Liquid-Liquid Extraction (LLE) workflow designed to preserve Omeprazole stability.

Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of patient plasma into a 2 mL polypropylene tube.

  • Internal Standard: Add 20 µL of Internal Standard working solution.

  • Alkalinization (Critical): Add 50 µL of 0.1 M Ammonium Bicarbonate (pH 8.5) . Vortex gently.

    • Why? Neutralizes any acidity in the plasma or subsequent solvents, preventing degradation to the sulfide or other rearrangement products.

  • Extraction: Add 1.5 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean tube. Evaporate under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (Initial composition). Vortex and transfer to autosampler vials.

Protocol 3: LC-MS/MS Method

Chromatographic Conditions[5][6][7]
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 3.5 µm or 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.0).

  • Mobile Phase B: Acetonitrile.[5][6]

    • Note: Avoid Formic Acid if possible, or use very low concentration (0.01%) if sensitivity requires it, but ensure autosampler is cooled to 4°C. Ammonium Acetate is safer for stability.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry Settings (MRM)

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor (m/z)Product (m/z)Retention OrderComment
5-Hydroxyomeprazole 362.1214.11st (Most Polar)Unique fragment (Pyridine-OH)
Omeprazole Sulfone 362.1198.12ndFragment matches parent (Pyridine)
Omeprazole 346.1198.13rdParent
Omeprazole-d3 (IS) 349.1198.1Matches ParentInternal Standard
  • Differentiation Strategy:

    • 5-OH-OME elutes earliest and has a unique transition (214.1).

    • OME-S and OME share the 198.1 fragment but have different precursors (362 vs 346).

    • OME-S and 5-OH-OME share the precursor (362) but are separated by Retention Time (RT) and Product Ion (198 vs 214).

Validation Criteria (FDA/EMA Guidelines)

  • Linearity: r² > 0.995 over 1.0 – 1000 ng/mL.

  • Accuracy & Precision: ±15% (±20% at LLOQ).

  • Recovery: >80% for all analytes (consistent across low/high QC).

  • Matrix Effect: IS-normalized matrix factor should be between 0.85 and 1.15.

  • Stability:

    • Benchtop: 4 hours at room temperature (alkaline prep).

    • Autosampler: 24 hours at 4°C.

    • Freeze/Thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Degradation (Brown/Yellow Solution) Acidic pH exposure.Ensure Ammonium Bicarbonate is added to plasma before extraction. Use neutral mobile phase.
Crosstalk (362 transition) Inadequate separation of 5-OH and Sulfone.Flatten gradient slope between 10-40% B. Verify RT of pure standards.
Low Sensitivity Ion suppression or poor extraction.Switch from PPT to LLE. Check ESI source voltage.
Peak Tailing Column interaction.Increase buffer concentration (up to 20mM Ammonium Acetate).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Determination of omeprazole and its metabolites in human plasma by LC-MS. Journal of Chromatography B. (2007). Link

  • Stability of Omeprazole in solutions. Journal of Pharmaceutical and Biomedical Analysis. (2006). Link

  • Metabolism of Omeprazole by CYP2C19 and CYP3A4. Clinical Pharmacokinetics. (1996). Link

Sources

UV spectrophotometry for the determination of 5-hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Based Determination of 5-Hydroxyomeprazole via HPLC-UV

Part 1: Introduction & Scientific Rationale

The Bioanalytical Context

5-Hydroxyomeprazole (5-OH-OMP) is the primary metabolite of the proton pump inhibitor Omeprazole (OMP), formed exclusively by the cytochrome P450 isoform CYP2C19 . Consequently, the quantification of 5-OH-OMP relative to the parent drug (Omeprazole/5-OH-OMP ratio) is the gold-standard phenotypic probe for assessing CYP2C19 enzymatic activity in clinical pharmacology and drug development.

The Challenge of Direct UV Spectrophotometry

While Omeprazole and its metabolites possess strong UV chromophores due to their benzimidazole backbone, direct UV spectrophotometry (without separation) is scientifically invalid for quantifying 5-OH-OMP in biological matrices.

  • Spectral Overlap: Omeprazole (

    
     nm) and 5-OH-OMP (
    
    
    
    nm) exhibit nearly identical absorption spectra. Direct measurement yields a composite absorbance signal that cannot distinguish the metabolite from the parent drug or the secondary metabolite, Omeprazole Sulfone.
  • Matrix Interference: Biological plasma proteins absorb heavily at

    
     nm, interfering with the analyte signal.
    

The Solution: This protocol utilizes HPLC-UV , where chromatographic separation isolates 5-OH-OMP, allowing the UV detector to quantify it specifically at its varying extinction coefficient maxima.

Part 2: Metabolic Pathway & Detection Logic

The following diagram illustrates the metabolic divergence that necessitates chromatographic resolution before UV detection.

metabolic_pathway OMP Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Major Pathway) OMP->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) OMP->CYP3A4 OH_OMP 5-Hydroxyomeprazole (Target Analyte) UV Max: ~302 nm CYP2C19->OH_OMP Hydroxylation OMP_SUL Omeprazole Sulfone (Interfering Metabolite) UV Max: ~302 nm CYP3A4->OMP_SUL Sulfoxidation

Figure 1: Metabolic pathway of Omeprazole showing the critical separation required between the 5-hydroxy and sulfone metabolites, both of which share UV absorption characteristics.

Part 3: Detailed Experimental Protocol

Equipment & Reagents
  • Instrumentation: HPLC System with a Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 × 150 mm) or Monolithic RP-18 (for faster flow).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol, Potassium Dihydrogen Phosphate (

    
    ), Disodium Hydrogen Phosphate (
    
    
    
    ), Sodium Hydroxide (NaOH).
Chromatographic Conditions

The selection of pH is critical. Omeprazole and 5-OH-OMP are acid-labile. The mobile phase must be maintained at pH 7.2 – 7.6 to ensure stability and optimal peak symmetry.

ParameterSpecificationRationale
Mobile Phase Phosphate Buffer (pH 7.6) : Acetonitrile (65:35 v/v)pH 7.6 prevents acid degradation; ACN provides elution strength.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to optimize backpressure.
Detection (

)
302 nm (Primary) or 280 nm302 nm offers higher specificity for the benzimidazole ring; 280 nm is more sensitive but prone to protein noise.
Temperature 25°C (Ambient)Maintains consistent retention times.
Injection Vol 20 - 50 µLDepends on sensitivity requirements (LOQ).
Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation can be used, but Liquid-Liquid Extraction (LLE) provides a cleaner UV baseline, essential for detecting low levels of 5-OH-OMP.

  • Aliquot: Transfer 500 µL of plasma/incubation medium into a glass centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., Pantoprazole or Phenacetin, 10 µg/mL). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH (or saturated sodium carbonate).

    • Note: This ensures the analytes are in their non-ionized form, improving extraction efficiency into the organic layer.

  • Extraction: Add 3 mL of extraction solvent (Dichloromethane : Ethyl Acetate, 20:80 v/v).

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 × g for 10 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase. Vortex and transfer to HPLC vial.

Part 4: Analytical Workflow Diagram

protocol_workflow cluster_prep Sample Preparation (LLE) cluster_hplc HPLC-UV Analysis Sample Plasma Sample (500 µL) Alkaline Add 0.1M NaOH (Stabilize & De-ionize) Sample->Alkaline Extract Add DCM:EtOAc (20:80) Vortex & Centrifuge Alkaline->Extract Dry Evaporate Organic Layer (N2 Stream) Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject 50 µL Recon->Inject Column C18 Column Separation (pH 7.6) Inject->Column Detector UV Detection @ 302 nm Column->Detector Data Data Analysis: Calculate Area Ratio (5-OH-OMP / IS) Detector->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to UV detection.

Part 5: Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met (based on ICH M10 guidelines).

System Suitability
  • Resolution (

    
    ): 
    
    
    
    between 5-OH-OMP and Omeprazole.
  • Tailing Factor:

    
     (Benzimidazoles tend to tail; ensure buffer strength is adequate).
    
Linearity & Sensitivity

Construct a calibration curve using the ratio of analyte peak area to internal standard peak area.

ParameterTypical Range / Value
Linearity Range 10 – 2000 ng/mL
Correlation (

)

LOD (Limit of Detection) ~5 ng/mL (at 302 nm)
LOQ (Limit of Quantitation) ~15 ng/mL
Troubleshooting Guide
  • Issue: Split peaks or broad shapes.

    • Cause: pH mismatch. The sample solvent (reconstitution) should match the mobile phase. Ensure the mobile phase pH is strictly 7.2–7.6.

  • Issue: Interfering peak at 5-OH-OMP retention time.

    • Cause: Omeprazole Sulfone interference.

    • Fix: Adjust the % Acetonitrile. Lowering ACN by 2-3% usually improves separation between the hydroxy and sulfone metabolites.

References

  • Hofmann, U., et al. (2006).[1] "Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link(Cited for metabolic context and comparison of sensitivity).

  • Uno, T., et al. (2007). "High-performance liquid chromatographic determination of omeprazole and its metabolites in human plasma." Journal of Chromatography B. Link(Source of the pH 7.6 buffer protocol).

  • Macek, J., et al. (1997). "Determination of omeprazole and its metabolites in human plasma by HPLC." Journal of Chromatography B. Link(Validation of UV detection at 302 nm).

  • ICH Harmonised Guideline. (2019). "Bioanalytical Method Validation M10." International Council for Harmonisation.[2] Link(Standard for validation parameters).

Sources

Biotransformation studies of omeprazole using 5-hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Omeprazole is a widely prescribed proton pump inhibitor (PPI) and a primary probe substrate for Cytochrome P450 2C19 (CYP2C19) activity. Its biotransformation is clinically significant due to the high prevalence of CYP2C19 genetic polymorphisms (Poor Metabolizers vs. Extensive Metabolizers), which directly impact drug efficacy and toxicity.

The core of this application note is the 5-hydroxyomeprazole pathway.[1][2] While CYP3A4 metabolizes omeprazole to omeprazole sulfone, CYP2C19 exclusively mediates the hydroxylation to 5-hydroxyomeprazole.[1][3] Therefore, the formation rate of 5-hydroxyomeprazole (and its ratio to the parent drug) serves as the definitive phenotypic marker for CYP2C19 activity.

Key Challenges Addressed:

  • Isobaric Interference: 5-hydroxyomeprazole and omeprazole sulfone share the same precursor mass (

    
     362). This protocol details the chromatographic separation required to avoid cross-quantification.
    
  • Kinetic Linearity: Establishing proper protein concentrations and time points to ensure Michaelis-Menten conditions.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of omeprazole. Note the specificity of CYP2C19 for the 5-hydroxylation route.[1][2]

OmeprazoleMetabolism Figure 1: Divergent biotransformation pathways of Omeprazole. Omeprazole Omeprazole (Parent Drug) m/z 346 OH_Omeprazole 5-Hydroxyomeprazole (CYP2C19 Marker) m/z 362 Omeprazole->OH_Omeprazole CYP2C19 (Major Pathway) Sulfone Omeprazole Sulfone (CYP3A4 Marker) m/z 362 Omeprazole->Sulfone CYP3A4 (Minor Pathway) Secondary 5-Hydroxyomeprazole Sulfone OH_Omeprazole->Secondary CYP3A4 Sulfone->Secondary CYP2C19

Figure 1: CYP2C19 mediates the formation of 5-hydroxyomeprazole, distinguishing it from the CYP3A4-mediated sulfone pathway.[1][2][3]

Materials & Reagents

To ensure reproducibility, use the following grade of reagents:

ComponentSpecificationPurpose
Omeprazole >99% PuritySubstrate
5-Hydroxyomeprazole >98% PurityCalibration Standard (Quantification)
Omeprazole Sulfone >98% PurityReference Standard (for retention time confirmation)
Omeprazole-d3 Isotopic StandardInternal Standard (IS) to correct for matrix effects
Human Liver Microsomes (HLM) Pooled (n>50 donors)Enzyme Source (Mixed genotype preferred for general screening)
NADPH System 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDHCofactor regenerating system
Buffer 100 mM Potassium Phosphate (pH 7.[4]4)Physiological pH maintenance

Experimental Protocol: Microsomal Incubation

This protocol is designed to determine the Intrinsic Clearance (


) of omeprazole via the 5-hydroxy pathway.
Step 1: Preparation of Stock Solutions
  • Substrate Stock: Dissolve Omeprazole in Methanol to 10 mM. Serially dilute in phosphate buffer to working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Note: Keep organic solvent <1% in final incubation.

  • Standard Curve: Prepare 5-hydroxyomeprazole standards in deactivated microsomes (0.1 – 1000 nM).

Step 2: Incubation Workflow
  • Pre-incubation:

    • Mix 100 mM Phosphate Buffer (pH 7.[4]4) and HLM (Final protein conc: 0.2 mg/mL ) in a 96-well plate or microcentrifuge tubes.

    • Add Omeprazole working solution.[5][6]

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[4]

    • Control: Add buffer instead of NADPH for negative control.

  • Reaction:

    • Incubate at 37°C with shaking.

    • Time: 15 minutes (Must be within the linear phase of metabolite formation).

  • Termination (Quenching):

    • Add ice-cold Acetonitrile containing Omeprazole-d3 (Internal Standard) at a 3:1 ratio (Vol/Vol) to the sample.

    • Rationale: This precipitates proteins and stops enzymatic activity immediately.

Step 3: Sample Extraction
  • Vortex quenched samples vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 20 minutes at 4°C.

  • Transfer supernatant to LC-MS vials. Optional: Dilute 1:1 with water if peak shape is poor due to high solvent strength.

Analytical Protocol: LC-MS/MS Quantification

Critical Requirement: You must chromatographically resolve 5-hydroxyomeprazole from omeprazole sulfone. Mass spectrometry alone cannot distinguish them as they are isobaric (


 362).
LC Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 40% B (Shallow gradient critical for isomer separation)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.1-5.0 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Retention Time (Approx)
Omeprazole 346.1198.1152.8 min
5-OH-Omeprazole 362.1214.1182.1 min
Omeprazole Sulfone 362.1214.1182.5 min
Omeprazole-d3 (IS) 349.1198.1152.8 min

Note: 5-hydroxyomeprazole is more polar than the sulfone and typically elutes earlier on a C18 column.

Workflow Visualization

Workflow Figure 2: Step-by-step experimental workflow for microsomal incubation. start Start: Thaw HLM & Reagents mix Mix Buffer + HLM + Omeprazole (Pre-warm 37°C) start->mix init Add NADPH (Start Reaction) mix->init incubate Incubate 15 mins @ 37°C init->incubate quench Add ACN + Internal Std (Quench) incubate->quench spin Centrifuge 4000g, 20 min quench->spin analyze LC-MS/MS Analysis (Monitor m/z 362 -> 214) spin->analyze

Figure 2: Sequential workflow from incubation to analysis.

Data Analysis & Interpretation

A. Calculation of Intrinsic Clearance ( )
  • Quantify: Integrate the peak area of 5-hydroxyomeprazole. Calculate concentration using the internal standard ratio and the calibration curve.

  • Plot: Graph the Velocity (

    
    , pmol/min/mg protein) vs. Substrate Concentration (
    
    
    
    , µM).
  • Fit: Use non-linear regression (Michaelis-Menten equation) to derive

    
     and 
    
    
    
    .
    
    
  • Derive

    
    : 
    
    
    
    
B. Phenotyping (PM vs. EM)

In clinical or hepatocyte studies, the Omeprazole Metabolic Ratio (OMR) is calculated:



  • Low Ratio (< 1): Indicates Extensive Metabolizer (EM) or Ultrarapid Metabolizer (UM).[8] High CYP2C19 activity.

  • High Ratio (> 10): Indicates Poor Metabolizer (PM). Low/Null CYP2C19 activity.

References

  • Äbelö, A. et al. (2000). "Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes." Drug Metabolism and Disposition. Link

  • Shirasaka, Y. et al. (2013). "Validation of 5-hydroxyomeprazole formation as a marker of CYP2C19 activity."[2][6][9] Drug Metabolism and Pharmacokinetics. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Pearce, R. E. et al. (1996). "Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes."[2] Archives of Biochemistry and Biophysics. Link

Sources

Troubleshooting & Optimization

Stability of 5-Hydroxy Omeprazole Sodium Salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling Guide for Aqueous Solutions

Document ID: TS-MET-OMP5OH-001 Status: Active Audience: Analytical Chemists, DMPK Researchers, Lab Managers

Core Directive: The Stability Paradox

The Critical Warning: 5-Hydroxy Omeprazole Sodium Salt is a benzimidazole sulfoxide . While the sodium salt form improves water solubility, it does not guarantee stability in neutral or acidic water.

The Mechanism of Failure: The most common error users make is dissolving the salt in pure, unbuffered water (Milli-Q/HPLC grade). Pure water rapidly absorbs atmospheric CO₂, lowering the pH to ~5.5–6.0. At this pH, the 5-hydroxy omeprazole undergoes an acid-catalyzed rearrangement (the "Purple Haze" reaction), converting the active sulfoxide into a cyclic sulfenamide. This reaction is irreversible and results in rapid discoloration (yellow


 brown 

purple) and loss of analyte.

The Solution: You must artificially maintain an alkaline environment (pH > 9.0) during all solubilization and storage steps.

Visualizing the Degradation Pathway

The following diagram illustrates why pH control is non-negotiable.

degradation_mechanism Start 5-Hydroxy Omeprazole (Sodium Salt) [Stable at pH > 9] Acid Acidic Trigger (pH < 7.0) [H+ Protonation] Start->Acid Exposed to unbuffered water Inter Spiro-Intermediate (Dihydrobenzimidazole) Acid->Inter Intramolecular Rearrangement End Sulfenamide Complex (Degradant) [Yellow/Purple Color] Inter->End Irreversible Dehydration

Figure 1: The acid-catalyzed rearrangement pathway. Protonation of the benzimidazole nitrogen triggers cyclization, destroying the reference standard.

Validated Preparation Protocol

Objective: Prepare a stable 1 mg/mL stock solution for LC-MS/HPLC analysis.

Reagents Required:

  • Solvent A: Methanol (LC-MS Grade).

  • Buffer B: 10 mM Ammonium Hydroxide (

    
    ) or 10 mM Sodium Bicarbonate (
    
    
    
    ).
  • Container: Amber glass vial (Silanized preferred).

Protocol Workflow:

  • Weighing: Weigh the target amount of 5-Hydroxy Omeprazole Sodium Salt into an amber vial.

  • Solvent Preparation: Prepare a solvent mixture of 50:50 (v/v) Methanol : 10 mM Ammonium Hydroxide .

    • Why? Methanol ensures organic solubility; Ammonium Hydroxide locks the pH > 10.

  • Dissolution: Add the solvent mixture to the vial. Vortex gently for 30 seconds.

    • Check: Solution should be clear and colorless. If it turns yellow immediately, your solvent was too acidic.

  • Storage: Aliquot immediately into single-use volumes. Flash freeze at -80°C.

Workflow Diagram

prep_workflow Step1 1. Weigh Standard (Amber Vial) Step2 2. Prepare Solvent 50% MeOH + 50% NH4OH (pH > 10) Step1->Step2 Step3 3. Dissolve & Vortex (Minimize Light Exposure) Step2->Step3 Step4 4. Quality Check Clear? (Pass) Yellow? (Fail) Step3->Step4 Step4->Step1 Fail (Discard) Step5 5. Flash Freeze (-80°C) Single-use Aliquots Step4->Step5 Pass

Figure 2: Step-by-step stock preparation workflow emphasizing alkaline solvent buffering.

Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown after 2 hours in the autosampler. What happened?

  • Diagnosis: Acidic degradation or Photodegradation.

  • Root Cause: The autosampler vials likely contained unbuffered water, or the mobile phase in the needle wash was acidic.

  • Fix:

    • Ensure the sample diluent is alkaline (e.g., 5 mM Ammonium Bicarbonate).

    • Use amber glass vials.

    • Set autosampler temperature to 4°C.

Q2: Can I use 0.1% Formic Acid in my LC-MS mobile phase?

  • Analysis: Yes, but with extreme caution.

  • Risk: The acidic mobile phase will degrade the analyte during the run.

  • Mitigation:

    • Keep the on-column time short (< 5 mins).

    • Inject the sample from an alkaline solution. The degradation usually occurs post-column or is separated from the parent peak if the gradient is fast enough.

    • Better Alternative: Use an alkaline mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.5) for the chromatography if your column (e.g., C18 BEH) supports it. This stabilizes the analyte throughout the run.

Q3: I see two peaks in my chromatogram with the same mass. Is my standard impure?

  • Diagnosis: Likely not impurity, but interconversion .

  • Explanation: Omeprazole and its metabolites are chiral (sulfoxide center). While 5-Hydroxy Omeprazole is often supplied as a racemate or sodium salt, partial degradation or chiral separation on non-chiral columns (rare but possible with specific additives) can look like splitting.

  • More Likely: One peak is the parent, the second is the sulfenamide degradant which may have a similar mass depending on the ionization mode (loss of H₂O or rearrangement). Check the fragmentation pattern.

Q4: Why is the Sodium Salt "hygroscopic"?

  • Impact: It absorbs moisture from the air.

  • Consequence: If you weigh 1.0 mg of "wet" powder, you might only have 0.8 mg of compound and 0.2 mg of water.

  • Fix: Equilibrate the vial to room temperature before opening to prevent condensation. Store the solid with active desiccants.

Stability Data Summary
ConditionSolvent SystempHStability DurationStatus
Ideal Storage Methanol / 10mM NaOH> 10.06 Months (-80°C)Recommended
Autosampler Water / Acetonitrile (Buffered)8.524 Hours (4°C)⚠️ Acceptable
Risky Pure Water (Milli-Q)~5.5< 1 HourCritical Failure
Prohibited 0.1% Formic Acid (Diluent)~2.5Instant DegradationDo Not Use
References
  • Mathew, M., Das Gupta, V., & Bethea, C. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 21(8), 965-971. Retrieved from [Link][1]

  • Sarisuta, N., Tourtip, T., & Chuarcharoern, S. (1998).[2] Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences, 22(2). Retrieved from [Link]

  • Watson, K. et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.[3][4] Rapid Communications in Mass Spectrometry, 32(11). Retrieved from [Link]

Sources

Technical Support Center: Identification of 5-Hydroxyomeprazole Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with 5-hydroxyomeprazole (5-OH-OMP). It addresses the specific challenges of stability, isobaric interference, and degradation product identification using LC-MS/MS.

Product: 5-Hydroxyomeprazole (CYP2C19 Metabolite) Application: Metabolite Identification, Pharmacokinetics (PK), Forced Degradation Studies Document Type: Troubleshooting Guide & FAQ

Introduction: The Stability Paradox

5-Hydroxyomeprazole (5-OH-OMP) is the primary metabolite of omeprazole, formed via CYP2C19.[1][2][3] Like its parent, it contains a benzimidazole core and a sulfoxide linkage, making it inherently unstable in acidic environments and sensitive to light.

Core Challenge: The primary analytical difficulty is distinguishing 5-OH-OMP from Omeprazole Sulfone (both have a precursor ion of m/z 362 ) and separating it from acid-induced degradation products that form rapidly during sample preparation.

Module 1: Sample Preparation & Stability

Q1: My 5-OH-OMP signal degrades within hours in the autosampler. How do I stabilize it?

Diagnosis: Acid-catalyzed rearrangement. The benzimidazole sulfoxide moiety is an "acid-activated" prodrug structure. In acidic mobile phases (common in LC-MS) or acidic reconstitution solvents, 5-OH-OMP undergoes a rearrangement similar to omeprazole, forming cyclic sulfenamides or dimers.

Protocol: The "pH Switch" Stabilization

  • Reconstitution Solvent: Do not use 0.1% Formic Acid in water for reconstitution.

    • Correct Solvent: 50:50 Methanol:Water adjusted to pH 8.0–9.0 with Ammonium Bicarbonate or Ammonium Hydroxide.

  • Autosampler Temperature: Set to 4°C . Degradation is thermally accelerated.

  • Light Protection: Use amber glass vials. 5-OH-OMP is photosensitive (photolytic oxidation to sulfone).

Q2: I see multiple peaks in my "pure" standard. Is my reference material contaminated?

Diagnosis: On-column degradation or solvent incompatibility. If the extra peaks appear only in the chromatogram but not in the original vial (verified by infusion), the degradation is happening during the run.

Troubleshooting Steps:

  • Check Mobile Phase pH: If using high organic gradients with acidic modifiers (e.g., 0.1% FA), the local pH on the column can trigger degradation.

  • Solution: Switch to a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5). This provides a "pH buffer" protecting the analyte during the run while still allowing ESI+ ionization.

Module 2: Chromatographic Separation (The "Critical Triad")

Q3: I have a peak at m/z 362 interfering with 5-OH-OMP. What is it?

Diagnosis: Isobaric Interference from Omeprazole Sulfone . Both 5-OH-OMP and Omeprazole Sulfone share the same nominal mass (MW 361.4, [M+H]+ 362.1). You cannot distinguish them by MS1 scan alone.

Separation Strategy (C18 Column): Based on polarity, the elution order on a standard C18 column is distinct.

AnalytePolarityElution Order (C18)Approx RT (Relative)
5-Hydroxyomeprazole High (Hydroxyl group)1st (Earliest) ~0.4x Parent
Omeprazole Sulfone Medium2nd ~0.8x Parent
Omeprazole (Parent) Low3rd (Latest) 1.0 (Reference)

Note: If your m/z 362 peak elutes after 5-OH-OMP but before Omeprazole, it is likely the Sulfone metabolite.

Module 3: Mass Spectrometry Identification

Q4: How do I definitively identify 5-OH-OMP vs. Omeprazole Sulfone using MS/MS?

Diagnosis: Fragment ion specificity. While precursors are identical, the fragmentation pathways differ due to the location of the oxygen atom (pyridine ring vs. sulfoxide sulfur).

MS/MS Transition Table:

CompoundPrecursor (m/z)Quantifier Ion (m/z) Qualifier Ion (m/z) Mechanistic Insight
5-Hydroxyomeprazole 362.1214.1 198.0214.1 corresponds to the hydroxylated pyridine fragment (+16 Da vs parent fragment).
Omeprazole Sulfone 362.1198.0 151.0198.0 is the standard pyridine fragment (no hydroxyl). The extra oxygen is on the sulfur, which is lost as SO2.
Omeprazole 346.1198.0 151.0Standard pyridine fragment.

Action: Monitor the 362 -> 214 transition. If this transition is absent, the peak is not 5-hydroxyomeprazole, regardless of the m/z 362 precursor.

Module 4: Degradation Product Identification

Q5: What are the specific degradation products formed in acid?

Diagnosis: Acid-induced dimerization and rearrangement.[4] In forced degradation (e.g., 0.1 M HCl), 5-OH-OMP does not just hydrolyze; it polymerizes.

Key Degradants to Monitor:

  • "Re-arranged Monomer" (Isomer):

    • m/z: 362.1 (Isobaric to parent).

    • Differentiation: Elutes at a different RT. Often has a distinct UV spectrum if using PDA.

  • Dehydrated Dimer:

    • m/z: ~680–700 range (doubly charged species often seen at m/z ~340–350).

    • Mechanism: Two 5-OH-OMP molecules link via sulfur bridges after acid activation.

  • Sulfide Analog (Reduction):

    • m/z: 346.1 (Isobaric to Omeprazole parent!).[3]

    • Risk: If 5-OH-OMP reduces to 5-hydroxyomeprazole sulfide, it appears at m/z 346. Do not confuse this with the Omeprazole parent. Check for the 214 fragment ion to confirm the presence of the hydroxyl group.

Visual Troubleshooting Guide

The following decision tree assists in identifying the m/z 362 peak and troubleshooting stability issues.

G Start Start: Unknown Peak at m/z 362 CheckRT Step 1: Check Retention Time (RT) (Relative to Omeprazole Parent) Start->CheckRT EarlyEluter Elutes Early (Polar) CheckRT->EarlyEluter RT < Sulfone MidEluter Elutes Mid-Run (Before Parent) CheckRT->MidEluter RT ≈ Sulfone LateEluter Elutes Late (After Parent) CheckRT->LateEluter RT > Parent CheckFrag Step 2: Check MS/MS Fragment EarlyEluter->CheckFrag MidEluter->CheckFrag ResultDegradant Identified: Acid Degradant (Re-arranged Monomer) LateEluter->ResultDegradant Likely Polymer/Rearrangement Frag214 Major Fragment: 214 m/z (Pyridine-OH) CheckFrag->Frag214 Transition 362->214 Frag198 Major Fragment: 198 m/z (Pyridine-H) CheckFrag->Frag198 Transition 362->198 Result5OH Confirmed: 5-Hydroxyomeprazole Frag214->Result5OH ResultSulfone Identified: Omeprazole Sulfone (Metabolite/Impurity) Frag198->ResultSulfone

Figure 1: Decision tree for distinguishing 5-hydroxyomeprazole from isobaric impurities and metabolites.

References

  • Roberts, J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.[4][5][6] Rapid Communications in Mass Spectrometry.[5] Link

  • Abouir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping.[1][2] Journal of Chromatography B. Link

  • BenchChem Technical Support. (2025). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS.Link

  • Oetjen, K. (2023).[7] Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101).[7] SCIEX Technical Webinar.[7] Link

Sources

Forced degradation studies for 5-hydroxyomeprazole stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Role: Senior Application Scientist Ticket Focus: Forced Degradation & Stability-Indicating Method (SIM) Development

Introduction: The "Fragile Metabolite" Challenge

Welcome to the technical support portal. If you are working with 5-hydroxyomeprazole (5-OH-OMP) , you are dealing with a molecule that inherits the notorious instability of its parent, Omeprazole, while adding polarity complications.

The Core Problem: 5-OH-OMP is a benzimidazole derivative. Like Omeprazole, it is an acid-labile prodrug structure . In acidic environments, it undergoes a rapid rearrangement (the "acid activation" mechanism) which is desirable in the stomach for drug action but disastrous for stability testing. Furthermore, the hydroxyl group at position 5 makes it more polar and susceptible to specific oxidative pathways.

Objective: This guide provides a self-validating protocol to stress this molecule just enough to generate relevant degradants without destroying the sample entirely, ensuring compliance with ICH Q1A(R2) and Q1B .

Experimental Protocol: Stress Conditions

Warning: Do not use standard "generic" forced degradation protocols (e.g., 1N HCl for 24 hours). You will obliterate 5-OH-OMP into non-chromophoric fragments.

Recommended Stress Matrix

Target Degradation: 5–20% loss of active pharmaceutical ingredient (API).[1]

Stress TypeConditionDurationCritical Technical Note
Acid Hydrolysis 0.1 N HCl (Ambient Temp)5–30 mins High Risk. Reaction is extremely fast. Monitor visually for purple/brown discoloration (polymerization). Neutralize immediately with equal molar NaOH before injection.
Base Hydrolysis 0.1 N NaOH (Ambient to 60°C)2–6 Hours5-OH-OMP is relatively stable in base (unlike esters). Heat may be required to drive degradation.[2][3][4]
Oxidation 3% H₂O₂ (Ambient)1–4 HoursPrimary pathway is Sulfoxide

Sulfone. If no degradation, increase to 10% H₂O₂ or add trace metal ions (Cu²⁺) as catalysts.
Thermal 60°C (Solution & Solid)24–72 HoursSolid state is generally stable. In solution, pH must be buffered > pH 7.0 to prevent self-catalysis.
Photolytic 1.2M Lux Hours (ICH Q1B)~1–3 DaysLight Sensitive. Use a quartz vessel. Keep a "Dark Control" wrapped in foil to distinguish thermal from photo effects.

Workflow Visualization

The following diagram outlines the logical flow for executing this study, emphasizing the critical "Quench" step often missed in benzimidazole protocols.

G Start Sample Preparation (1 mg/mL in Diluent pH > 8) Stress Apply Stress (Acid/Base/Ox/Photo) Start->Stress Monitor T0 & Interval Check (Visual/Rapid HPLC) Stress->Monitor Monitor->Stress < 5% Deg Quench Neutralization/Quench (CRITICAL STEP) Monitor->Quench 5-20% Deg Analyze LC-MS/PDA Analysis (pH 7.4 Mobile Phase) Quench->Analyze Eval Mass Balance & Peak Purity Check Analyze->Eval

Caption: Workflow emphasizing the critical neutralization step to prevent column damage and artifact formation.

Troubleshooting Guide (The "Fix-It" Module)

Issue 1: "My sample disappeared completely in the Acid condition."

Diagnosis: Over-stressing. 5-OH-OMP undergoes a "sulfenamide rearrangement" in acid, followed by polymerization. The products often precipitate or do not elute on standard C18 gradients. Solution:

  • Reduce acid concentration to 0.01 N HCl .

  • Reduce time to 5 minutes .

  • Solvent Check: Do not use Methanol as a co-solvent in acid studies; it can react with the activated sulfenamide to form methyl-ether artifacts (false degradants). Use Acetonitrile instead.

Issue 2: "I see a massive fronting peak or split peaks."

Diagnosis: pH Mismatch. 5-OH-OMP is an amphoteric weak base (pyridine nitrogen) and weak acid (benzimidazole NH). If your injection solvent is acidic (from the stress) and your mobile phase is neutral, the drug will protonate/deprotonate mid-column. Solution:

  • Neutralize the sample to pH 7.0–8.0 before injection.

  • Use a mobile phase buffered at pH 7.4 or 8.5 (e.g., Ammonium Acetate/Bicarbonate). Do not use acidic mobile phases (TFA/Formic Acid) for stability-indicating runs of this molecule.

Issue 3: "Mass Balance is low (< 90%)."

Diagnosis: Formation of volatile fragments or irreversible adsorption. Solution:

  • Check for the "Purple Color" in acid samples. This indicates polymerization. These polymers stick to the inlet frit.

  • Action: Filter samples (0.2 µm PTFE) and check the filter. If the filter is colored, you have precipitated polymers. Report this as "degradation into insoluble polymers" rather than trying to quantify it chromatographically.

Degradation Pathways & Mechanisms[1][5][6][7]

Understanding how it breaks down allows you to predict where peaks will elute.

Degradation Parent 5-Hydroxyomeprazole (Sulfoxide) Acid Acid Stress (H+) Parent->Acid Ox Oxidative Stress (H2O2) Parent->Ox Photo Photolytic Stress (UV) Parent->Photo Activated Activated Sulfenamide (Cyclic Intermediate) Acid->Activated Rearrangement Fragment1 5-OH-Benzimidazole Fragment Activated->Fragment1 Fragment2 Pyridine Fragment Activated->Fragment2 Sulfone 5-Hydroxyomeprazole Sulfone Ox->Sulfone S-Oxidation Sulfide 5-Hydroxyomeprazole Sulfide (Reduction) Photo->Sulfide Disproportionation

Caption: Primary degradation pathways. Acid leads to fragmentation; Oxidation leads to Sulfone; Photo can lead to Sulfide.

FAQ: Technical Deep Dive

Q: Why must I use Ammonium Acetate/Bicarbonate buffers? Can't I use Phosphate? A: You can use Phosphate for UV detection, but 5-OH-OMP analysis often requires LC-MS to identify unknown degradants. Phosphate is non-volatile and will ruin your MS source. Furthermore, Phosphate buffer capacity is poor at pH 8.0–9.0. Ammonium Bicarbonate (pH 8.5) is ideal for keeping the benzimidazole moiety stable and deprotonated.

Q: Is the "Sulfone" degradant the same as the biological metabolite? A: Yes. 5-hydroxyomeprazole sulfone is formed in vivo by CYP3A4, but it is also the primary chemical degradation product under oxidative stress. This is a rare case where forced degradation mimics metabolism. You must verify retention times using a specific standard for the sulfone.

Q: My "Dark Control" in the thermal study degraded. Why? A: 5-OH-OMP is thermally unstable in solution if the pH drifts. If your diluent absorbed CO₂ from the air, the pH dropped, triggering acid-catalyzed degradation even without heat. Always verify the pH of your diluent post-stress.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][5][6][7] International Conference on Harmonisation.[8][9]

  • Roberts, J., McNaughtan, M., & Pahl, O. (2018).[10] Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.[10][11][12] Rapid Communications in Mass Spectrometry, 32(11), 897–906.

  • Rathnasekara, R., et al. (2025).[10] A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Liquid Chromatography & Related Technologies.

  • Lagerström, P. O., & Persson, B. A. (1984).[10] Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.[10] Journal of Chromatography B: Biomedical Sciences and Applications, 309, 347-356.

Sources

Troubleshooting poor peak shape in 5-hydroxyomeprazole HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape & Instability Audience: Bioanalytical Scientists & QC Researchers Status: Active Support Ticket

Core Technical Brief: The "Why" Behind the Failure

Before troubleshooting, you must understand the molecule. 5-Hydroxyomeprazole (5-OH-OME) is not a standard base; it is an amphoteric, acid-labile benzimidazole derivative.

  • The Acid Trap: Like its parent Omeprazole, 5-OH-OME degrades rapidly in acidic environments (pH < 7.0). Standard acidic mobile phases (e.g., 0.1% Formic Acid) often cause on-column degradation, leading to "ghost peaks" and baseline noise.

  • The Silanol Trap: The pyridine nitrogen in the structure has a pKa ~4.0–5.0. At neutral pH, it can interact with free silanols on the silica column surface, causing severe peak tailing.

  • The Solution: The most robust chromatography for this molecule occurs under alkaline conditions (pH 8.0 – 9.5) using hybrid-particle columns. This suppresses silanol ionization and maximizes chemical stability.

Interactive Troubleshooting Guide (Q&A)
Category A: Peak Tailing (Asymmetry > 1.5)

Q: My 5-OH-OME peak is tailing significantly, even though my column is new. Why? A: This is likely a secondary silanol interaction .[1] Even on "base-deactivated" columns, neutral pH (7.0) leaves some silanols active.

  • Immediate Fix: Increase Mobile Phase pH to 9.0 using Ammonium Bicarbonate or Ammonium Hydroxide. At this pH, the secondary interactions are kinetically suppressed.

  • Hardware Check: Ensure you are using a Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or a Polymer column. Traditional silica columns will dissolve at pH > 8.0.

Q: I cannot change the pH due to other analytes. What else can I do? A: Increase the buffer ionic strength.

  • Protocol: If using 10 mM Phosphate, increase to 25-50 mM . Higher salt concentration masks the silanol sites, "blocking" them from the analyte.

Category B: Peak Splitting & Shoulders [2]

Q: The peak looks like a "doublet" or has a front shoulder. Is the column voided? A: Before replacing the column, check your Sample Diluent .

  • The Cause: 5-OH-OME is hydrophobic.[3][4] If you dissolve it in 100% Methanol but inject it into a mobile phase that is 80% Water, the analyte precipitates momentarily at the column head, causing a split peak.

  • The Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 20% MeOH / 80% Buffer).

Category C: Ghost Peaks & Area Loss [3]

Q: I see extra peaks eluting before my main peak, and the main peak area decreases over time. A: This is On-Column Degradation .

  • Mechanism: If your mobile phase is acidic (pH < 6.0) or your sample has been sitting in an acidic diluent, 5-OH-OME degrades into sulphides or sulphones.

  • The Fix:

    • Thermostat: Set autosampler to 4°C.

    • Buffer: Switch to pH 8.0+ mobile phase.

    • Light: Use amber vials; the molecule is photosensitive.

Visual Troubleshooting Logic

The following diagram maps the decision process for diagnosing peak shape issues specific to acid-labile benzimidazoles.

TroubleshootingLogic Start Symptom: Poor Peak Shape Tailing Issue: Tailing (As > 1.5) Start->Tailing Splitting Issue: Splitting / Doublet Start->Splitting Ghost Issue: Ghost Peaks / Drift Start->Ghost CheckCol Check Column Chemistry Tailing->CheckCol CheckDil Check Sample Diluent Splitting->CheckDil CheckpH Check Mobile Phase pH Ghost->CheckpH TradSilica Traditional Silica? CheckCol->TradSilica Hybrid Hybrid / Polymer? CheckCol->Hybrid Action1 SWITCH to Hybrid (High pH stable) TradSilica->Action1 Action2 Increase Buffer pH to 9.0 (Ammonium Bicarb) Hybrid->Action2 StrongSol 100% Organic Diluent? CheckDil->StrongSol Action3 Match Diluent to Initial Mobile Phase StrongSol->Action3 Acidic Acidic (pH < 6.0)? CheckpH->Acidic Action4 Use Alkaline Buffer (Stability + Shape) Acidic->Action4

Caption: Decision matrix for diagnosing 5-hydroxyomeprazole chromatographic anomalies. Focus areas: pH stability and solvent strength.

Validated Reference Method

If your current method is failing, switch to this high-pH protocol. It utilizes the stability of the molecule in alkaline conditions to produce sharp, symmetric peaks.

ParameterSpecificationRationale
Column Hybrid C18 (e.g., Waters XBridge BEH C18), 4.6 x 100mm, 3.5 µmWithstands pH 9.0; resists silanol activity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)High pH ensures analyte stability and deprotonates silanols.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure.
Gradient 15% B to 60% B over 8 minutes5-OH-OME elutes earlier than Omeprazole; gradient ensures resolution.
Detection UV @ 302 nmSpecific max absorbance for omeprazole metabolites.
Sample Temp 4°C (Dark)Prevents thermal and photo-degradation.
Column Selection Matrix

Not all C18 columns are equal for this analysis. Use this table to evaluate your current setup.

Column ClassSuitabilityRisk FactorRecommendation
Traditional Silica C18 Low Dissolves at pH > 8. Severe tailing at pH 7.Avoid for this application.
Polar-Embedded C18 Medium Good peak shape at pH 7, but limited pH range prevents using pH 9 for stability.Use only if pH < 8 is mandatory.
Hybrid (Organosilica) High Stable pH 1-12. Allows pH 9.0 operation.Preferred Standard.
Superficially Porous (Core-Shell) High Excellent efficiency, but verify pH limits (some are limited to pH 8).Good for high-throughput.
References
  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Application Note. Link

  • Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography.[5][6] Drug Development and Industrial Pharmacy, 21(8), 965-971. Link

  • Agilent Technologies. Troubleshooting Tips and Tricks of HPLC Separation. Technical Guide. Link

  • Cayman Chemical. 5-hydroxy Omeprazole Product Information & Physical Properties.Link

  • Dolan, J. W. (2012).[7] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). Link

Sources

Overcoming matrix effects in LC-MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Biological Samples

Status: Active Maintained By: Senior Application Scientist Team Last Updated: February 14, 2026

Overview

Welcome to the Matrix Effect Resolution Hub. In LC-MS/MS bioanalysis, matrix effects (ME) are the "silent killers" of method validity. They don't just ruin sensitivity; they compromise accuracy and reproducibility by altering ionization efficiency.

This guide is not a glossary; it is a troubleshooting system. We address the root causes of ion suppression/enhancement and provide self-validating protocols to eliminate them.

Module 1: Diagnosis & Quantification

How do I distinguish between a matrix effect, low recovery, and instrument drift?

Q: My internal standard response is variable. Is this a matrix effect?

A: Likely, but you must quantify it to be sure. Variable IS response often indicates that co-eluting matrix components are suppressing ionization differently across samples (e.g., lipemic vs. hemolytic plasma).

To confirm, you must decouple Extraction Efficiency (Recovery) from Matrix Effect (ME) . Use the "Matuszewski Protocol" [1] to calculate the Matrix Factor (MF).

The Self-Validating Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Pure Standard): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1][2]

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

Calculate the parameters:

ParameterFormulaInterpretation
Matrix Effect (ME)

< 100%: Ion Suppression> 100%: Ion Enhancement100%: Clean
Recovery (RE)

Efficiency of the extraction step itself.
Process Efficiency (PE)

The overall yield (RE × ME).

Acceptance Criteria: According to FDA/EMA guidelines, the IS-normalized Matrix Factor (MF of Analyte / MF of IS) must have a CV < 15% across 6 different lots of matrix [2].[2]

Q: How do I identify when the suppression happens during the run?

A: Use Post-Column Infusion (PCI) . This is the "gold standard" for visualizing the matrix profile.

The Workflow:

  • Setup: Connect a syringe pump containing your analyte (at ~100x sensitivity limit) to a T-piece placed after the column but before the MS source.

  • Run: Inject a blank extracted matrix sample via the LC while continuously infusing the analyte.

  • Result: The MS trace should be a flat line (the infused analyte). Any "dips" (suppression) or "humps" (enhancement) indicate where matrix components are eluting.[3]

Visualization of PCI Setup:

PCI_Setup cluster_LC Liquid Chromatography LC_Pump LC Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column TPiece T-Piece Mixer Column->TPiece Syringe Syringe Pump (Constant Analyte Infusion) Syringe->TPiece Continuous Flow MS MS Source (ESI) TPiece->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Post-Column Infusion setup. The "Dip" in the baseline at the analyte's retention time confirms matrix interference.

Module 2: Sample Preparation Strategies

The "Dilute and Shoot" myth and the Phospholipid trap.

Q: I am using Protein Precipitation (PPT). Why is my suppression still high?

A: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs are the primary cause of matrix effects in plasma/serum analysis. They accumulate on the column, cause unpredictable suppression, and can even elute in subsequent runs ("ghost peaks").

The Fix:

  • Monitor PLs: Add a transition for m/z 184 → 184 (Phosphatidylcholines) in positive mode to your method [3]. If you see a massive broad peak overlapping your analyte, PPT is insufficient.

  • Switch Technology: Move from PPT to Phospholipid Removal Plates (e.g., Hybrid SPE). These use a Lewis acid-base mechanism to selectively retain PLs while letting analytes pass.

Comparison of Cleanup Efficiency:

MethodProteins Removed?Phospholipids Removed?ComplexityCost
Protein Precip (PPT) YesNo (High Risk)LowLow
Liquid-Liquid (LLE) YesMostly (Depends on pH)HighMedium
PL Removal Plates YesYes (>99%) Low (Pass-through)Medium
Solid Phase (SPE) YesYes (If washed correctly)HighHigh
Module 3: Internal Standards (The "Deuterium Trap")

Why your IS might be failing you.

Q: I'm using a deuterated internal standard (D-IS), but the Matrix Factor is different for the Analyte and IS. Why?

A: You are likely experiencing the Deuterium Isotope Effect . Deuterium (D) forms a stronger bond than Hydrogen (H), making the molecule slightly less lipophilic. In high-resolution chromatography (UPLC), D-labeled standards often elute earlier than the native analyte [4].

The Consequence: If the D-IS elutes 0.1 min earlier than the analyte, and a sharp matrix suppression zone (e.g., a salt front or phospholipid) occurs exactly at that 0.1 min gap, the IS will be suppressed while the analyte is not (or vice versa). The IS fails to "track" the matrix effect.

Troubleshooting Workflow:

  • Check Retention Times: Zoom in. Is the D-IS peak apex separated from the Analyte apex?

  • Switch Isotopes: Use

    
    C  or 
    
    
    
    N
    labeled standards. These do not exhibit the chromatographic isotope effect and will co-elute perfectly.
  • Modify Gradient: If you must use D-IS, shallow the gradient or change the organic modifier (MeOH vs. ACN) to force co-elution, or ensure the D-label count is low (D3 is better than D9 for retention shifts).

Module 4: Chromatographic Solutions

When sample prep isn't enough.

Q: I cannot change my extraction method. How can I fix ME at the instrument level?

A: If the sample is dirty, you must separate the analyte from the "junk" zone.

Strategic Adjustments:

  • Increase k' (Retention Factor): Matrix effects are usually worst at the solvent front (unretained salts) and the end of the gradient (high lipophilicity PLs). Move your analyte to the middle of the chromatogram (

    
    ).
    
  • Dilution: It sounds counterintuitive, but diluting the sample (1:5 or 1:10) often improves S/N ratio. Signal drops linearly, but matrix suppression drops exponentially [5].

  • Aqueous Mobile Phase: If your analyte is polar and elutes early (in the suppression zone), switch to a highly aqueous compatible column (e.g., T3 or Polar C18) to retain it longer, moving it away from the salt front.

Decision Tree for Matrix Effect Resolution:

ME_Resolution Start Start: High Matrix Effect detected Step1 Check Retention Time (k') Start->Step1 Decision1 Is k' < 2? Step1->Decision1 Action1 Modify Method: Increase retention (Move away from void volume) Decision1->Action1 Yes Step2 Check Sample Prep Decision1->Step2 No Action1->Step2 Decision2 Using PPT? Step2->Decision2 Action2 Switch to PL Removal Plates or SLE/LLE Decision2->Action2 Yes Step3 Check Internal Standard Decision2->Step3 No Action2->Step3 Decision3 Is IS separating from Analyte? Step3->Decision3 Action3 Switch to 13C/15N IS or adjust chromatography Decision3->Action3 Yes Success Validation Pass: MF CV < 15% Decision3->Success No Action3->Success

Figure 2: Logical troubleshooting path for resolving matrix effects.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link][4]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Little, J. L., et al. (2006). Simple removal of phospholipids from plasma samples for LC-MS/MS analysis.[5][6] Journal of Chromatography B. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Technical Support Center: 5-Hydroxyomeprazole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Status: CRITICAL

As a researcher working with 5-hydroxyomeprazole (5-OH-OME), you are handling a metabolite that inherits the notorious instability of its parent compound, omeprazole.[1]

The Paradox: To analyze this compound (often for CYP2C19 phenotyping), you must solubilize it. However, the moment 5-OH-OME enters a solution state—particularly an aqueous or acidic one—it begins a countdown to degradation.[1]

This guide replaces generic "store at -20°C" advice with a mechanistic understanding of why the molecule fails and how to arrest that process.

Mechanistic Insight: Why Degradation Occurs

To prevent degradation, you must understand the enemy. 5-OH-OME is a substituted benzimidazole sulfoxide.[1] It faces three primary threats:

  • Acid-Catalyzed Rearrangement (The Primary Threat): In acidic environments (pH < 7.0), the sulfoxide group becomes protonated. This triggers an intramolecular rearrangement, cleaving the C-S bond and reforming it into sulfide-linked dimers or re-arranged monomers (cyclic sulfenamides).[1] This is rapid and irreversible [1].

  • Photo-Oxidation: Like omeprazole, the 5-hydroxy metabolite is photolabile.[1] Exposure to UV or broad-spectrum light accelerates oxidation to 5-hydroxyomeprazole sulfone or fragmentation.[1]

  • Hygroscopic Hydrolysis: The solid powder is hygroscopic. Moisture absorption facilitates micro-environmental pH changes, leading to degradation even in the solid state.

Visualization: The Degradation Pathway

The following diagram illustrates the decision matrix for stability based on environmental factors.

degradation_pathway Start 5-Hydroxyomeprazole (Intact) Acid Acidic Environment (pH < 7.0) Start->Acid Protonation Light UV/Light Exposure Start->Light Energy Absorption Oxidant Oxidative Stress (Peroxides/Air) Start->Oxidant S-Oxidation Rearrange Acid-Catalyzed Rearrangement (Cyclic Sulfenamides) Acid->Rearrange Rapid Kinetics Photodeg Photolytic Fragmentation Light->Photodeg Irreversible Sulfone Oxidation to 5-OH-Omeprazole Sulfone Oxidant->Sulfone CYP3A4 Mimicry

Caption: Mechanistic pathways leading to 5-OH-OME degradation.[1] Acidic conditions trigger rapid rearrangement, while light and oxidants drive fragmentation and sulfone formation.[1]

Storage Protocols: Solid State vs. Solution

Trust Rule: Never assume a solution is stable overnight unless validated.

A. Solid State Storage (Reference Standards)

Store the neat powder under the following strict conditions.

ParameterSpecificationScientific Rationale
Temperature -20°C (Short-term) -80°C (Long-term >6 mo)Arrhenius equation dictates that lower temperatures exponentially slow chemical kinetics [2].[1]
Container Amber Glass VialBlocks UV/Visible light to prevent photo-oxidation.[1]
Atmosphere Nitrogen/Argon FlushDisplaces oxygen to prevent sulfone formation.
Desiccation RequiredPrevents moisture absorption which catalyzes hydrolysis.
B. Solution Handling (The Danger Zone)

Most errors occur here. Follow this decision tree for solvent selection.

solution_storage Sample Need to Solubilize 5-OH-OME Solvent Select Solvent Sample->Solvent DMSO DMSO (Anhydrous) Max 10 mg/mL Solvent->DMSO Stock Solution Methanol Methanol (Good Solubility) Solvent->Methanol Intermediate Water Aqueous Buffer Solvent->Water Working Soln Safe Stable for <24h at 4°C DMSO->Safe Store at -80°C Methanol->Safe Store at -20°C Check Check pH Water->Check Check->Safe pH > 8.0 (PBS/Ammonium) Danger High Degradation Risk Check->Danger pH < 7.0

Caption: Solvent selection workflow. Aqueous solutions must be alkaline to maintain stability.

Troubleshooting & FAQs

Scenario-Based Solutions for the Lab

Q1: "My LC-MS peak area for 5-OH-OME dropped by 40% overnight. Why?"

Diagnosis: Acidic Mobile Phase degradation. Explanation: You likely left the sample in the autosampler using a standard acidic mobile phase (e.g., 0.1% Formic Acid). Even at 4°C, 5-OH-OME degrades in acidic media.[1] The Fix:

  • Protocol: Reconstitute samples in a basic diluent (e.g., 50:50 Methanol:Water with 10mM Ammonium Bicarbonate, pH 8.0).

  • Injection: Use a "sandwich" injection or rapid gradient where the compound is not sitting in acid for long periods.

  • Temperature: Ensure autosampler is at 4°C.

Q2: "Can I use DMSO for my stock solution?"

Answer: Yes, but with caveats. Protocol:

  • Use anhydrous DMSO. Hygroscopic DMSO (old bottles) contains water, which promotes degradation [2].

  • Solubility: Up to 10 mg/mL.[2]

  • Storage: Aliquot immediately into single-use vials. Freeze-thaw cycles introduce moisture condensation.[1] Store at -80°C for up to 6 months.

Q3: "The powder has turned from off-white to yellow. Is it usable?"

Answer: No. Explanation: Yellow discoloration indicates significant oxidative degradation (formation of sulfone or other chromophores). The purity is compromised. Discard and replace.

Q4: "How do I dilute it for cell culture (in vitro) studies?"

Protocol:

  • Dissolve stock in 100% DMSO.

  • Dilute into PBS (pH 7.2) or media immediately prior to use.

  • Critical: Do not store the diluted aqueous solution. Prepare fresh daily. The half-life in neutral pH is finite; in acidic media, it is minutes.[1]

Standard Operating Procedure: Reconstitution

Objective: Prepare a 1 mg/mL Stock Solution safely.

  • Equilibration: Allow the vial to warm to room temperature before opening (prevents water condensation on the cold powder).

  • Solvent Addition: Add Methanol or DMSO . Avoid water initially.

  • Dissolution: Vortex gently. If using DMSO, ensure it is fresh (Grade: Molecular Biology or Anhydrous).

  • Aqueous Dilution (If needed): If you must go to water, use a buffer with pH > 8.0 (e.g., Ammonium Hydroxide or Sodium Bicarbonate).

    • Warning: Never dissolve directly in 0.1% Formic Acid or Acetate buffer.

References

  • Roberts, J., et al. (2018). "Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry." Rapid Communications in Mass Spectrometry.

  • MedChemExpress. (n.d.). "5-Hydroxy Omeprazole-d3 Product Information & Storage."

  • Cayman Chemical. (n.d.). "5-hydroxy Omeprazole Product Insert."

  • LGC Standards. (n.d.). "Safety Data Sheet: 5-Hydroxy Omeprazole Sodium Salt."

Sources

Optimization of liquid-liquid extraction for omeprazole metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Liquid-Liquid Extraction for Omeprazole Metabolites Content Type: Technical Support Center & Troubleshooting Guide

Technical Support Center: Omeprazole & Metabolite Extraction

Subject: Optimization of Liquid-Liquid Extraction (LLE) for Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone. Audience: Analytical Chemists, PK/PD Researchers, Drug Development Scientists.

Introduction: The Chemical Challenge

Extracting Omeprazole (OMZ) and its primary metabolites, 5-hydroxyomeprazole (5-OH-OMZ) and Omeprazole Sulfone (OMZ-SUL) , presents a dual challenge of stability and polarity .

  • Acid Lability: Omeprazole is a benzimidazole derivative that degrades rapidly in acidic environments (pH < 7.0), rearranging into cyclic sulfonamides. Extraction protocols must maintain an alkaline environment to prevent artifactual degradation.[1]

  • Polarity Variance: While OMZ and OMZ-SUL are relatively lipophilic, 5-OH-OMZ possesses a hydroxyl group that increases its water solubility, making it difficult to recover with non-polar solvents alone.[1]

This guide provides a self-validating, optimized LLE protocol designed to maximize recovery while ensuring analyte integrity.

Module 1: The Optimized Protocol

Methodology: Liquid-Liquid Extraction (LLE) with pH Stabilization.[1] Target Analytes: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone.[1][2][3][4][5] Matrix: Human Plasma / Urine.[1][6]

Reagents & Materials
  • Extraction Solvent: Dichloromethane (DCM) : 1-Butanol (99:1 v/v) OR Ethyl Acetate.[1]

    • Note: The addition of 1-Butanol increases the polarity of the organic phase, significantly improving the recovery of the more polar 5-OH-OMZ metabolite.

  • Buffer: 0.5 M Sodium Phosphate / Potassium Phosphate Buffer (pH 8.5 – 9.0).

  • Internal Standard (IS): Phenacetin, Omeprazole-d3, or (2-{[(3,5-dimethylpyridine-2-yl)methyl]thio}-1H-benzimidazole-5-yl)methanol.[1]

Step-by-Step Workflow
  • Sample Thawing & Aliquoting:

    • Thaw plasma samples at room temperature.[1] Vortex for 10 seconds.

    • Transfer 500 µL of plasma into a clean, borosilicate glass tube.

  • Internal Standard Addition:

    • Add 50 µL of Internal Standard working solution. Vortex briefly.

  • pH Stabilization (CRITICAL STEP):

    • Add 500 µL of 0.5 M Phosphate Buffer (pH 8.5) .

    • Why: Omeprazole pKa values are approximately 7.1 (pyridine N) and 14.7 (benzimidazole NH).[7] At pH 8.5, the molecule is predominantly neutral (non-ionized) and stable. Acidic pH will cause rapid degradation; neutral pH (< 7.[1]4) may leave a fraction ionized and unextractable.

  • Extraction:

    • Add 5.0 mL of Dichloromethane : 1-Butanol (99:1) .

    • Alternative: Ethyl Acetate (5 mL) can be used for a "greener" profile, though recovery of 5-OH-OMZ may be slightly lower (~5-10%).[1]

    • Mechanically shake or vortex vigorously for 10 minutes .

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Tip: Low temperature helps compact the protein interface (pellicle) and reduces solvent evaporation.

  • Evaporation:

    • Transfer the lower organic layer (if using DCM) or upper layer (if using EtAc) to a clean tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 35°C .

    • Warning: Do not exceed 40°C. Thermal degradation can occur.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of Mobile Phase (e.g., 20:80 Acetonitrile : pH 8.5 Phosphate Buffer).

    • Vortex for 1 minute and transfer to HPLC vial.

Workflow Visualization

LLE_Workflow cluster_critical CRITICAL CONTROL POINT Start Plasma Sample (500 µL) IS_Add Add Internal Standard (50 µL) Start->IS_Add Buffer_Add Add 0.5M Phosphate Buffer (pH 8.5) IS_Add->Buffer_Add pH Stabilization Extract Add Solvent: DCM:Butanol (99:1) Shake 10 min Buffer_Add->Extract Analyte Neutralization Centrifuge Centrifuge 3000 x g, 10 min, 4°C Extract->Centrifuge Phase_Sep Separate Organic Phase Centrifuge->Phase_Sep Evap Evaporate under N2 @ 35°C Phase_Sep->Evap Recon Reconstitute in Mobile Phase (pH > 7.5) Evap->Recon HPLC HPLC/LC-MS Analysis Recon->HPLC

Caption: Optimized LLE workflow highlighting the critical pH stabilization step to prevent omeprazole degradation.

Module 2: Troubleshooting Guide

Symptom-Based Diagnostics [1]

SymptomProbable CauseCorrective Action
Low Recovery (General) Incorrect pH: Sample pH was likely < 7.4, causing ionization of the pyridine nitrogen.[1][8][9]Verify Buffer pH: Ensure the sample mixture is pH 8.5–9.0 before adding solvent.[1] Use a calibrated pH meter.
Low Recovery (5-OH-OMZ) Solvent Polarity: 5-OH-OMZ is too polar for pure non-polar solvents (e.g., Hexane, pure DCM).[1]Modify Solvent: Add 1-5% alcohol (1-Butanol or Isopropanol) to the extraction solvent to increase polarity.[1]
Degradation Peaks (Sulfonamides) Acid Exposure: Sample was exposed to acidic conditions or acidic glassware residues.Alkaline Wash: Pre-rinse glassware with dilute ammonia or use disposable plasticware.[1] Ensure reconstitution solvent is pH > 7.[1]5.
Chromatographic Tailing Silanol Interaction: Residual silanols on the C18 column interacting with the basic nitrogen.[1]Mobile Phase Modifier: Add 10-20 mM Ammonium Acetate or Triethylamine to the mobile phase. Ensure column is "Base Deactivated" (BDS).
Emulsion Formation Protein Precipitation: Incomplete phase separation due to plasma proteins.[1]Centrifugation: Increase speed to 4000 x g or extend time. Freezing the aqueous layer (if using EtAc) can also help separate phases.
Troubleshooting Logic Tree

Troubleshooting Issue Issue Detected LowRec Low Recovery Issue->LowRec Degradation New/Unknown Peaks (Degradation) Issue->Degradation Check_pH Check Sample pH Is it < 8.0? LowRec->Check_pH Fix_pH Adjust Buffer to pH 8.5-9.0 Check_pH->Fix_pH Yes Check_Solvent Check Solvent Is it too non-polar? Check_pH->Check_Solvent No Fix_Solvent Add 1% Butanol or Switch to Ethyl Acetate Check_Solvent->Fix_Solvent Yes Check_Acid Acid Exposure? (Reconstitution/Storage) Degradation->Check_Acid Fix_Acid Ensure Reconstitution Solvent pH > 7.5 Check_Acid->Fix_Acid Yes

Caption: Decision tree for diagnosing recovery and stability issues in Omeprazole extraction.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is pH 8.5 recommended when Omeprazole’s pKa is around 7.1? A: Omeprazole has two pKa values: ~7.1 (pyridine nitrogen) and ~14.7 (benzimidazole). At pH 7.1, 50% of the drug is still ionized (protonated) and water-soluble, leading to poor extraction into organic solvents. Raising the pH to 8.5–9.0 ensures >95% of the molecule is in the neutral, non-ionized state, maximizing partition into the organic phase. Furthermore, Omeprazole is chemically unstable at acidic pH; maintaining alkalinity protects the molecule from degradation.

Q2: Can I use Ethyl Acetate instead of Dichloromethane (DCM)? A: Yes. Ethyl Acetate is a safer, "greener" alternative to chlorinated solvents like DCM. However, because Ethyl Acetate is slightly more polar and can dissolve more water, you may extract more matrix interferences. Additionally, the recovery of the polar metabolite 5-hydroxyomeprazole might be slightly lower compared to the DCM:Butanol (99:1) mixture. If using Ethyl Acetate, ensure rigorous evaporation steps to remove trace water.[1]

Q3: My 5-hydroxyomeprazole recovery is consistently lower than Omeprazole. Why? A: This is due to the hydroxyl group on the pyridine ring, which increases the metabolite's hydrophilicity (water solubility). Standard non-polar solvents (Hexane, pure DCM) struggle to pull it from the aqueous phase.

  • Fix: Use the DCM:Butanol (99:1) mixture. The small amount of alcohol acts as a modifier, disrupting the hydration shell of the metabolite and improving its solubility in the organic phase.

Q4: What is the best Internal Standard for this assay? A: The gold standard is Omeprazole-d3 (deuterated) because it behaves identically to the analyte during extraction and chromatography. If isotope-labeled standards are unavailable, Phenacetin or Lansoprazole are commonly used structural analogs, though they may not perfectly compensate for matrix effects in MS detection.[1]

Q5: Can I use an acidic mobile phase for HPLC separation? A: While acidic mobile phases (e.g., 0.1% Formic Acid) are common in LC-MS to aid ionization, Omeprazole can degrade on-column if the pH is too low and the run time is long. It is safer to use a mobile phase buffered to pH 7.0 - 7.5 (e.g., Ammonium Acetate) or ensure the run time is short (< 10 mins) if using acidic conditions.

References

  • Hofmann, U., et al. (2006). "Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B.

  • Uno, T., et al. (2007). "Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Liquid Chromatography & Related Technologies.

  • Macek, J., et al. (1997). "Determination of omeprazole and its metabolites in human plasma by high-performance liquid chromatography." Journal of Chromatography B.

  • EverydayMeds. "Omeprazole Troubleshooting Guide." (Clinical context on drug stability and administration).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4594, Omeprazole."[1] (Physicochemical properties).[5][7][8][9][10][11][12][13][14][15]

Sources

Technical Support Center: Resolving Co-elution of Omeprazole and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Performance Liquid Chromatography (HPLC/UHPLC) Method Development & Troubleshooting Analytes: Omeprazole (OMZ), 5-Hydroxyomeprazole (5-OH-OMZ), Omeprazole Sulfone (OMZ-SUL)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the chromatographic separation of Omeprazole and its two primary metabolites: 5-Hydroxyomeprazole (formed via CYP2C19) and Omeprazole Sulfone (formed via CYP3A4).[1]

The Core Challenge: Achieving baseline resolution is difficult due to two conflicting factors:

  • Structural Similarity: The sulfone and hydroxy metabolites possess similar polarity to the parent drug, leading to co-elution on standard C18 phases.

  • Chemical Instability: Omeprazole is an acid-labile benzimidazole. Standard acidic mobile phases (pH < 6) often cause on-column degradation, creating "ghost peaks" that co-elute with metabolites.

Module 1: Master Method Parameters

Use this validated starting point to benchmark your current separation. If your parameters deviate significantly, align them with these standards before troubleshooting.

Recommended Chromatographic Conditions

The following system is designed for stability and selectivity , utilizing an alkaline-compatible C18 or C8 column to prevent on-column degradation.

ParameterSpecificationRationale
Stationary Phase C18 or C8 (Hybrid Particle Technology recommended)Hybrid particles (e.g., XBridge, Gemini) resist dissolution at high pH (pH > 8).
Column Dimensions 150 mm x 4.6 mm, 5 µm (HPLC) 50 mm x 2.1 mm, 1.7 µm (UHPLC)Standard dimensions balance resolution (Rs) and backpressure.
Mobile Phase A 10-50 mM Phosphate Buffer (pH 7.6)Critical: pH 7.6 keeps OMZ stable and fully deprotonated (pKa ~8.8), improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than methanol for benzimidazoles.
Isocratic Mode 60% Buffer : 40% ACNSimple, robust starting point for baseline resolution.
Flow Rate 1.0 mL/min (HPLC)Standard linear velocity.
Detection UV @ 280 nm or 302 nm302 nm is specific to the pyridine ring; 280 nm maximizes sensitivity.
Sample Diluent 0.05 M Borate Buffer (pH 9.0) or 0.1 N NaOHMandatory: Prevents degradation in the vial before injection.

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: Co-elution of Parent and Metabolites

Q: My Omeprazole and Omeprazole Sulfone peaks are merging. How do I separate them?

A: The separation is governed by pH-driven ionization and steric selectivity. Omeprazole and its sulfone metabolite have distinct pKa values. The sulfone group is non-ionizable, whereas the benzimidazole nitrogen on the parent drug is ionizable.

  • Adjust pH: If you are at pH 7.2, raise the pH to 7.6 or 8.0 .

    • Mechanism: At higher pH, Omeprazole becomes more neutral/anionic (depending on specific pKa interactions), reducing its retention time relative to the neutral sulfone, thus increasing resolution.

  • Change Organic Modifier: Switch from 100% Acetonitrile to a Methanol/Acetonitrile blend (50:50) .

    • Mechanism: Methanol engages in hydrogen bonding with the sulfone oxygen, altering its selectivity factor (

      
      ) relative to the parent drug.
      

Q: I see a "shoulder" on my Omeprazole peak. Is this a metabolite?

A: Likely not. This is often a symptom of "On-Column Acid Degradation." If your mobile phase pH is below 7.0, Omeprazole degrades during the run. The degradation products (sulfenamides) elute immediately, appearing as a fronting shoulder or a split peak.

  • Validation Step: Inject a fresh standard of pure Omeprazole. If the shoulder persists, your mobile phase is too acidic. Buffer the aqueous phase to pH 7.6 .

Issue 2: Peak Tailing & Broadening

Q: The 5-Hydroxyomeprazole peak is tailing significantly. Why?

A: This is caused by silanol interactions. 5-Hydroxyomeprazole is more polar and possesses a hydroxyl group that interacts strongly with residual silanols on the silica support of the column.

  • Solution 1: Use a Base-Deactivated (Endcapped) column. Look for "DB" (Deactivated Base) or "Endcapped" in the column name.

  • Solution 2: Add Triethylamine (TEA) modifier (0.1%) to the mobile phase. TEA competes for the active silanol sites, sharpening the metabolite peak.

Module 3: Visualizing the Solution

Workflow 1: Systematic Troubleshooting Logic

Follow this decision tree to resolve co-elution issues effectively.

TroubleshootingLogic Start Problem: Co-elution of Omeprazole & Metabolites CheckPH Step 1: Check Mobile Phase pH (Is pH < 7.2?) Start->CheckPH AdjustPH Action: Increase pH to 7.6 - 8.0 (Stabilizes Omeprazole) CheckPH->AdjustPH Yes CheckDegradation Step 2: Check for Degradation (Shoulder on Parent Peak?) CheckPH->CheckDegradation No (pH is OK) AdjustPH->CheckDegradation FixDegradation Action: Use Alkaline Diluent (0.1 N NaOH) CheckDegradation->FixDegradation Yes CheckSelectivity Step 3: Optimize Selectivity (Metabolites merging?) CheckDegradation->CheckSelectivity No FixDegradation->CheckSelectivity ChangeOrganic Action: Switch ACN to MeOH or Phenyl-Hexyl Column CheckSelectivity->ChangeOrganic Yes Success Baseline Resolution (Rs > 1.5) CheckSelectivity->Success No ChangeOrganic->Success

Caption: Decision matrix for isolating root causes of co-elution: pH instability vs. chromatographic selectivity.

Workflow 2: Metabolic Pathways & Elution Order

Understanding the polarity shift is key to predicting retention times.

ElutionOrder Omeprazole Omeprazole (Parent Drug) Moderate Polarity OH_Metabolite 5-Hydroxyomeprazole (CYP2C19) Most Polar (Elutes 1st) Omeprazole->OH_Metabolite Hydroxylation (+OH group) Sulfone_Metabolite Omeprazole Sulfone (CYP3A4) Least Polar (Elutes Last*) Omeprazole->Sulfone_Metabolite Sulfoxidation (+O to Sulfur) Note *Note: Elution order of Sulfone vs Parent can flip depending on pH and Column type. Sulfone_Metabolite->Note

Caption: Metabolic transformation of Omeprazole. 5-OH-Omeprazole typically elutes first due to high polarity.

Module 4: Self-Validating Protocols

The "Ghost Peak" Elimination Test

Use this to confirm if extra peaks are metabolites or degradation products.

  • Prepare Standard: Dissolve Omeprazole standard in Acidic diluent (e.g., pH 4 buffer).

  • Prepare Sample: Dissolve Omeprazole standard in Alkaline diluent (e.g., 0.1 N NaOH).

  • Inject Both:

    • If the Acidic sample shows extra peaks that are absent in the Alkaline sample, those are degradation products , not metabolites.

    • Action: Disregard these peaks in your biological sample analysis and fix your sample prep pH.

The Resolution Stress Test

Ensure your method is robust against minor pH fluctuations.

  • Prepare mobile phases at pH 7.4, 7.6, and 7.8 .

  • Inject the mix of Parent + Metabolites.

  • Result: If resolution (Rs) drops below 1.5 at pH 7.4, your method is not robust. Lock the method pH at 7.6 or higher to ensure a safety margin.

References

  • Mathew, M., Das Gupta, V., & Bailey, R. (1995).[2] Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 21(8), 965-971.[2]

  • Borges, E. M., et al. (2011).[3] Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column. Journal of the Brazilian Chemical Society, 22(3).

  • Rezk, N. L., Brown, K. C., & Kashuba, A. D. (2007). A simple and sensitive bioanalytical assay for simultaneous determination of omeprazole and its three major metabolites in human blood plasma using RP-HPLC.[4] Journal of Chromatography B, 844(2), 314-321.

  • Uno, T., et al. (2007). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 853(1-2), 287-293.

Sources

pH-dependent stability and degradation kinetics of 5-hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hydroxyomeprazole Stability & Kinetics

Current Status: Online Operator: Dr. Aristh (Senior Application Scientist) Ticket Subject: Optimization of pH-dependent stability protocols and degradation kinetics for 5-hydroxyomeprazole.

Introduction: The "Achilles Heel" of Benzimidazoles

Welcome to the technical support hub. If you are working with 5-hydroxyomeprazole (5-OH-OMP) , you are likely encountering the same frustration that plagues all benzimidazole research: acid lability .

5-OH-OMP is the primary CYP2C19-mediated metabolite of omeprazole.[1][2][3] While it possesses an additional hydroxyl group on the pyridine ring compared to its parent, it retains the core 2-pyridinylmethylsulfinylbenzimidazole structure. This scaffold is a "chemical time bomb"—it is designed to activate (degrade) in acidic environments (like the parietal cells of the stomach). In the test tube, however, this feature is a bug, not a feature.

This guide provides the rigorous protocols and troubleshooting logic required to stabilize this metabolite and accurately measure its degradation kinetics.

Module 1: The Mechanism (Why is my sample disappearing?)

User Query: "I prepared my stock in methanol and diluted it in pH 5.0 buffer. By the time I ran the HPLC, 40% of the peak was gone. Why?"

Technical Explanation: The degradation of 5-OH-OMP follows a specific acid-catalyzed rearrangement. It is not simple hydrolysis; it is an intramolecular nucleophilic attack.

  • Protonation: The benzimidazole nitrogen (

    
    ) becomes protonated.
    
  • Cyclization: The pyridine nitrogen attacks the C-2 position of the benzimidazole, closing a ring to form a spiro-intermediate.

  • Rearrangement: This unstable intermediate opens to form sulfenic acids and sulfenamides, which further polymerize into dimers (disulfides) or rearrange into stable sulfide monomers.

Visualizing the Trap: The diagram below illustrates the "Danger Zone" (Acidic pH) vs. the "Safe Zone" (Alkaline pH).

DegradationMechanism Start 5-Hydroxyomeprazole (Native Form) Acid Acidic Environment (pH < 6.0) Start->Acid Exposure Base Alkaline Environment (pH > 7.5) Start->Base Exposure Protonation N-Protonation (Benzimidazole) Acid->Protonation H+ Transfer Spiro Spiro-Intermediate (Unstable) Protonation->Spiro Nucleophilic Attack Products Degradation Products (Sulfenamides/Dimers) Spiro->Products Rearrangement Stable Stable Species (Deprotonated) Base->Stable Inhibition of Protonation

Figure 1: The bifurcated fate of 5-hydroxyomeprazole based on pH environment. Acid promotes the spiro-intermediate formation, while base prevents the initial protonation step.

Module 2: Experimental Protocol (How to measure kinetics correctly)

User Query: "How do I set up a kinetic study to determine the degradation rate constant (


) without introducing artifacts?"

Standard Operating Procedure (SOP-5OH-KIN):

1. Buffer Preparation (The Foundation) Do not use water. Ionic strength and buffering capacity are critical.

  • Acidic Range (pH 2–6): Citrate-Phosphate or Acetate buffers (

    
    ).
    
  • Neutral/Basic Range (pH 7–11): Phosphate or Borate buffers (

    
    ).
    
  • Crucial Step: Pre-warm all buffers to the target temperature (e.g.,

    
    ) before adding the drug.
    

2. Stock Solution (The Source)

  • Dissolve 5-OH-OMP in Methanol or 0.1 M NaOH .

  • Warning: Never dissolve the solid directly into acidic buffer. It will degrade before it dissolves.

3. The Kinetic Run (The Execution)

  • Initiation: Spike the stock into the pre-warmed buffer (Target concentration:

    
    ). Keep organic solvent 
    
    
    
    to avoid solvent effects on
    
    
    .
  • Sampling: Withdraw aliquots at defined time points (

    
    ).
    
  • Quenching (The Most Critical Step): You must stop the reaction instantly.

    • Method: Transfer aliquot immediately into a vial containing an equal volume of 0.1 M NaOH or High pH Mobile Phase .

    • Why? This jumps the pH to

      
      , freezing the degradation mechanism shown in Figure 1.
      

4. Analysis (HPLC-UV)

  • Column: C18 (e.g., Waters Symmetry or equivalent),

    
    .
    
  • Mobile Phase: Phosphate buffer (pH 7.6) : Acetonitrile (

    
    ). Note: Keep the mobile phase alkaline!
    
  • Wavelength:

    
     (Specific for the benzimidazole backbone).
    

Module 3: Troubleshooting & FAQs

Q1: My kinetic plots are not linear. Is it not first-order?

  • Diagnosis: Benzimidazole degradation is strictly pseudo-first-order (

    
     vs. time is linear) provided the pH remains constant.
    
  • Fix: Check your buffer capacity. If the drug degradation products (which can be acidic) shift the bulk pH, the rate constant

    
     changes during the run. Increase buffer molarity to 
    
    
    
    .

Q2: I see "Ghost Peaks" appearing later in the chromatogram.

  • Diagnosis: These are likely disulfides (dimers) . Under acidic conditions, the sulfenic acid intermediate dimerizes.[4]

  • Reference: Roberts et al. (2018) confirmed that 5-OH-OMP forms dimers analogous to omeprazole, differing only by oxygen atoms [1].

  • Fix: These are real degradation products. Quantify them if mass balance is required, or ignore them if you only care about the disappearance of the parent.

Q3: The sample degrades inside the HPLC autosampler.

  • Diagnosis: Your reconstitution solvent or mobile phase is too acidic.

  • Fix: Ensure the autosampler is cooled to

    
    . Use a "pH switch" approach: Inject the quenched (alkaline) sample, but use a mobile phase at pH 7.4–7.6. Do not use acidic mobile phases (like 0.1% Formic Acid) unless you are doing rapid LC-MS (<5 min run).
    

Module 4: Data Reference & Calculations

Expected Stability Profile While specific constants vary by temperature, the trend for 5-OH-OMP mirrors Omeprazole [2]. Use these approximate half-lives (


) to plan your sampling schedule.
pH ConditionEstimated

(

)
Sampling Frequency Recommendation
pH 2.0 < 5 minutesContinuous monitoring (UV Probe)
pH 4.0 ~ 20 minutesEvery 2–3 minutes
pH 7.0 ~ 10–20 hoursEvery 2 hours
pH 9.0+ > 100 hoursDay 0, Day 1, Day 3

Calculation Workflow Use the integrated rate law for first-order kinetics:



  • Plot

    
     vs. Time (
    
    
    
    ).
  • Slope =

    
     (observed rate constant).
    
  • 
    .
    

Experimental Workflow Diagram

Workflow Step1 Prepare Stock (Methanol/NaOH) Step2 Incubate in Buffer (Controlled Temp & pH) Step1->Step2 Step3 Aliquot at Time t Step2->Step3 Step4 QUENCH (Add 0.1M NaOH) Step3->Step4 Critical Step Step5 HPLC Analysis (pH 7.6 Mobile Phase) Step4->Step5

Figure 2: The kinetic workflow. Note that the quenching step is mandatory to freeze the reaction before analysis.

References

  • Roberts, J., McNaughtan, M., & Pahl, O. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.[4][5][6] Rapid Communications in Mass Spectrometry. Link

  • Qaisi, A. M., Tutunji, M. F., & Tutunji, L. F. (2006). Acid decomposition of omeprazole in aqueous solutions.[2][7] Journal of Pharmaceutical Sciences. Link

  • Mathew, M., Gupta, V. D., & Bethea, C. (1995). Stability of omeprazole solutions at various pH values as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy. Link

Sources

Validation & Comparative

Comparative Analysis of Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals

Executive Summary

Omeprazole (OME) is a cornerstone proton pump inhibitor (PPI) whose pharmacokinetics are heavily dictated by hepatic metabolism. For drug development professionals, the distinction between Omeprazole and its two primary metabolites—5-Hydroxyomeprazole (5-OH-OME) and Omeprazole Sulfone (OME-SFN) —is not merely chemical; it is the standard for phenotyping Cytochrome P450 (CYP) activity.

This guide analyzes the mechanistic formation, physicochemical stability, and bioanalytical quantification of these three analytes. It specifically addresses the "isobaric challenge" in LC-MS/MS analysis, where 5-OH-OME and OME-SFN share identical molecular masses, necessitating rigorous chromatographic separation.

Part 1: Mechanistic & Metabolic Profiling

The metabolic fate of Omeprazole is a bifurcated pathway that serves as a biological probe for hepatic enzyme activity. Understanding this causality is essential for interpreting pharmacokinetic (PK) data.

The Metabolic Bifurcation

Omeprazole is a racemic mixture that undergoes extensive hepatic metabolism. The two primary pathways are:

  • CYP2C19-mediated hydroxylation to form 5-Hydroxyomeprazole .[1][2] This is the dominant pathway in Extensive Metabolizers (EM).

  • CYP3A4-mediated sulfoxidation to form Omeprazole Sulfone .[2][3] This pathway becomes more prominent when CYP2C19 is saturated or genetically impaired (Poor Metabolizers).

Both primary metabolites can be further processed into a secondary metabolite, 5-hydroxyomeprazole sulfone .[4]

Pathway Visualization

The following diagram illustrates the enzymatic "traffic control" that dictates metabolite formation.

OmeprazoleMetabolism OME Omeprazole (Parent Drug) OH 5-Hydroxyomeprazole (CYP2C19 Marker) OME->OH CYP2C19 (Major Pathway) SFN Omeprazole Sulfone (CYP3A4 Marker) OME->SFN CYP3A4 (Minor Pathway) OH_SFN 5-Hydroxyomeprazole Sulfone OH->OH_SFN CYP3A4 SFN->OH_SFN CYP2C19

Figure 1: Metabolic pathway of Omeprazole showing the divergence into 5-OH (CYP2C19) and Sulfone (CYP3A4).[5]

Part 2: Physicochemical & Stability Comparison

Bioanalysis of these compounds is complicated by two factors: Acid Instability (Parent) and Isobaric Interference (Metabolites).

Comparative Properties Table
FeatureOmeprazole (Parent)5-HydroxyomeprazoleOmeprazole Sulfone
Molecular Weight 345.42 g/mol 361.42 g/mol 361.42 g/mol
Monoisotopic Mass 345.11361.11361.11
Polarity (LogP) ~2.23 (Moderate)Lower (More Polar)Moderate
Primary Instability Acid Labile Rapidly degrades at pH < 7.[5]Light Sensitive Photo-oxidation risk.Relatively Stable Less sensitive than parent.
Elution Order (C18) Late (Last)Early (First)Middle
Critical Handling Protocols
  • pH Control: Omeprazole degrades rapidly in acidic media.[6] Extraction buffers and mobile phases should be maintained at pH > 7.0 (e.g., Ammonium Bicarbonate or Ammonium Acetate) to prevent on-column degradation.

  • Light Protection: 5-Hydroxyomeprazole standards should be handled under amber light or in amber glassware to prevent photodegradation.

Part 3: Analytical Performance (LC-MS/MS)

The quantification of these analytes requires a method that can resolve the isobaric metabolites (5-OH and Sulfone both have m/z ~362) while preserving the acid-labile parent.

The Isobaric Challenge

Mass spectrometry alone cannot easily distinguish 5-Hydroxyomeprazole from Omeprazole Sulfone because they share the same precursor ion (m/z 362) and often the same primary product ion (m/z 214). Chromatographic separation is the only robust solution.

Recommended Protocol
1. Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma (200 µL).

  • Internal Standard: Omeprazole-d3 or Lansoprazole.

  • Reagent: Acetonitrile (alkalized with 0.1% Ammonium Hydroxide or similar base to ensure stability).

  • Process: Vortex 1 min, Centrifuge 10 min @ 10,000 rpm. Inject supernatant.[2][7][8][9]

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex XB-C18 or Purospher Star), 2.1 x 50 mm.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~7.5).

  • Mobile Phase B: Acetonitrile.[2][7][8]

  • Gradient: 5% B to 90% B over 4-5 minutes.

  • Elution Logic:

    • 5-OH-OME: Elutes first (most polar).

    • OME-SFN: Elutes second.

    • Omeprazole: Elutes last.

3. Mass Spectrometry (MRM Transitions)

While both metabolites share the 362


 214 transition, advanced users can monitor secondary ions for confirmation.
AnalytePrecursor (m/z)Product (m/z)Note
Omeprazole 346.1198.1Loss of benzimidazole moiety.
5-Hydroxyomeprazole 362.1214.1Isobaric. Must separate by Rt.
Omeprazole Sulfone 362.1214.1Isobaric. Must separate by Rt.
Sulfone (Confirmatory)362.1298.1Unique "Smiles rearrangement" ion (rarely seen in 5-OH).
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Contains OME, 5-OH, SFN) Prep Protein Precipitation (Acetonitrile + High pH Buffer) Sample->Prep Extraction LC LC Separation (C18) Critical: Resolve 5-OH vs SFN Prep->LC Injection MS MS/MS Detection (MRM) OME: 346>198 Metabolites: 362>214 LC->MS Elution Data Data Analysis Integrate Peaks by Retention Time MS->Data Quantification

Figure 2: LC-MS/MS workflow emphasizing the necessity of chromatographic resolution for isobaric metabolites.

Part 4: Clinical Utility & Phenotyping

The quantification of these three analytes allows researchers to phenotype patients for CYP2C19 and CYP3A4 activity without genetic sequencing.

Metabolic Ratios (MR)

The Metabolic Ratio is the gold standard for phenotypic classification. It is typically calculated using plasma concentrations 3 hours post-dose.

Phenotype ClassCYP2C19 ActivityOME / 5-OH RatioOME / Sulfone Ratio
Poor Metabolizer (PM) Deficient (2/2, 2/3)High (> 10)High (Secondary effect)
Extensive Metabolizer (EM) Normal (1/1)Normal (~ 1-10)Normal
Ultra-Rapid Metabolizer (UM) Increased (17/17)Low (< 1)Low
  • CYP2C19 Index: The ratio of Omeprazole to 5-Hydroxyomeprazole is the direct measure of CYP2C19 capacity.

  • CYP3A4 Index: The ratio of Omeprazole to Omeprazole Sulfone reflects CYP3A4 activity, though this is often used as a secondary check due to the dominance of the CYP2C19 pathway.[10]

References

  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.[2][11][12][13] Journal of Chromatography B. [12]

  • Furuta, T., et al. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Basicmedical Key.

  • Uno, T., et al. (1996). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology.

  • BenchChem Application Note. (2025). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS.

  • Cayman Chemical. (2024). 5-hydroxy Omeprazole Product Information and Stability Data.[1][14]

Sources

Robust HPLC-UV Validation for 5-Hydroxyomeprazole: A CYP2C19 Phenotyping Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmacogenomics, the metabolic ratio of Omeprazole (OME) to 5-Hydroxyomeprazole (5-OH-OME) remains the gold standard for phenotyping CYP2C19 activity in vivo. While LC-MS/MS offers superior sensitivity, it is often excessive for phenotyping studies where plasma concentrations of parent and metabolite are abundant (typically >50 ng/mL).

This guide delineates a robust, cost-effective High-Performance Liquid Chromatography (HPLC-UV) method optimized for research settings. Unlike generic protocols, this guide addresses the specific physiochemical challenges of benzimidazoles—specifically their acid lability—and provides a validated framework compliant with ICH M10 guidelines.

Part 1: Comparative Methodological Analysis

Before committing to a protocol, researchers must evaluate the trade-offs between detection platforms and extraction techniques.

Detection: UV-Vis vs. LC-MS/MS

For routine CYP2C19 phenotyping in plasma, HPLC-UV is often the pragmatic choice due to the relatively high abundance of the analyte.

FeatureHPLC-UV (Recommended for Phenotyping)LC-MS/MS (Alternative)
Sensitivity (LLOQ) ~10–20 ng/mL< 1 ng/mL
Selectivity Moderate (Requires efficient separation)High (Mass-based discrimination)
Cost per Sample LowHigh
Maintenance MinimalHigh (Vacuum, N2 generation)
Matrix Effects Minimal (with proper background subtraction)High (Ion suppression is a major risk)
Sample Preparation: LLE vs. Protein Precipitation

The choice of extraction is critical for UV detection. Protein Precipitation (PPT) is faster but leaves "dirty" samples that raise the baseline, obscuring the 5-OH-OME peak.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Cleanliness High (Removes salts/proteins)Low (Dilutes interferences)
Analyte Recovery 75–90% (Requires optimization)~100%
Baseline Noise Low (Ideal for UV)High (Risk of interfering peaks)
Solvent Usage High (Ethyl Acetate/DCM)Low (Acetonitrile/Methanol)
Verdict Preferred for UV to achieve LLOQ.Acceptable only for MS/MS.

Part 2: The Validated Protocol

Core Directive: The "Alkaline Lock" Principle

Expert Insight: Omeprazole and its metabolites are acid-labile benzimidazoles. They degrade rapidly into sulfenamides in acidic environments. Crucial Step: You must maintain an alkaline pH (pH > 8.0) during extraction and a neutral-to-alkaline pH (pH > 7.0) during separation to prevent on-column degradation.

Reagents & Standards
  • Analytes: Omeprazole, 5-Hydroxyomeprazole.[1][2][3][4]

  • Internal Standard (IS): Pantoprazole or Phenacetin (Pantoprazole is structurally preferred due to similar pKa).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ethyl Acetate, Dichloromethane (DCM).

  • Buffer: Potassium Phosphate (dibasic/monobasic).

Chromatographic Conditions
  • Column: C18 (ODS) column, 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax or Waters Symmetry). Why? Provides sufficient retention for the polar 5-OH metabolite.

  • Mobile Phase: Phosphate Buffer (10-50 mM, pH 7.4) : Acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 302 nm (This is the isosbestic point where OME and 5-OH-OME have similar extinction coefficients, simplifying calibration).

  • Temperature: 25°C (Ambient).

Sample Preparation Workflow (LLE)

This protocol uses a specific solvent mixture to maximize the extraction of the more polar 5-hydroxy metabolite while excluding plasma proteins.

  • Aliquot: Transfer 500 µL human plasma to a glass tube.

  • Spike IS: Add 50 µL Internal Standard (e.g., Pantoprazole 5 µg/mL).

  • Alkalinize: Add 100 µL 0.2 M Carbonate Buffer (pH 9.5) or Tris Base. Critical: This ensures the drug is in its non-ionized, lipophilic state for extraction and protects it from acid degradation.

  • Extract: Add 3 mL Dichloromethane : Isopropanol (90:10 v/v) . Note: Pure DCM is too non-polar for 5-OH-OME; Isopropanol increases polarity to capture the metabolite.

  • Agitate: Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 min.

  • Evaporate: Transfer organic (lower) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase. Inject 50 µL.

Part 3: Visualization of Pathways & Workflows

Diagram 1: CYP2C19 Metabolic Pathway

Understanding the biological conversion is necessary to interpret the ratio.

MetabolicPathway cluster_legend Phenotyping Logic OME Omeprazole (Parent Drug) OH_OME 5-Hydroxyomeprazole (CYP2C19 Marker) OME->OH_OME CYP2C19 (Major Route) OME_SULF Omeprazole Sulfone (CYP3A4 Marker) OME->OME_SULF CYP3A4 (Minor Route) Ratio Metabolic Ratio = [OME] / [5-OH-OME] High Ratio = Poor Metabolizer (PM) Low Ratio = Extensive Metabolizer (EM)

Caption: The CYP2C19-mediated hydroxylation of Omeprazole. The ratio of Parent to 5-OH metabolite identifies the patient's metabolizer phenotype.

Diagram 2: Analytical Validation Workflow

A logical flow ensuring the method meets ICH M10 standards.

ValidationWorkflow cluster_PreValidation Phase 1: System Suitability cluster_CoreValidation Phase 2: Core Parameters cluster_Stability Phase 3: Stability Checks Start Method Validation (ICH M10) Resolution Resolution (Rs) > 2.0 (OME vs 5-OH-OME) Start->Resolution Linearity Linearity (20 - 1000 ng/mL) R² > 0.99 Resolution->Linearity Tailing Tailing Factor < 1.5 Accuracy Accuracy (85-115%) Linearity->Accuracy Precision Precision (CV < 15%) Accuracy->Precision FreezeThaw Freeze-Thaw (3 Cycles) Precision->FreezeThaw Benchtop Benchtop Stability (4h @ Ambient) FreezeThaw->Benchtop AutoSampler Post-Prep Stability (24h @ 10°C)

Caption: Step-by-step validation hierarchy based on ICH M10 guidelines, prioritizing system suitability before quantitative assessment.

Part 4: Validation Parameters & Acceptance Criteria (ICH M10)

To ensure this method is publishable and scientifically valid, you must meet the following criteria derived from the ICH M10 Bioanalytical Method Validation Guideline .

ParameterExperimental ProcedureAcceptance Criteria
Selectivity Analyze 6 blank plasma sources from different donors.No interfering peaks >20% of LLOQ at retention times of OME or 5-OH-OME.
Linearity Prepare 6-8 non-zero standards (e.g., 20, 50, 100, 200, 500, 1000 ng/mL).

.[5][6] Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Accuracy & Precision Run QCs (Low, Mid, High) in quintuplicate (n=5) over 3 days.Mean accuracy within ±15%. CV%

15%.
Recovery Compare peak area of extracted QC samples vs. unextracted standards spiked into mobile phase.Consistent recovery across concentrations (ideally >70% for 5-OH-OME).[4][7]
Stability Store spiked plasma at -80°C (Long term), Room Temp (4h), and Autosampler (24h).Concentration must remain within ±15% of nominal value.
Troubleshooting the "5-Hydroxy" Peak

The 5-OH-OME peak is more polar than the parent.

  • Issue: Early elution causing overlap with plasma junk.

  • Fix: Decrease the Acetonitrile % in the mobile phase (e.g., from 35% to 30%). This increases retention time, pulling the 5-OH peak away from the solvent front.

  • Issue: Low Recovery.

  • Fix: The 5-OH metabolite is less soluble in pure organic solvents than Omeprazole. Ensure your extraction solvent includes a polar modifier like Isopropanol (as detailed in the protocol).

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

  • Uno, T., et al. (2007). High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Taylor & Francis Online (Analytical Letters). [Link]

  • Abouir, K., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology.[2] [Link]

  • Garcia-Encina, G., et al. (1999).[7] Validation of an automated liquid chromatographic method for omeprazole in human plasma using on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hofmann, U., et al. (2007). Rapid Determination of Omeprazole in Human Plasma by Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. [Link]

Sources

Publish Comparison Guide: 5-Hydroxyomeprazole/Omeprazole Metabolic Ratio for CYP2C19 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the application of the 5-hydroxyomeprazole/omeprazole (5-OH-OME/OME) metabolic ratio in CYP2C19 phenotyping. It synthesizes pharmacokinetic mechanisms, experimental protocols, and comparative data for drug development and clinical pharmacology professionals.

Executive Summary & Mechanistic Rationale

The 5-hydroxyomeprazole/omeprazole (5-OH-OME/OME) ratio is the gold-standard phenotypic metric for assessing CYP2C19 enzymatic activity in vivo. Unlike genotyping, which predicts potential activity based on DNA alleles (*2, *3, *17), this metabolic ratio measures the actual functional status of the enzyme, accounting for nongenetic factors such as drug-drug interactions (DDIs), epigenetics, and liver pathology.

The Metabolic Bifurcation

Omeprazole is a racemic mixture cleared through two primary divergent pathways. The specificity of the 5-OH-OME metabolite renders it a precise probe for CYP2C19, whereas the sulfone metabolite reflects CYP3A4 activity.

Key Mechanistic Insight:

  • CYP2C19 (Specific): Hydroxylates Omeprazole at the 5-position to form 5-hydroxyomeprazole .

  • CYP3A4 (Non-Specific): Sulfoxidizes Omeprazole to form Omeprazole Sulfone .

Consequently, the ratio of the hydroxylated metabolite to the parent drug isolates CYP2C19 function from CYP3A4 background noise.

Pathway Visualization

The following diagram illustrates the competitive clearance pathways and the derivation of the phenotyping metrics.

G OME Omeprazole (Parent) (Racemic Mixture) CYP2C19 CYP2C19 (Major Pathway) OME->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) OME->CYP3A4 Metric Phenotyping Metric: [5-OH-OME] / [OME] OME->Metric OH_OME 5-Hydroxyomeprazole (Target Metabolite) CYP2C19->OH_OME Hydroxylation (Phenotyping Metric) SUL_OME Omeprazole Sulfone (CYP3A4 Marker) CYP3A4->SUL_OME Sulfoxidation OH_OME->Metric

Figure 1: Metabolic bifurcation of Omeprazole.[1][2] The 5-hydroxylation pathway is the specific reporter for CYP2C19 activity.

Comparative Analysis: Phenotyping vs. Alternatives

This section objectively compares the 5-OH-OME/OME ratio against alternative methods.

Comparison Table: Methodological Efficacy
Feature5-OH-OME/OME Ratio (Phenotyping) Genotyping (PCR/Sequencing) OME/Sulfone Ratio
Primary Target Real-time CYP2C19 Activity Genetic Potential (Alleles)CYP3A4 Activity (mostly)
Detects Inhibition? Yes (Captures DDI effects)No (Static readout)No
Detects Induction? Yes NoVariable
Concordance N/A (Direct Measure)~80-90% with PhenotypeLow specificity for 2C19
Turnaround Time 24-48 hours (LC-MS)2-5 days24-48 hours
Cost Moderate (LC-MS required)Low to ModerateModerate
Limitations Requires drug administration; invasive (blood)Misses rare variants; ignores environmentSulfone formation is CYP3A4 dominant
Critical Analysis: Why the Ratio Matters

While genotyping is the standard for predicting poor metabolizers (PM) based on 2/3 alleles, it fails to identify Phenocopies —individuals who possess a "Normal Metabolizer" (NM) genotype (1/1) but display a PM phenotype due to inhibition by co-medications (e.g., fluoxetine, PPIs) or liver disease.

The 5-OH-OME/OME ratio is the only metric that captures this "Functional Phenotype."

Experimental Protocol: Validated Workflow

To ensure data integrity, the following protocol utilizes a single-point plasma sampling method, which has been validated to correlate highly with the Area Under the Curve (AUC) ratio.

Phase 1: Study Design & Dosing
  • Subject Prep: Overnight fast (minimum 10 hours). Avoid fruit juices (grapefruit/seville orange) and caffeine 24h prior.

  • Probe Drug: Omeprazole 20 mg (oral capsule).[3]

  • Bladder Void: Subjects empty bladder immediately before dosing.

Phase 2: Sampling (The "Golden Hour")

The pharmacokinetics of Omeprazole dictate a specific sampling window to maximize sensitivity.

  • Timepoint: 3 hours post-dose .

    • Rationale: At 3 hours, the distribution phase is complete, and the ratio of metabolite to parent is most stable and predictive of clearance (CL).

  • Matrix: Venous blood (3-5 mL) collected in EDTA or Heparin tubes.

  • Processing: Centrifuge at 2,000 x g for 10 min at 4°C. Separate plasma and store at -80°C.

Phase 3: Analytical Quantification (LC-MS/MS)
  • Internal Standard: d3-Omeprazole or Pantoprazole.

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or Ethyl Acetate.

    • Step: Mix 200 µL plasma + 50 µL IS + 1 mL TBME. Vortex 2 min. Centrifuge. Evaporate supernatant. Reconstitute in mobile phase.

  • Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Workflow Visualization

Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Processing Dose Oral Dose 20 mg Omeprazole Wait Wait 3 Hours (Metabolism Phase) Dose->Wait Sample Venous Blood Draw (EDTA Tube) Wait->Sample Extract Plasma Separation & Liquid-Liquid Extraction Sample->Extract LCMS LC-MS/MS Analysis Quantify OME & 5-OH-OME Extract->LCMS Calc Calculate Ratio: [5-OH-OME] / [OME] LCMS->Calc Class Phenotype Classification (PM, IM, EM, UM) Calc->Class

Figure 2: Step-by-step workflow for CYP2C19 phenotyping using the Omeprazole probe.

Data Interpretation & Cut-Off Values

Interpretation depends on the directionality of the ratio used.

  • Metabolic Ratio (MR): Usually defined as Substrate / Metabolite (OME / 5-OH-OME) in older literature (Hydroxylation Index).

  • Molar Ratio: Defined as Metabolite / Substrate (5-OH-OME / OME). This is the modern standard for direct correlation with enzyme activity.

Note: The values below utilize the Log10(OME / 5-OH-OME) scale (Hydroxylation Index) as it is the most cited reference standard.

PhenotypeLog10 (OME / 5-OH-OME) Interpretation Clinical Implication
Poor Metabolizer (PM) > 1.1 Little to no CYP2C19 activity.High drug exposure; risk of toxicity.
Intermediate (IM) 0.6 – 1.1 Reduced activity.Moderate exposure; potential dose adjustment.
Extensive (EM) < 0.6 Normal activity.Standard dosing.[4][5]
Ultrarapid (UM) < -0.3 (approx)Elevated activity (*17 allele).[6][7]Low drug exposure; risk of therapeutic failure.[8]

Self-Validation Check: If using the inverse ratio (5-OH-OME / OME ), a lower number indicates a Poor Metabolizer.[1]

  • PM: Ratio < 0.1

  • EM: Ratio > 1.0

References

  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Source: Basic & Clinical Pharmacology & Toxicology (2024)

  • Omeprazole hydroxylation index in relation to CYP2C19 polymorphism and sex in a healthy Iranian population. Source: DARU Journal of Pharmaceutical Sciences (2014)

  • Reliability of the omeprazole hydroxylation index for CYP2C19 phenotyping. Source: British Journal of Clinical Pharmacology

  • Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms. Source: Pharmacogenomics and Personalized Medicine (2017)

  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C19 and Proton Pump Inhibitors. Source: CPIC Guidelines

Sources

Comparison of In Vitro and In Vivo Omeprazole Metabolism

[1][2][3][4][5][6]

Executive Summary & Mechanism of Action

Omeprazole, a substituted benzimidazole proton pump inhibitor (PPI), represents a complex case study in translational pharmacokinetics due to its stereoselective metabolism, polymorphic enzyme dependence (CYP2C19), and acid-labile nature.

This guide objectively compares the in vitro characterization of omeprazole metabolism (using microsomes and hepatocytes) against in vivo clinical pharmacokinetics. It highlights the critical "translation gap"—specifically the tendency of in vitro systems to underpredict in vivo clearance—and provides the experimental frameworks necessary to bridge this gap.

Metabolic Pathway Overview

Omeprazole is a racemate (1:1 mixture of R- and S-enantiomers).[1][2] Its metabolism is primarily hepatic, mediated by two key Cytochrome P450 enzymes:[2][3][4][5]

  • CYP2C19: The high-affinity, low-capacity pathway responsible for 5-hydroxylation (major pathway for R-omeprazole).

  • CYP3A4: The low-affinity, high-capacity pathway responsible for sulfoxidation (major pathway for S-omeprazole).

OmeprazoleMetabolismOmeprazoleOmeprazole (Racemate)ROmpR-OmeprazoleOmeprazole->ROmpResolutionSOmpS-Omeprazole(Esomeprazole)Omeprazole->SOmpFiveOH5-Hydroxyomeprazole(Inactive)ROmp->FiveOHCYP2C19 (Major)High AffinitySulfoneOmeprazole Sulfone(Inactive)ROmp->SulfoneCYP3A4 (Minor)SOmp->FiveOHCYP2C19 (Minor)SOmp->SulfoneCYP3A4 (Major)CYP2C19CYP2C19Sulfone->CYP2C19Competitive Inhibition

Figure 1: Stereoselective metabolic pathways of omeprazole. Note the dominant role of CYP2C19 for the R-enantiomer and CYP3A4 for the S-enantiomer.

In Vitro Assessment: Systems & Protocols

Experimental Systems

Two primary systems are used to predict omeprazole clearance (

6
SystemUtilityLimitation for Omeprazole
Human Liver Microsomes (HLM) Determines

and

for specific pathways (5-OH vs Sulfone).[7]
Lacks cytosolic enzymes; requires cofactor (NADPH) supplementation; cannot model transporter effects.
Cryopreserved Hepatocytes "Gold Standard" for

prediction; contains full enzyme complement and membrane transporters.
Higher variability between donor lots; technically more demanding.
Validated Incubation Protocol (HLM)

Objective: Determine Intrinsic Clearance (

Causality & Logic:

  • Step 1 (Pre-incubation): We pre-incubate without NADPH to differentiate non-enzymatic degradation (chemical instability) from metabolic clearance, as omeprazole is acid-labile.

  • Step 2 (Linearity Check): Protein concentration must be

    
     mg/mL to avoid non-specific binding (NSB) masking the free fraction (
    
    
    ).

Protocol Steps:

  • Preparation: Thaw pooled HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Add Omeprazole (1 µM final conc) to the mixture. Note: 1 µM is chosen to be below the

    
     of CYP2C19 (~10-20 µM) to ensure linear kinetics.
    
  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Termination: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Omeprazole-d3). Why? Acetonitrile precipitates proteins and halts CYP activity instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS monitoring transitions for Omeprazole (346 -> 198) and 5-OH-Omeprazole (362 -> 214).

In Vivo Assessment: Clinical Pharmacokinetics

Phenotyping Methodology

In vivo metabolism is heavily influenced by the CYP2C19 genotype. Clinical assessment often uses "metabolic ratios" to phenotype patients as Extensive Metabolizers (EM) or Poor Metabolizers (PM).

  • CYP2C19 Probe: Plasma ratio of Omeprazole / 5-Hydroxyomeprazole at 3 hours post-dose.

  • CYP3A4 Probe: Plasma ratio of Omeprazole / Omeprazole Sulfone.

Key Pharmacokinetic Parameters

The following table summarizes typical in vivo values for a standard 20mg oral dose in healthy subjects (EM phenotype).

ParameterValue (Mean)Significance
Bioavailability (

)
35-60%Increases with repeated dosing due to autoinhibition of CYP2C19.

0.5 - 3.5 hHighly variable; dependent on enteric coating dissolution.
Clearance (

)
500 - 600 mL/minsignificantly lower in PMs (< 200 mL/min).
Half-life (

)
0.5 - 1.0 hShort

necessitates enteric coating to protect drug from gastric acid before absorption.

Comparative Analysis: The IVIVC Gap

The Underprediction Challenge

A persistent challenge in omeprazole development is the In Vitro-In Vivo Correlation (IVIVC) Discrepancy . In vitro models consistently underpredict the actual clearance observed in humans.

Experimental Evidence: A study utilizing the Integrated Insert Dynamic Microfluidic Platform (IIDMP) demonstrated this gap clearly:

  • Predicted Hepatic Clearance (In Vitro):

    
     mL/min/kg
    
  • Observed Hepatic Clearance (In Vivo):

    
     mL/min/kg
    

Root Cause Analysis:

  • Scaling Factors: Standard scaling factors (MPPGL: 45 mg/g liver) often fail to account for the high specific activity of CYP2C19 in vivo.

  • Transporter Interplay: Omeprazole is a substrate for P-gp (ABCB1), which may affect intracellular concentration in hepatocytes, a factor missing in microsomal assays.

  • Protein Binding: Discrepancies in unbound fraction (

    
    ) between incubation media and human plasma.
    
Quantitative Comparison Table

The following table contrasts the kinetic constants derived from in vitro systems against in vivo clearance metrics.

MetricIn Vitro (HLM/Recombinant)In Vivo (Human Clinical)Implications
Primary Metabolite 5-OH-Omeprazole (via CYP2C19)5-OH-OmeprazoleQualitative agreement is high.

(Affinity)
~14 µM (CYP2C19) ~50 µM (CYP3A4)N/A (Dynamic System)In vitro confirms CYP2C19 is the high-affinity "gatekeeper."
Intrinsic Clearance (

)
Underpredicted (3-5 fold lower than observed)High (Flow-limited in EMs)Correction factors are required for PBPK modeling.
Stereoselectivity R-Omp

> S-Omp

R-Omp AUC < S-Omp AUCIn vitro correctly predicts the superior stability of Esomeprazole (S-isomer).
IVIVC Extrapolation Workflow

To bridge the gap, researchers must apply physiological scaling factors.

IVIVC_WorkflowInVitroIn Vitro Data(HLM CLint: µL/min/mg)ScalingPhysiological Scaling(MPPGL: 45 mg/g liver)(Liver Wt: 21 g/kg)InVitro->ScalingPredictedCLPredicted CL_int (Whole Liver)Scaling->PredictedCLWellStirredWell-Stirred ModelCorrection for Blood Flow (Qh) & Protein Binding (fu)PredictedCL->WellStirredInVivoPredPredicted In Vivo Clearance(Often Underestimated)WellStirred->InVivoPredRAFApply Empirical Scalar (RAF)(Regression Adjustment Factor)InVivoPred->RAFCorrection StepFinalPredRefined Clinical PredictionRAF->FinalPred

Figure 2: The IVIVC extrapolation workflow. Note the mandatory "Regression Adjustment Factor" (RAF) often required for Omeprazole due to in vitro underprediction.

References

  • Investigation of omeprazole and phenacetin first-pass metabolism in humans using a microscale bioreactor and pharmacokinetic models. Source: PubMed / ResearchGate

  • Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. Source: British Journal of Clinical Pharmacology

  • Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes. Source: Journal of Pharmacology and Experimental Therapeutics

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Source: PharmGKB / ClinPGx

  • Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study. Source: Dose-Response (Sage Journals)

A Researcher's Guide to Selecting 5-Hydroxy Omeprazole Sodium Salt Versus its Free Form in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the choice between using a salt form versus the free form of a compound can significantly impact experimental outcomes. This guide provides a detailed comparison of 5-Hydroxy Omeprazole Sodium Salt and its free form, offering insights into their respective properties and practical guidance for their use in research assays. 5-Hydroxy Omeprazole is the primary human metabolite of Omeprazole, a widely used proton pump inhibitor, making it a critical compound for study in drug development.[1][2]

The decision to use a salt or free form is not trivial; it influences fundamental properties such as solubility, stability, and handling, which can cascade into altered bioavailability and inconsistent assay results.[3][4][5] This guide is designed to equip researchers with the foundational knowledge and experimental protocols needed to make an informed choice for their specific application.

The Fundamental Divide: Physicochemical Properties of Salt vs. Free Form

Over 50% of active pharmaceutical ingredients (APIs) are formulated as salts to improve their physicochemical properties.[6][7][8] Understanding these differences is key to selecting the right reagent for your experiment.

  • Solubility: This is often the most compelling reason to choose a salt form. For weakly acidic compounds like 5-Hydroxy Omeprazole, conversion to a sodium salt dramatically increases aqueous solubility, especially at neutral pH.[3][4] The free form may exhibit poor solubility in standard physiological buffers (e.g., PBS, pH 7.4), leading to precipitation and artificially low measurements of activity.[9]

  • Stability: The stability of a compound in solution is paramount for reproducible results. Omeprazole and its metabolites are notoriously unstable in acidic conditions, undergoing rapid degradation.[10][11][12] While the salt form itself does not inherently protect against pH-driven degradation, its superior solubility can prevent the need for acidic or organic co-solvents that might accelerate decomposition.[13][14] The solid-state stability of the salt form may also be superior, although this is highly compound-specific.[15]

  • Hygroscopicity & Handling: Free forms are often less hygroscopic (less prone to absorbing moisture from the air) than their salt counterparts. Highly hygroscopic powders can be difficult to weigh accurately and may lead to inconsistencies in stock solution concentrations. This is a critical consideration for preparing precise standards and experimental solutions.

Comparative Overview: Expected Properties
Property5-Hydroxy Omeprazole (Free Form)5-Hydroxy Omeprazole Sodium SaltRationale & Experimental Implication
Aqueous Solubility (pH 7.4) LowHighThe sodium salt is expected to be significantly more soluble in physiological buffers, reducing the risk of compound precipitation in cell-based assays or enzymatic screens.
Dissolution Rate SlowFastThe salt form will dissolve more rapidly, which is crucial for assays where immediate and complete solubilization is required.[3][4]
Stability in Acidic pH Low (Unstable)Low (Unstable)Both forms are susceptible to acid-catalyzed degradation. The core benzimidazole structure is inherently acid-labile.[11][12] The choice of form will not alter this intrinsic property.
Solid-State Handling Generally less hygroscopic, easier to weigh accurately.Potentially hygroscopic, may require controlled storage (desiccator) for accurate weighing.Inaccurate weighing due to moisture absorption can lead to significant errors in stock solution concentration.
pH of Stock Solution Neutral to slightly acidic (in unbuffered solvent)Slightly alkalineWhen preparing a high-concentration stock in an unbuffered solvent like DMSO or water, the salt form will produce a more alkaline solution, which could affect downstream assay pH.

Experimental Protocols for Head-to-Head Comparison

Given the lack of direct comparative data in the literature, the following protocols are designed to allow researchers to empirically determine the optimal form for their specific experimental setup.

Protocol 1: Comparative Kinetic Solubility Assessment

This assay provides a rapid assessment of how much compound remains in solution after being introduced from a DMSO stock, mimicking common procedures in high-throughput screening.[16][17][18][19]

Objective: To determine the kinetic solubility of both the free form and sodium salt in a relevant aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both 5-Hydroxy Omeprazole and its sodium salt in 100% DMSO.

  • Plate Setup: In a 96-well plate, add 2 µL of each DMSO stock solution to separate wells in triplicate. Include DMSO-only wells as a control.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[16][18]

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer a portion of the supernatant to a new UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same buffer/DMSO mixture.[19]

Caption: Workflow for determining kinetic solubility.

Protocol 2: Solution Stability Assessment by HPLC

This protocol evaluates the stability of each compound form in a typical assay buffer over time.[20][21]

Objective: To compare the degradation rate of the free form and sodium salt in solution under typical experimental conditions.

Methodology:

  • Solution Preparation: Prepare 100 µM solutions of both forms in your chosen assay buffer (e.g., cell culture medium, enzyme buffer).

  • Incubation: Aliquot the solutions into separate vials and incubate them under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each solution.

  • Quenching: Immediately quench any potential degradation by diluting the aliquot in a stable mobile phase (e.g., a high percentage of organic solvent with a neutral or slightly basic pH) and store at 4°C until analysis.

  • HPLC Analysis: Analyze each sample using a stability-indicating HPLC method.[22] The method must be able to resolve the parent peak of 5-Hydroxy Omeprazole from any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Caption: Workflow for assessing compound stability in solution.

Synthesis and Recommendations

The choice between 5-Hydroxy Omeprazole Sodium Salt and its free form is context-dependent and should be guided by the specific requirements of the assay.

  • For Cell-Based Assays: The Sodium Salt is almost always the superior choice. Its higher aqueous solubility ensures that the compound remains dissolved in the cell culture medium, preventing precipitation that could lead to inaccurate dose-response curves and confounding cellular toxicity.

  • For Enzymatic Assays: The Sodium Salt is recommended for its rapid and complete dissolution in aqueous buffers, ensuring the enzyme is exposed to the intended concentration of the inhibitor from the start of the reaction.

  • For Pharmacokinetic (PK) Studies: If preparing an oral dosing solution, the Sodium Salt will provide better solubility and potentially higher bioavailability.[7][9] For intravenous formulations, the enhanced solubility is also a major advantage.

  • When to Consider the Free Form: The Free Form might be considered if you are working in a non-aqueous system or if you have empirically determined that the hygroscopicity of the sodium salt presents insurmountable challenges for accurate weighing in your facility. However, for most biological assays, the solubility benefits of the salt form will outweigh this concern.

Final Verdict: For the vast majority of in vitro experimental assays, 5-Hydroxy Omeprazole Sodium Salt is the recommended form due to its significantly enhanced aqueous solubility and dissolution rate. This property minimizes the risk of compound precipitation, a common source of experimental artifacts and irreproducibility. Researchers should, however, remain mindful of potential hygroscopicity and handle the salt form accordingly. Verification of solubility and stability in the specific assay buffer, as outlined in the protocols above, is always a best practice.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7199, Omeprazole. Available from: [Link]

  • Patel, J., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(01), 066-072. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

  • Moroșan, E., et al. (2009). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 57(6). Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available from: [Link]

  • Czogalla, K. J., et al. (2024). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Pharmaceutics, 16(2), 268. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(01), 066-072. Available from: [Link]

  • Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 21(8), 965-971. Available from: [Link]

  • ResearchGate. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Available from: [Link]

  • Wikipedia. Omeprazole. Available from: [Link]

  • ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. Available from: [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119560, Hydroxyomeprazole. Available from: [Link]

  • Journal of Mobilization. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Mobilization, 7(4). Available from: [Link]

  • Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. Elsevier. Available from: [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Wallmark, B. (1986). Mechanism of action of omeprazole. Scandinavian Journal of Gastroenterology. Supplement, 118, 11-17. Available from: [Link]

  • RJPN. (2021). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46781846, 5-Hydroxy Omeprazole Sodium Salt. Available from: [Link]

  • Wimmer, E., & Wölfl, S. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(4), 231-235. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2023). Advancements in Solubility Enhancement of Omeprazole: A Comprehensive Review. Available from: [Link]

  • World Journal of Pharmaceutical Research. Salt form of drug and their effect on physicochemical property. Available from: [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available from: [Link]

Sources

Comparative Guide: Impurity Profiling with 5-Hydroxy Omeprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Imperative

In the high-stakes arena of Proton Pump Inhibitor (PPI) analysis, 5-Hydroxy Omeprazole (5-OH-OMP) serves a dual critical function: it is the primary CYP2C19 metabolite for pharmacokinetic phenotyping and a potential degradation impurity in finished dosage forms.

However, the standard Free Acid form of 5-OH-OMP inherits the notorious acid-lability of its parent compound, Omeprazole. This guide evaluates the 5-Hydroxy Omeprazole Sodium Salt reference standard—a stabilized alternative designed to mitigate the risks of on-column degradation and solution instability.

The Bottom Line: While the Sodium Salt requires stricter moisture control, it offers superior solution stability (>24 hours at pH >10) compared to the Free Acid, significantly reducing false-positive impurity flags during high-throughput profiling.

Technical Context: The Mechanism of Instability

To understand the value of the Sodium Salt, one must understand the degradation mechanism of the benzimidazole sulfoxide core.

The Acid-Catalyzed Rearrangement

Like Omeprazole, 5-Hydroxy Omeprazole acts as a prodrug. In acidic environments (pH < 4), the pyridine nitrogen becomes protonated, triggering a nucleophilic attack by the benzimidazole nitrogen on the sulfoxide sulfur. This leads to the formation of a cyclic sulfenamide (the active inhibitor) and subsequent degradation into varying polymeric species.

  • The Free Acid Risk: Even in "neutral" solvents like Methanol/Water, trace acidity or local pH shifts can initiate this rearrangement, causing the standard to degrade before injection.

  • The Sodium Salt Advantage: By locking the benzimidazole proton in a salt lattice, the Sodium form shifts the equilibrium away from the reactive cation species, effectively "freezing" the molecule in its stable state until it hits the buffered mobile phase.

Comparative Analysis: Sodium Salt vs. Alternatives

The following matrix compares the Sodium Salt Reference Standard against the traditional Free Acid and In-House synthesized crude standards.

Table 1: Performance Matrix
FeatureSodium Salt Standard (Recommended)Free Acid Standard (Traditional)Crude/In-House Standard
Solution Stability (pH 10) High (>48 hours)Moderate (12-24 hours)Low (Variable)
Solution Stability (pH 7) Moderate (Use within 4h)Low (Degrades rapidly)Very Low
Hygroscopicity High (Requires Desiccator)Low to ModerateVariable
Chromatographic Peak Shape Excellent (Symmetrical)Good (Potential tailing if acidic)Poor (Ghost peaks common)
Stoichiometry Defined (1:1 Na:Molecule)Variable (Hydrates common)Unknown
Primary Use Case GMP Release / QuantitationQualitative ID / R&DEarly Discovery

Validated Experimental Protocol

The following protocol is designed to maximize the utility of the Sodium Salt standard, ensuring that any detected impurities are intrinsic to the sample, not artifacts of the method.

Reagents & Materials[2][3][4][5][6][7]
  • Standard: 5-Hydroxy Omeprazole Sodium Salt (Certified Reference Material).

  • Diluent: 0.01 M Sodium Borate or 0.1 M Ammonium Bicarbonate (pH 10.0). Critical: Do not use pure Methanol or Acetonitrile as diluents without a basic buffer.

  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge), 150 x 4.6 mm, 5 µm.

Preparation Workflow (Step-by-Step)
  • Equilibration: Allow the Sodium Salt vial to reach room temperature in a desiccator before opening to prevent condensation (hygroscopic risk).

  • Weighing: Rapidly weigh 10 mg of the Sodium Salt into an amber volumetric flask.

  • Dissolution:

    • Add 5 mL of Methanol (to wet the powder).

    • Immediately dilute to volume with pH 10.0 Diluent .

    • Note: The final organic content should not exceed 20% in the vial to prevent precipitation of buffer salts, but high pH is paramount.

  • Storage: Transfer to amber HPLC vials. Store in a cooled autosampler (4°C).

HPLC Conditions[2][5][7][8]
  • Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 7.6).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 305 nm (Specific for the Omeprazole core).

  • Flow Rate: 1.0 mL/min.

Visualization: Stability-Indicating Workflow

The following diagram illustrates the critical control points (CCPs) required when handling the Sodium Salt standard to ensure data integrity.

G cluster_env Environmental Controls Start Start: Reference Standard (Sodium Salt) Weighing Weighing (CCP: Low Humidity) Start->Weighing Desiccate Dissolution Dissolution (CCP: pH > 9.0) Weighing->Dissolution Rapid Transfer Storage Autosampler (CCP: 4°C, Dark) Dissolution->Storage Amber Vial Injection HPLC Injection (pH 7.6 Mobile Phase) Storage->Injection < 24 Hours Data Data Analysis (Impurity Quantification) Injection->Data UV @ 305nm

Figure 1: Analytical workflow emphasizing Critical Control Points (CCPs) for pH and temperature to prevent artifactual degradation of the 5-Hydroxy Omeprazole Sodium Salt.

Scientific Grounding & Interpretation

Why pH 10.0 for Diluent?

Research confirms that Omeprazole and its metabolites exhibit maximum stability at pH 11. At pH 7.0, the half-life is significantly reduced, and at pH < 6.0, degradation is rapid [1]. By using a borate or bicarbonate diluent (pH 10), we ensure the reference standard remains >99% pure throughout the analytical run.

Differentiating Impurities vs. Metabolites

In patient samples (plasma), 5-OH-OMP is a metabolite . In QC release testing of Omeprazole capsules, 5-OH-OMP is a degradation impurity (formed via oxidation).

  • Retention Time: 5-OH-OMP elutes before Omeprazole (more polar due to the -OH group).

  • Resolution: The Sodium Salt standard ensures a sharp peak shape, critical for resolving 5-OH-OMP from the "Omeprazole Sulfone" impurity, which often elutes nearby [2].

Troubleshooting
  • Split Peaks: Usually indicates pH mismatch between the highly basic diluent and a too-acidic mobile phase. Ensure Mobile Phase A is at least pH 7.6.[3]

  • Low Recovery: Likely due to moisture absorption during weighing. Use the Sodium Salt's specific water content (from CoA) for stoichiometric correction.

References

  • Mathew, M., et al. "Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography." PubMed, National Institutes of Health. Available at: [Link]

  • Saini, S., et al. "List and structure of omeprazole impurities."[4][5] ResearchGate. Available at: [Link]

  • Landry, C., et al. "Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice." British Journal of Clinical Pharmacology. Available at: [Link]

Sources

Beyond the Prodrug: Comparative In Vitro Profiling of Omeprazole and its CYP2C19 Metabolite, 5-Hydroxyomeprazole

[1]

Executive Summary In the development of proton pump inhibitors (PPIs), distinguishing between the pharmacological potency of a parent drug and the utility of its metabolites is critical. While Omeprazole is the established therapeutic agent targeting the gastric H+/K+-ATPase, its primary metabolite, 5-Hydroxyomeprazole , plays a distinct role.[1] It is not a therapeutic effector but a vital phenotypic marker for CYP2C19 metabolic capacity.

This guide provides a rigorous technical comparison of these two compounds, detailing why the metabolite lacks antisecretory efficacy, how it serves as a kinetic probe, and the precise in vitro protocols required to measure these properties.

Mechanistic Divergence: Efficacy vs. Clearance

The fundamental difference between omeprazole and 5-hydroxyomeprazole lies in their interaction with the parietal cell environment. Omeprazole is a prodrug; its efficacy is contingent upon acid-catalyzed activation. 5-Hydroxyomeprazole, formed via hepatic oxidation, loses the lipophilicity required for this activation loop.

The Acid Trap Mechanism (Omeprazole)

Omeprazole is a weak base (pKa ~4.0). It freely crosses cell membranes at neutral pH. Upon entering the highly acidic secretory canaliculus of the parietal cell (pH < 1.0), it becomes protonated.[2] This protonation triggers a structural rearrangement into a sulfenamide , a reactive species that forms a covalent disulfide bond with cysteines (Cys813, Cys892) on the H+/K+-ATPase, irreversibly inhibiting the pump.

The Hydrophilic Exit (5-Hydroxyomeprazole)

The hydroxylation at the 5-position of the pyridine ring (mediated by CYP2C19) increases the compound's polarity. This structural change prevents the metabolite from accumulating sufficiently in the parietal cell's acidic compartment. Consequently, it fails to undergo the acid-catalyzed conversion to the active sulfenamide, rendering it pharmacologically inactive against the proton pump.

Pathway Visualization: Activation vs. Metabolism

The following diagram illustrates the divergent fates of the parent drug and its metabolite.

Omeprazole_PathwaysOmeprazoleOmeprazole(Parent Drug)AcidAcidic Canaliculus(pH < 1.0)Omeprazole->AcidAccumulationCYP2C19Hepatic CYP2C19Omeprazole->CYP2C19MetabolismSulfenamideCyclic Sulfenamide(Active Species)Acid->SulfenamideProtonation & RearrangementTargetH+/K+ ATPase(Irreversible Inhibition)Sulfenamide->TargetCovalent BindingMetabolite5-Hydroxyomeprazole(Inactive Metabolite)CYP2C19->MetaboliteHydroxylationMetabolite->AcidNo AccumulationExcretionRenal EliminationMetabolite->ExcretionClearance

Figure 1: Divergent pathways of Omeprazole. The parent drug activates in acid to inhibit the pump, while the metabolite is shunted toward excretion.

Comparative Data Profile

The following table summarizes the physicochemical and biological distinctions that must be accounted for in assay design.

FeatureOmeprazole (Parent)5-Hydroxyomeprazole (Metabolite)
Primary Role Therapeutic Agent (PPI)CYP2C19 Phenotyping Marker
H+/K+-ATPase IC50 ~2.0 - 6.0 µM (pH dependent)> 100 µM (Inactive)
CYP2C19 Interaction Substrate (

)
Product (Non-inhibitor)
Acid Stability Unstable (Requires enteric coating)Unstable (Degrades to monomers)
Lipophilicity (LogP) ~2.23~0.6 (Estimated)
Detection (

)
302 nm302 nm

Critical Insight: While 5-hydroxyomeprazole is inactive on the proton pump, it is the standard metric for assessing CYP2C19 activity. In "poor metabolizers" (PM), the formation rate of 5-hydroxyomeprazole is negligible, whereas "extensive metabolizers" (EM) show rapid conversion.

Experimental Protocols

To validate the comparative efficacy and kinetic profiles, two distinct in vitro workflows are required: one for pharmacodynamics (Target Inhibition) and one for pharmacokinetics (Metabolic Stability).

Protocol A: H+/K+-ATPase Inhibition Assay

Objective: To demonstrate the antisecretory potency of Omeprazole vs. the inactivity of 5-Hydroxyomeprazole.

Reagents:

  • Lyophilized Gastric Vesicles (Hog or Rabbit source).

  • Buffer A: 5 mM PIPES/Tris, pH 6.1 (Activation pH).

  • Buffer B: 5 mM PIPES/Tris, pH 7.4 (Assay pH).

  • Valinomycin (K+ ionophore).

  • ATP (Start reagent).

Workflow:

  • Preparation: Resuspend gastric vesicles in Buffer A.

  • Pre-incubation (Acid Activation):

    • Incubate vesicles with test compounds (Omeprazole vs. 5-OH-Omeprazole, 0.1 – 100 µM) for 30 minutes at 37°C in Buffer A (pH 6.1).

    • Note: This step is obligatory. Omeprazole requires this acidic pre-incubation to form the active sulfenamide.

  • Assay Initiation:

    • Dilute mixture 1:10 into Buffer B containing 2 mM ATP, 10 µM Valinomycin, and 10 mM KCl.

  • Measurement:

    • Incubate for 10 minutes at 37°C.

    • Stop reaction with 10% TCA (Trichloroacetic acid).

    • Measure inorganic phosphate (Pi) release using Malachite Green reagent (Absorbance at 620 nm).

  • Calculation:

    • Calculate % Inhibition relative to DMSO control.

    • Expected Result: Omeprazole shows dose-dependent inhibition.[3][4][5] 5-Hydroxyomeprazole shows baseline activity (near 0% inhibition).

Protocol B: CYP2C19 Phenotyping (Microsomal Incubation)

Objective: To measure the formation rate of 5-Hydroxyomeprazole as a proxy for enzyme activity.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or Recombinant CYP2C19.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Omeprazole-d3).

Workflow Diagram:

Incubation_ProtocolStep1Pre-Incubation(5 min, 37°C)Step2Initiate Reaction(Add NADPH)Step1->Step2Step3Incubation(10-30 min)Step2->Step3Step4Quench(Add Ice-Cold ACN)Step3->Step4Step5Centrifugation(4000g, 10 min)Step4->Step5Step6LC-MS/MS AnalysisStep5->Step6

Figure 2: Standard microsomal incubation workflow for generating 5-hydroxyomeprazole.

Step-by-Step Methodology:

  • Mix: Combine HLM (0.5 mg/mL final) and Omeprazole (10 µM) in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-warm: Equilibriate at 37°C for 5 minutes.

  • Start: Add NADPH regenerating system to initiate the reaction.

  • Time-Point: Incubate for 20 minutes (linear phase).

  • Stop: Add equal volume of Quench Solution.

  • Analyze: Centrifuge and inject supernatant into LC-MS/MS.

    • Monitor: Transition m/z 362.1 → 214.1 (5-OH-Omeprazole).

    • Quantify: Calculate intrinsic clearance (

      
      ) based on metabolite formation.
      

Scientific Integrity & Troubleshooting

Stability Warning

Both Omeprazole and 5-Hydroxyomeprazole are acid-labile .

  • Storage: Store stock solutions in DMSO at -20°C.

  • During Assay: In Protocol A (ATPase), the acidic pre-incubation is intentional. In Protocol B (Microsomes), ensure the buffer remains at pH 7.4. If the pH drops, both parent and metabolite will degrade chemically, yielding false kinetic data.

Specificity Controls

To confirm that 5-hydroxyomeprazole formation is driven by CYP2C19 and not CYP3A4 (which prefers sulfone formation):

  • Use Fluvoxamine (a potent CYP2C19 inhibitor) as a negative control. It should abolish 5-OH formation.

  • Use Ketoconazole (CYP3A4 inhibitor) to block sulfone formation, isolating the 5-OH pathway.

References

  • Lindberg, P., et al. (1990).[2] "Omeprazole: The first proton pump inhibitor."[1] Medicinal Research Reviews. Link

  • Andersson, T., et al. (1990). "Pharmacokinetics of [14C]omeprazole in patients with liver cirrhosis." Clinical Pharmacokinetics. Link

  • Äbelö, A., et al. (2000). "Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes." Drug Metabolism and Disposition. Link

  • Shin, J.M., & Sachs, G. (2008). "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports. Link

  • FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. (CYP2C19/Omeprazole association). Link

Benchmarking different analytical techniques for 5-hydroxyomeprazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Analytical Architectures: A Comparative Guide to 5-Hydroxyomeprazole Quantification

Introduction: The Bioanalytical Challenge

In the landscape of cytochrome P450 phenotyping, Omeprazole (OME) remains the primary probe drug for CYP2C19 activity. However, the accuracy of this phenotyping hinges entirely on the precise quantification of its major metabolite, 5-hydroxyomeprazole (5-OH-OME) .

For drug development professionals, the analytical challenge is threefold:

  • Stability: The benzimidazole core of Omeprazole and 5-OH-OME is notoriously acid-labile, leading to rapid degradation during standard sample preparation.

  • Selectivity: Distinguishing 5-OH-OME from the CYP3A4-mediated metabolite, Omeprazole Sulfone (OME-SUL), is critical for calculating accurate metabolic ratios (MR).

  • Chirality: Omeprazole is a racemate.[1] Since CYP2C19 metabolism is stereoselective, "total" 5-OH-OME analysis often masks the nuances of clearance rates between (S)- and (R)-enantiomers.

This guide benchmarks the three dominant analytical architectures—HPLC-UV , Achiral LC-MS/MS , and Chiral LC-MS/MS —to help you select the optimal workflow for your specific sensitivity and throughput requirements.

The Biological Context: Why Specificity Matters

Before selecting a method, one must understand the metabolic pathways. The "Metabolic Ratio" (MR) used in clinical trials is derived from the concentration of parent drug versus specific metabolites.

  • CYP2C19 Marker: 5-Hydroxyomeprazole[2][3][4]

  • CYP3A4 Marker: Omeprazole Sulfone[1][2][3]

If your chromatographic method cannot baseline-separate the Sulfone from the 5-Hydroxy metabolite, your phenotyping data will be statistically invalid.

G OME Omeprazole (Parent) OH 5-Hydroxyomeprazole (CYP2C19 Marker) OME->OH CYP2C19 (Major Pathway) SUL Omeprazole Sulfone (CYP3A4 Marker) OME->SUL CYP3A4 (Minor Pathway) SEC Secondary Metabolites (Inactive) OH->SEC Renal Excretion

Figure 1: The metabolic divergence of Omeprazole.[1] Accurate phenotyping requires precise resolution between the CYP2C19 and CYP3A4 pathways.

Technique 1: HPLC-UV (The Cost-Effective Workhorse)

Best For: Routine QC, high-dose PK studies, labs with limited mass spec access. Limitation: Sensitivity (Nanogram range).

While LC-MS is the gold standard, HPLC-UV remains viable for measuring high plasma concentrations (e.g., Cmax timepoints). However, because UV detection lacks the specificity of mass spectrometry, chromatographic resolution is non-negotiable .

Critical Protocol: Alkaline Stabilization

The biggest failure mode in HPLC-UV for Omeprazole is using acidic precipitation agents (like TCA or simple Perchloric acid) which degrade the analyte before injection.

  • Extraction: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to concentrate the sample and remove UV-absorbing matrix interferences.

  • Solvent System: Diethyl ether or Dichloromethane/Ethyl Acetate (1:1) under alkaline conditions (pH 9.0).

  • Detection Wavelength: 302 nm (Optimal for benzimidazole) or 280 nm.

Performance Metric:

  • LLOQ: ~10–50 ng/mL (Requires 500 µL plasma).

  • Linearity: 50–2000 ng/mL.

Technique 2: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Clinical trials, low-dose PK, rapid throughput (DDI studies). Advantage: High sensitivity and speed.

LC-MS/MS allows for "dilute-and-shoot" or simple protein precipitation workflows, significantly increasing throughput.

Expert Insight: The "pH Paradox"

There is a conflict in method development for 5-OH-OME:

  • ESI+ Ionization generally favors acidic mobile phases (to protonate the [M+H]+).

  • Analyte Stability favors alkaline conditions.

The Solution: Modern high-sensitivity triple quads (e.g., Sciex 6500+, Waters TQ-XS) can detect Omeprazole efficiently even at pH 8.5 (using Ammonium Hydroxide/Bicarbonate) because the pyridine nitrogen is sufficiently basic. Alternatively, use a weakly acidic mobile phase (0.1% Formic Acid) with a fast gradient (<4 min) and a cooled autosampler (4°C) to minimize on-column degradation.

Recommended MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Role
Omeprazole 346.1198.1Quantifier
5-OH-Omeprazole 362.1214.1Quantifier
Omeprazole-d3 349.1198.1Internal Standard

Technique 3: Chiral LC-MS/MS (The Precision Layer)

Best For: Detailed mechanistic studies, genotype-phenotype correlation.

Since CYP2C19 metabolizes (S)-Omeprazole and (R)-Omeprazole at different rates, analyzing the racemate can obscure "Poor Metabolizer" (PM) status. Chiral separation distinguishes the enantiomers of both the parent and the 5-OH metabolite.

  • Column Chemistry: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or Lux Cellulose-4).

  • Mode: Reversed-Phase Chiral (allows direct coupling to MS).

  • Throughput: Lower. Run times are typically 10–20 minutes to achieve baseline enantiomeric separation.

Comparative Benchmarking Data

The following table summarizes the performance characteristics of the three architectures based on validated bioanalytical methods.

FeatureHPLC-UVAchiral LC-MS/MSChiral LC-MS/MS
Primary Utility Routine QC / High DoseHigh-Throughput BioanalysisStereoselective PK
LLOQ (Sensitivity) 20–50 ng/mL0.5–1.0 ng/mL1.0–2.0 ng/mL
Sample Volume 500–1000 µL50–100 µL100 µL
Selectivity Moderate (RT dependent)High (Mass + RT)Very High (Chiral + Mass)
Run Time 10–15 min3–5 min12–20 min
Cost Per Sample Low ($)Medium (

)
High (

$)

Workflow Visualization: Decision Matrix

Use this logic flow to determine the correct analytical approach for your study.

Workflow Start Start: Define Study Goal Q1 Is Stereoselectivity Required? Start->Q1 Q2 Is Sensitivity < 10 ng/mL Required? Q1->Q2 No (Racemate) Chiral Method: Chiral LC-MS/MS (Amylose/Cellulose Column) Q1->Chiral Yes (Enantiomers) AchiralMS Method: Achiral LC-MS/MS (C18, PPT/SPE) Q2->AchiralMS Yes (Low Dose/Micro-sampling) HPLC Method: HPLC-UV (C8/C18, LLE) Q2->HPLC No (High Dose/QC)

Figure 2: Analytical Decision Matrix for Omeprazole Metabolites.

Detailed Experimental Protocol: Validated LC-MS/MS Workflow

This protocol prioritizes robustness and prevents acid-degradation during sample handling.

A. Reagents
  • Internal Standard: Omeprazole-d3 (Do not use Pantoprazole or Lansoprazole if possible; isotopic standards compensate for matrix effects best).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of Acetonitrile containing 1% Ammonium Hydroxide .

    • Note: The addition of NH4OH is crucial. It ensures the supernatant remains alkaline, preventing degradation of 5-OH-OME during the spin-down and autosampler residence time.

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 4000g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape on early eluters).

C. LC Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (High pH stable columns), 50 x 2.1 mm, 3 µm.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B

    • 4.5 min: Stop

  • Flow Rate: 0.5 mL/min.

D. System Suitability Criteria (Self-Validation)

Before running a batch, verify:

  • Retention Time Stability: Shift < ±0.1 min.

  • Peak Tailing: Symmetry factor between 0.8 and 1.2.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be < 20% of LLOQ.

References

  • Hofmann, U., et al. (2006). "Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link

  • Uno, T., et al. (2007). "Enantioselective determination of omeprazole and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Macek, J., et al. (1997). "Determination of omeprazole and its metabolites in human plasma by HPLC with UV detection." Journal of Chromatography B. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Nováková, L. (2013). "Challenges in the development of bioanalytical methods for acid-labile drugs." TrAC Trends in Analytical Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Hydroxy Omeprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Context

5-Hydroxy Omeprazole Sodium Salt is a primary metabolite of the proton pump inhibitor Omeprazole, predominantly formed by the CYP2C19 enzyme. In drug development, it is utilized as a high-purity reference standard for metabolic stability and pharmacokinetic profiling.

While often misclassified as "general chemical waste" due to the absence of a specific RCRA P- or U-listing, this compound represents a bioactive burden . Its sodium salt form significantly increases water solubility compared to the parent compound, heightening the risk of mobility in aquatic environments if "sewered."

Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
CAS Number 1215629-45-0 (Salt form)Use for waste manifest verification.
Solubility High (Water/Methanol)Do not pour down drains. High mobility in water systems.
Acidity/Alkalinity Basic (Sodium Salt)Potential pH incompatibility with strong acid waste streams.
Bioactivity CYP2C19 MetaboliteTreat as a pharmacologically active substance (PAS).
RCRA Status Non-Listed / Characteristic ReviewNot P-Listed. Must be evaluated for characteristics (Toxicity/Ignitability).

Pre-Disposal Risk Assessment

Before handling waste, the generator must validate the waste stream. This protocol operates on the "Precautionary Principle" : treat the substance as a hazardous pharmaceutical waste to ensure environmental compliance and safety.

Required PPE (Personal Protective Equipment)[1][2]
  • Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood (prevent inhalation of alkaline dust).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for fine powders).

Regulatory Classification Logic

This section defines the decision-making process to prevent regulatory violations.

The "Non-Hazardous" Trap: Researchers often check the EPA's P-list (acutely toxic) and U-list (toxic) and, finding 5-Hydroxy Omeprazole missing, default to general trash. This is a violation of Best Management Practices (BMP).

Correct Classification:

  • US EPA: Non-RCRA Regulated Chemical Waste (unless mixed with hazardous solvents).

  • Disposal Route: Incineration Only.

  • Sewering: Strictly Prohibited under EPA 40 CFR Part 266 Subpart P (Ban on sewering hazardous waste pharmaceuticals).[1]

Operational Disposal Protocols

Scenario A: Solid Waste (Expired Standards / Spilled Powder)

Objective: Containment and destruction via incineration.

  • Segregation: Do not mix with biohazardous waste (red bags) or general trash.

  • Primary Containment: Place the vial or powder into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into a rigid, white or blue high-density polyethylene (HDPE) container labeled "Non-RCRA Pharmaceutical Waste."

  • Labeling: Affix a label detailing:

    • Chemical Name: 5-Hydroxy Omeprazole Sodium Salt[2][3]

    • Hazards: Irritant (Skin/Eye), Bioactive.

Scenario B: Liquid Waste (HPLC Effluent / Stock Solutions)

Objective: Prevent solvent cross-contamination and pH reactions. Context: This compound is often dissolved in Methanol (MeOH) or Acetonitrile (ACN) for analysis.

  • Solvent Assessment:

    • If dissolved in Methanol/ACN : Classify as Ignitable Waste (D001) .

    • If dissolved in Water/Buffer : Classify as Non-RCRA Chemical Waste .

  • pH Check: As a sodium salt, concentrated solutions are basic.

    • Action: Check the pH of the receiving waste carboy.

    • Warning: Do not add to waste containers holding strong acids (e.g., 1M HCl) without first neutralizing, to prevent heat generation or spattering.

  • Carboy Selection: Use a dedicated "Organic Solvent" carboy for HPLC effluent.

  • Filtration (Optional but Recommended): If the lab uses a charcoal filter cap on waste carboys, ensure it is not saturated, as volatile organic solvents (MeOH) are often co-present.

Visual Workflow: Disposal Decision Tree

DisposalFlow Start Waste Generation: 5-Hydroxy Omeprazole Na Salt StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Vials) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Bag Seal in Poly Bag (Primary Containment) Solid->Bag Bin Place in Rigid Container (White/Blue Bin) Bag->Bin LabelSolid Label: Non-RCRA Pharm Waste Bin->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate SolventCheck Contains Organic Solvents? (MeOH/ACN) Liquid->SolventCheck Ignitable Classify: Ignitable Waste (D001) SolventCheck->Ignitable Yes Aqueous Classify: Aqueous Chem Waste SolventCheck->Aqueous No Carboy Transfer to Approved Carboy Ignitable->Carboy PHCheck Check pH Compatibility (Avoid Strong Acids) Aqueous->PHCheck PHCheck->Carboy Carboy->Incinerate

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with EPA and safety standards.

Decontamination Protocol (Spill Management)

If 5-Hydroxy Omeprazole Sodium Salt powder is spilled on a balance or benchtop:

  • Dry Wipe: Gently wipe the bulk powder with a dry Kimwipe to prevent spreading it into a larger sticky mess (sodium salts are hygroscopic).

  • Solvent Wash: Wet a paper towel with Methanol or Water . The salt is highly soluble in these polar solvents.

    • Note: Do not use Hexane or non-polar solvents; they will not effectively dissolve the salt.

  • Final Clean: Wipe the surface with a mild detergent solution to remove any alkaline residue.

  • Disposal: Treat all used wipes and gloves from the cleanup as Solid Pharmaceutical Waste (Scenario A).

Documentation & Chain of Custody

For GLP (Good Laboratory Practice) compliance, record the disposal in the Reagent Logbook :

  • Fields Required: Date Disposed, Quantity (mg), Method (e.g., "Solid Waste Bin #4"), and User Initials.

  • Manifesting: When the waste contractor collects the bin, ensure 5-Hydroxy Omeprazole is categorized under the "Non-Regulated Pharmaceutical" profile, distinct from "RCRA Hazardous" (unless mixed with solvents).

References

  • US Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[5] EPA.gov. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 46781846, 5-Hydroxy Omeprazole Sodium Salt. PubChem. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

Personal protective equipment for handling 5-Hydroxy Omeprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Hydroxy Omeprazole Sodium Salt CAS: 103576-88-1 (Parent), 1215629-45-0 (Salt form variant) Primary Hazard: Skin/Eye Irritant (pH > 9.0 in solution), Respiratory Irritant (STOT SE 3). Operational Status: Potent Compound / Reference Standard.

This guide supersedes generic "white powder" protocols. As a sodium salt of a primary CYP2C19 metabolite, this compound exhibits distinct physicochemical properties—specifically increased alkalinity and hygroscopicity—that differ from the neutral parent compound. Handling requires strict adherence to alkaline-corrosive and particulate-containment protocols.

Risk Assessment & Mechanistic Insight

To ensure safety, we must understand the chemical behavior driving the risk, not just the regulatory classification.

  • The Alkalinity Factor: Unlike neutral Omeprazole, the Sodium Salt form is engineered for solubility. Upon contact with moisture (mucous membranes, sweat, ocular fluid), it hydrolyzes to form a localized alkaline environment (pH 9.0–10.5) [1]. This bypasses the skin's acid mantle, facilitating rapid irritation and potential transmembrane absorption.

  • The Metabolite Factor: As a reference standard for CYP450 assays, this material is typically >98% pure. High purity implies that mass-for-mass exposure carries a higher biological load than formulated drug products.

  • Hygroscopicity: The salt form will scavenge atmospheric moisture. This creates "clumping" risks during weighing, leading to forceful spatula manipulation which can generate unexpected aerosol clouds.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk Group 2 (RG2) potent compound designation, adjusted for alkaline chemical properties.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.Secondary (if open bench): N95 or P100 Respirator.The sodium salt dust is fine and irritating to the upper respiratory tract (STOT SE 3). Engineering controls are superior to masks for preventing sensitization [2].
Dermal (Hand) Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Extended Cuff Nitrile (0.14 mm)Sodium salts can degrade latex. Double gloving creates a barrier against micro-tears and allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient. The alkaline nature of the salt poses a risk of immediate corneal opacity if dust enters the eye and solubilizes [3].
Body Lab Coat (Tyvek/Poly-coated preferred) Cotton coats absorb aqueous alkaline solutions. Poly-coating repels splashes during solubilization steps.
Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate static discharge (which scatters powder) and prevent alkaline hydrolysis on skin.

Phase A: Preparation & Weighing
  • Static Control: 5-Hydroxy Omeprazole Sodium is prone to static charge. Use an anti-static gun or a polonium strip inside the balance chamber before opening the vial.

  • Environmental Control: Relative Humidity (RH) should be <50%. High humidity causes the salt to deliquesce, making it sticky and difficult to handle safely.

Phase B: Solubilization (Critical Step)
  • Solvent Choice: Typically Methanol or Acetonitrile for stock solutions.

  • The "Add-Solvent-First" Rule:

    • Place the weighed powder in the vial.

    • Do NOT shoot solvent directly onto the powder with a pipette (risk of aerosol displacement).

    • Run the solvent down the side of the vial wall to gently wet the powder.

    • Vortex with the cap tightly sealed .

Phase C: Decontamination
  • Neutralization: Do not use simple water to clean spills. Use a weak acid neutralizer (e.g., 1% Acetic Acid) followed by a surfactant wash. This neutralizes the alkaline salt residues that water might just spread.

Visualized Safety Workflow (DOT Diagram)

The following diagram illustrates the critical decision nodes for handling this specific salt form.

G Start Start: Vial Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE_Check PPE Verification (Nitrile x2 + Goggles) Equilibrate->PPE_Check Weighing Weighing (Fume Hood) *Use Anti-Static Gun* PPE_Check->Weighing Solubilization Solubilization (Add Solvent to Wall) Weighing->Solubilization Spill_Decision Spill Occurred? Solubilization->Spill_Decision Clean_Routine Routine Decon (70% EtOH) Spill_Decision->Clean_Routine No Clean_Spill Emergency Decon (1% Acetic Acid -> Water) Spill_Decision->Clean_Spill Yes Waste Disposal (High Heat Incineration) Clean_Routine->Waste Clean_Spill->Waste

Figure 1: Operational workflow emphasizing the equilibration step to prevent condensation-induced hydrolysis and the specific decontamination path for alkaline spills.

Disposal & Environmental Stewardship[1]

Waste Classification:

  • RCRA Status: Non-listed, but treat as Hazardous Chemical Waste due to potency and alkalinity [4].

  • Waste Stream: Do not mix with aqueous acidic waste streams (potential for heat generation/precipitation). Segregate into "Solid Toxic" or "Solvent/Organic" waste containers.

Disposal Method:

  • High-Temperature Incineration: This is the only validated method to destroy the benzimidazole core of the Omeprazole structure effectively.

  • Prohibition: Never dispose of reference standards down the drain. Even trace amounts of PPIs (Proton Pump Inhibitors) can disrupt aquatic pH balances.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781846, 5-Hydroxy Omeprazole Sodium Salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.